1,1-Dimethyl-2,3-dihydro-1H-isoindole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-1,2-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(2)9-6-4-3-5-8(9)7-11-10/h3-6,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKQPYSOHLEHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CN1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,1-Dimethyl-2,3-dihydro-1H-isoindole synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 1,1-Dimethyl-2,3-dihydro-1H-isoindole
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline (2,3-dihydro-1H-isoindole) framework is a privileged heterocyclic motif integral to numerous natural products, pharmaceuticals, and advanced materials.[1] Its rigid, bicyclic structure serves as a versatile scaffold for developing compounds with a wide array of biological activities.[2] The incorporation of a gem-dimethyl group at the C1 position, yielding this compound (C10H13N, MW: 147.22 g/mol , CAS: 712262-06-1), introduces specific steric and electronic modifications.[3][4] These modifications can influence the molecule's conformational flexibility, metabolic stability, and binding interactions with biological targets, making it a valuable building block for drug discovery and development professionals.[3]
This guide provides a comprehensive overview of a proposed synthetic route to this compound and details the analytical techniques required for its thorough characterization. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations essential for successful implementation in a research setting.
PART 1: A Proposed Synthetic Pathway via Reductive Amination
While numerous methods exist for the synthesis of the core isoindoline ring system, a particularly robust and adaptable strategy for preparing the title compound is through a one-pot reductive amination protocol.[5][6] This approach combines the formation of an imine from a carbonyl precursor with an in-situ reduction to yield the final amine, often with high efficiency and selectivity.[7][8]
The logical retrosynthetic disconnection for our target molecule involves cleaving the C-N bonds, which points to a key intermediate: 2-(2,2-dimethyl-2-oxoethyl)benzaldehyde. However, a more practical and convergent approach starts from a precursor that can be cyclized. A highly plausible pathway involves the intramolecular reductive amination of a keto-amine precursor, which can be synthesized from commercially available starting materials.
Below is a proposed multi-step synthesis culminating in a final reductive amination step.
Diagram of Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on well-established chemical transformations for analogous systems. Researchers should perform initial small-scale trials to optimize conditions.
Step 1: Synthesis of 1-(2-(Hydroxymethyl)phenyl)-1,1-dimethylethan-1-ol
-
System Preparation: Under an inert atmosphere (Nitrogen or Argon), add phthalide (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the phthalide in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0°C in an ice bath. Add methylmagnesium bromide (2.2 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude diol is often used in the next step without further purification.
Step 2: Synthesis of 1-(2-Formylphenyl)-1,1-dimethylethan-1-ol
-
Oxidation Setup: Dissolve the crude diol from the previous step in dichloromethane (DCM).
-
Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. Causality Note: PCC is a selective oxidizing agent that will convert the primary alcohol to an aldehyde without affecting the tertiary alcohol.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure keto-alcohol intermediate.
Step 3: Synthesis of this compound via Reductive Amination
-
Reaction Assembly: In a round-bottom flask, dissolve the aldehyde-alcohol intermediate (1.0 eq) in methanol. Add ammonium acetate (5.0 eq) as the ammonia source.
-
pH Adjustment: Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (around 5-6), which is optimal for imine formation.[7]
-
Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Expertise Note: NaBH₃CN is a preferred reducing agent for reductive aminations because it is selective for the protonated iminium ion over the starting carbonyl group, preventing reduction of the aldehyde before imine formation.[5]
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by adding water. Adjust the pH to >10 with a 2M NaOH solution. Extract the product with DCM (3 x volumes).
-
Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a DCM/methanol gradient) to afford the pure this compound.
PART 2: Comprehensive Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.20 - 7.10 | m | 4H | Ar-H |
| ~ 4.05 | s | 2H | CH₂ -N |
| ~ 2.50 (broad) | s | 1H | NH |
| ~ 1.35 | s | 6H | 2 x CH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 145.0 (2C) | Ar-C (quaternary) |
| ~ 127.0 (2C) | Ar-C H |
| ~ 121.5 (2C) | Ar-C H |
| ~ 65.0 | C (CH₃)₂ |
| ~ 58.0 | C H₂-N |
| ~ 29.0 (2C) | 2 x C H₃ |
Diagram of Characterization Workflow
Caption: Workflow for the purification and characterization of the final product.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~ 3350 | Medium, Broad | N-H Stretch | Secondary Amine |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2970 - 2850 | Strong | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~ 1600, 1480 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1380, 1365 | Strong | C-H Bend | Gem-dimethyl (split) |
| ~ 1250 | Medium | C-N Stretch | Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 147.
-
Major Fragmentation: A prominent fragment is expected at m/z = 132, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation for gem-dimethyl compounds. This benzylic carbocation would be highly stabilized.
Conclusion and Outlook
This guide outlines a robust and logical pathway for the synthesis and characterization of this compound. The proposed reductive amination strategy offers a reliable method for constructing this valuable chemical building block. The detailed characterization protocol provides a framework for validating the structure and purity of the final product, ensuring its suitability for downstream applications in drug discovery and materials science. By understanding the causality behind each experimental step, researchers can confidently adapt and optimize these methods for their specific needs.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. gctlc.org [gctlc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
The Architectural Precision of Life's Building Blocks: A Technical Guide to the Crystal Structure of 1,1-Dimethyl-2,3-dihydro-1H-isoindole Derivatives
Abstract
The 1,1-dimethyl-2,3-dihydro-1H-isoindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. The three-dimensional arrangement of atoms and molecules within a crystal lattice dictates the physicochemical properties of these compounds, including their solubility, stability, and bioavailability. This in-depth technical guide provides a comprehensive exploration of the crystal structure of this compound derivatives. We will delve into the synthetic methodologies for obtaining these compounds, the principles and practices of single-crystal X-ray diffraction for their structural elucidation, and a detailed analysis of their intramolecular and intermolecular features. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solid-state properties of this important class of molecules.
Introduction: The Significance of the Isoindoline Core
The isoindoline scaffold, a bicyclic system where a benzene ring is fused to a pyrrolidine ring, is a cornerstone in the development of therapeutic agents. Derivatives of isoindoline have demonstrated a wide array of biological activities, and the incorporation of a gem-dimethyl group at the 1-position can significantly influence their conformational rigidity and metabolic stability. Understanding the precise three-dimensional structure of these molecules through single-crystal X-ray diffraction (SC-XRD) is paramount. SC-XRD provides unambiguous determination of the molecular geometry, including bond lengths, bond angles, and torsional angles, as well as the intricate network of intermolecular interactions that govern the crystal packing. This structural information is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new drug candidates with improved efficacy and developability.
Synthesis and Crystallization of this compound Derivatives
The synthesis of this compound derivatives typically involves the construction of the isoindoline core followed by functionalization at the nitrogen atom. While various synthetic routes exist for the broader isoindole class, a common and effective method for preparing N-substituted 2,3-dihydro-1H-isoindoles involves the reaction of α,α′-dihalo-o-xylene with a primary amine.
A generalized synthetic protocol is outlined below:
Experimental Protocol: Synthesis of N-Substituted 2,3-dihydro-1H-isoindoles
-
Reaction Setup: To a solution of a primary amine (1.0 equivalent) in a suitable solvent such as 1,4-dioxane, add α,α′-dibromo-o-xylene (1.0 equivalent).
-
Base Addition: Add a suitable base, for example, sodium hydroxide (1.2 equivalents), to the reaction mixture. The use of 1,4-dioxane as a solvent and sodium hydroxide as a base helps to maintain the homogeneity of the reaction medium, promoting an efficient reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a duration of 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is typically subjected to an aqueous work-up to remove inorganic salts. The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-substituted 2,3-dihydro-1H-isoindole derivative.
Crystallization: The key to a successful single-crystal X-ray diffraction experiment is the growth of high-quality single crystals. For isoindoline derivatives, slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture is a commonly employed technique. Solvents such as ethanol, methanol, ethyl acetate, or mixtures with hexane are often effective. The choice of solvent and the rate of evaporation are critical parameters that need to be optimized for each derivative to obtain crystals of suitable size and quality for diffraction studies.
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Methodological Workflow for Single-Crystal X-ray Diffraction
The process from a crystalline sample to a refined 3D structure follows a systematic workflow.
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Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[1] The crystal should be well-formed with sharp edges and no visible defects. It is then mounted on a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam.[1]
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Data Collection: The mounted crystal is placed in the X-ray diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation.[2] Subsequently, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[2][3] Modern diffractometers with area detectors can collect thousands of reflections in a relatively short period.[4]
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Data Reduction and Structure Solution: The collected diffraction intensities are integrated, corrected for experimental factors, and used to generate a file of unique reflections.[4] The phase information, which is lost during the experiment, is then determined using computational methods such as direct methods or Patterson functions. This leads to an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data. This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a final, accurate 3D model of the molecule.
Case Study: Crystal Structure of a Dimethyl-Substituted Isoindole Derivative
To illustrate the principles of crystal structure analysis, we will examine a derivative from the Cambridge Structural Database (CSD), 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione. While not a simple 1,1-dimethylisoindoline, this example provides valuable insights into the structural features of a related system.
Synthesis of the Case Study Compound
This compound was synthesized via a cascade reaction involving N-allyl-N-phenylacrylamide and 3-iodocyclohex-2-en-1-one, catalyzed by PdCl₂(PPh₃)₂.
Crystallographic Data
The crystallographic data provides a quantitative description of the crystal lattice and the molecule's position within it.
| Parameter | Value |
| Chemical Formula | C₂₀H₂₃NO₂ |
| Formula Weight | 325.40 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.0368 (4) |
| b (Å) | 15.6025 (6) |
| c (Å) | 10.1537 (4) |
| β (°) | 104.013 (2) |
| Volume (ų) | 1696.51 (11) |
| Z | 4 |
| Density (calculated) | 1.274 Mg/m³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 150(2) K |
| Final R indices [I>2σ(I)] | R₁ = 0.0416, wR₂ = 0.1062 |
| CCDC Deposition Number | Note: A specific CCDC number was not provided in the source material, but such data is typically deposited. |
Table 1: Crystallographic data for 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione.
Analysis of the Crystal Structure
Intramolecular Geometry: The analysis of the crystal structure reveals that the fused ring system is not planar. The five- and six-membered rings of the isoindole core are trans-fused. The molecular geometry is partially stabilized by an intramolecular C—H···O hydrogen bond, which forms an S(6) ring motif. This intramolecular interaction contributes to the conformational rigidity of the molecule.
Intermolecular Interactions and Crystal Packing: The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the case of this derivative, the crystal packing is dominated by intermolecular C—H···O hydrogen bonds and C—H···π interactions. These interactions link the molecules into a three-dimensional network.
A Hirshfeld surface analysis was performed to further investigate the intermolecular interactions. The results indicated that the most significant contributions to the crystal packing are from H···H (65.5%), O···H/H···O (17.5%), and C···H/H···C (14.3%) contacts. This highlights the importance of van der Waals forces and weaker hydrogen bonds in stabilizing the crystal structure.
References
A Technical Guide to 1,1-Dimethyl-2,3-dihydro-1H-isoindole: A Core Building Block in Modern Drug Discovery
Executive Summary: 1,1-Dimethyl-2,3-dihydro-1H-isoindole, also known as 1,1-Dimethylisoindoline, is a heterocyclic compound built upon the privileged isoindoline scaffold. While the parent isoindoline structure is found in numerous natural products and pharmaceuticals, the specific 1,1-dimethyl substitution provides unique steric and electronic properties, enhancing its utility as a robust building block.[1][2][3] This guide provides a comprehensive overview of its molecular characteristics, a proposed synthetic pathway with detailed protocols, and its critical application in the rapidly advancing field of targeted protein degradation. For researchers and drug development professionals, this molecule represents a key component for constructing novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).[4]
Core Molecular Profile
Chemical Identity and Structure
This compound is characterized by a benzene ring fused to a five-membered pyrrolidine ring, with two methyl groups substituted at the C1 position. This gem-dimethyl group is a key structural feature, providing steric hindrance and preventing oxidation at this position, which can significantly enhance the metabolic stability of larger molecules derived from it.
-
IUPAC Name: this compound
-
Chemical Structure:

Physicochemical Properties
The fundamental properties of the molecule are summarized below. The predicted values provide a baseline for experimental design, such as selecting appropriate solvents and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | [4][5][6] |
| Molecular Weight | 147.22 g/mol | [5][6] |
| Predicted Boiling Point | 206.4 ± 9.0 °C | [6] |
| Predicted Density | 0.962 ± 0.06 g/cm³ | [6] |
| Predicted pKa | 9.39 ± 0.40 | [6] |
The Isoindoline Scaffold: A Privileged Structure in Medicinal Chemistry
The isoindoline core is considered a "privileged scaffold" because it is a structural motif capable of binding to a variety of biological targets.[7] This framework is present in a wide array of biologically active compounds, from natural products to synthetic drugs.[1][2][3] For instance, the related isoindolinone and phthalimide structures are central to the mechanism of action of immunomodulatory drugs like thalidomide and its analogs.[7]
The introduction of the gem-dimethyl group at the C1 position of the 2,3-dihydro-1H-isoindole core serves two primary purposes in drug design:
-
Metabolic Stability: It blocks a potential site of metabolic oxidation, which can prolong the in-vivo half-life of a drug candidate.
-
Conformational Lock: The steric bulk of the methyl groups restricts the rotation of adjacent chemical bonds, helping to lock the molecule into a specific, biologically active conformation. This is particularly crucial in the design of highly specific inhibitors or degraders where precise geometry is required for target engagement.
Synthesis and Characterization
While numerous methods exist for synthesizing the core isoindoline ring system, a specific, validated protocol for this compound can be proposed based on established organometallic and cyclization chemistry.[1]
Proposed Synthetic Workflow
A logical and efficient pathway begins with 2-vinylbenzoic acid, proceeding through a Grignard reaction to install the gem-dimethyl group, followed by intramolecular cyclization. This approach is chosen for its high regioselectivity and use of commercially available starting materials.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Illustrative)
This protocol is a self-validating system where the success of each step can be confirmed by standard analytical techniques (TLC, NMR) before proceeding.
Step 1: Esterification of 2-Vinylbenzoic Acid
-
To a solution of 2-vinylbenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0°C.
-
Stir the reaction for 2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in DCM and add methanol (5.0 eq) slowly at 0°C.
-
Stir for 1 hour, then quench with saturated NaHCO₃ solution. Extract with DCM, dry over MgSO₄, and concentrate to yield the methyl ester.
Step 2: Grignard Reaction to form Tertiary Alcohol
-
Dissolve the methyl ester (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C and add methylmagnesium bromide (3.0 M in ether, 2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench carefully at 0°C with saturated NH₄Cl solution.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude tertiary alcohol.
Step 3: Intramolecular Cyclization and Ring Transformation
-
Reflux the crude alcohol (1.0 eq) in a solution of aqueous HBr and acetic acid for 6 hours to form the dibromide intermediate via ring opening.
-
Cool the mixture and neutralize with aqueous NaOH. Extract with ether and concentrate.
-
Dissolve the crude dibromide in a sealed pressure vessel with excess methanolic ammonia.
-
Heat at 100°C for 12 hours.
-
After cooling, remove the solvent and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
Spectroscopic Characterization (Expected)
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.2-7.0 (m, 4H, Ar-H), ~3.9 (s, 2H, -CH₂-N), ~2.0 (s, 1H, -NH), ~1.4 (s, 6H, -C(CH₃)₂). The singlet at ~1.4 ppm is the characteristic signal for the gem-dimethyl group.
-
¹³C NMR (CDCl₃, 100 MHz): Aromatic signals between δ 145-120 ppm, a signal for the benzylic carbon (-CH₂-) around δ 55 ppm, a quaternary carbon signal (-C(CH₃)₂) around δ 65 ppm, and a methyl carbon signal around δ 28 ppm.
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z = 148.23.
Application in Targeted Protein Degradation
The primary application for this compound in modern drug development is as a structural component or building block for targeted protein degraders.[4]
Role as a Protein Degrader Building Block
Targeted protein degradation is a therapeutic strategy that uses small molecules, often PROTACs, to hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to destroy a specific disease-causing protein. A PROTAC is a bifunctional molecule with three parts:
-
A ligand that binds to the target protein.
-
A ligand that binds to an E3 ubiquitin ligase.
-
A chemical linker connecting the two ligands.
This compound is valuable in this context as a rigid, stable component that can be incorporated into the linker or as part of the ligand scaffold. Its secondary amine provides a convenient handle for chemical modification and attachment to other parts of the PROTAC molecule.
Workflow for PROTAC Assembly
The integration of this compound into a PROTAC follows a logical chemical workflow. The secondary amine is first functionalized with a linker, which is then conjugated to the other components.
Caption: Logical workflow for incorporating the isoindoline building block into a PROTAC.
Conclusion
This compound is more than a simple heterocyclic compound; it is a strategically designed building block that offers solutions to common challenges in medicinal chemistry, namely metabolic stability and conformational control. Its documented utility in the synthesis of protein degraders positions it as a valuable tool for scientists and researchers aiming to develop next-generation therapeutics for a wide range of diseases. The synthetic accessibility and versatile chemical handle of this molecule ensure its continued relevance in the drug discovery pipeline.
References
The Isoindole Ring System: A Comprehensive Technical Guide to its Stability and Reactivity
Abstract
The isoindole ring system, a structural isomer of the more prevalent indole, represents a unique and highly reactive heterocyclic scaffold.[1][2] Its inherent instability, stemming from a delicate balance of aromaticity and electronic distribution, has historically posed significant synthetic challenges.[3][4][5] However, this very reactivity makes isoindole and its derivatives powerful intermediates and valuable pharmacophores in medicinal chemistry and materials science.[3][6][7][8] This in-depth technical guide provides a comprehensive exploration of the core principles governing the stability and reactivity of the isoindole ring system. We will delve into its electronic structure, tautomerism, and the factors influencing its stability. A detailed analysis of its characteristic reactions, with a particular focus on cycloadditions, will be presented alongside modern synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this fascinating heterocycle.
The Isoindole Scaffold: Structure and Tautomerism
Isoindole is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring.[1][9] Unlike its more stable isomer, indole, where the nitrogen atom is adjacent to the fused benzene ring, in isoindole, the nitrogen is separated from the fusion point by a carbon atom. This seemingly subtle difference in arrangement has profound implications for the molecule's electronic structure and, consequently, its stability and reactivity.
A critical aspect of isoindole chemistry is the existence of two tautomeric forms: the 2H-isoindole and the 1H-isoindole (also known as isoindolenine).[10][11]
Figure 1: Tautomeric equilibrium between 2H-isoindole and 1H-isoindole.
The position of this equilibrium is highly sensitive to substitution patterns and the surrounding environment.[11][12] The parent, unsubstituted isoindole exists predominantly as the 2H-tautomer in solution.[1] This tautomer possesses a 10π-electron aromatic system, analogous to naphthalene, which contributes to its aromatic character. However, the benzene ring within the 2H-isoindole structure is not a complete benzenoid unit, which is a key factor in its reduced stability compared to indole.[12]
Electronic Structure and the Conundrum of Stability
The inherent "instability" of isoindole is more accurately described as high reactivity.[12] This reactivity stems from its electronic structure. The 2H-isoindole, while aromatic, has a higher HOMO (Highest Occupied Molecular Orbital) energy compared to indole, making it more susceptible to electrophilic attack and oxidation.
The tendency of the isoindole system to readily undergo reactions that restore a fully benzenoid aromatic system in the product is a major driving force for its reactivity.[6][12] This is particularly evident in its propensity for cycloaddition reactions across the 1- and 3-positions of the pyrrolic ring.[12]
Factors Influencing Stability
Several factors can influence the stability of the isoindole ring system:
-
Substitution: The nature and position of substituents play a crucial role.
-
N-Substitution: Alkyl or aryl substitution on the nitrogen atom prevents tautomerization to the 1H-isoindole form, leading to significantly more stable compounds.[11] These N-substituted isoindoles are therefore easier to handle and study.[1]
-
C-Substitution: Electron-withdrawing groups on the carbocyclic ring can increase stability by lowering the HOMO energy level.[4][5][13] Conversely, electron-donating groups can destabilize the ring.[4][5] For instance, 4,5,6,7-tetrabromoisoindole is a stable crystalline solid that exists entirely as the 2H-tautomer.[12]
-
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Protic solvents tend to favor the 1H-tautomer, where the imine nitrogen can act as a hydrogen bond acceptor.[11][12] Polar aprotic solvents, like DMSO, favor the 2H-tautomer, where the N-H can act as a hydrogen bond donor.[12]
| Substituent at C3 | Solvent | % of 2H-Isoindole |
| H | CDCl₃ | 100 |
| Phenyl | CDCl₃ | 91 |
| Methyl | C₆D₆ | 1 |
| OEt | CDCl₃ | 0 |
| Table 1: Influence of C3-substituent on the tautomeric equilibrium of isoindoles.[11] |
Reactivity of the Isoindole Ring System
The high reactivity of isoindoles makes them versatile intermediates in organic synthesis.[3] Their chemical behavior is dominated by reactions that lead to more stable products with a fully aromatic benzene ring.
Cycloaddition Reactions: The Diels-Alder Reaction
The most characteristic reaction of isoindoles is the [4+2] cycloaddition, or Diels-Alder reaction.[14][15] The pyrrole moiety of the 2H-isoindole acts as a highly reactive diene, readily reacting with a variety of dienophiles. This reactivity is driven by the thermodynamic stability gained from forming a product with a fully benzenoid ring.[6][12]
Figure 2: General scheme of the Diels-Alder reaction of an N-substituted isoindole with a dienophile.
This powerful transformation has been extensively used in the synthesis of complex polycyclic and heterocyclic systems, including isoindoline derivatives.[16][17][18][19] The reaction often proceeds with high regio- and stereoselectivity.[20]
Electrophilic and Nucleophilic Reactions
While less common than cycloadditions, isoindoles can undergo electrophilic substitution. The resonance donation from the nitrogen lone pair makes the α-positions (C1 and C3) of the pyrrole ring nucleophilic.[21] However, the high reactivity of the isoindole ring often leads to polymerization in the presence of strong electrophiles.[21]
A fascinating aspect of isoindole reactivity is the concept of "umpolung," or reversal of polarity. Protonation of the isoindole at the C1 position generates an electrophilic isoindolium ion, which can then react with nucleophiles at the C3 position.[21] This strategy has been successfully employed in one-pot syntheses of polycyclic isoindolines.[21]
Figure 3: Umpolung reactivity of isoindole via protonation to form an electrophilic isoindolium ion.
Synthesis of Isoindoles
The synthesis of isoindoles can be challenging due to their inherent instability.[14][22] Many synthetic methods generate the isoindole in situ, which is then immediately trapped by a reacting partner, such as a dienophile.[12]
Established Synthetic Protocols
-
Flash Vacuum Pyrolysis: The parent isoindole can be prepared by flash vacuum pyrolysis of an N-substituted isoindoline.[1]
-
Dehydration of Isoindoline-N-oxides: N-substituted isoindoles, which are more stable, can be synthesized by the dehydration of the corresponding isoindoline-N-oxides.[1]
-
From o-Xylylene Dibromide: Various methods have been developed starting from o-xylylene dibromide.[1]
-
Retro-Diels-Alder Reaction: Pure isoindole can be obtained in essentially quantitative yield by the thermal fragmentation of 1,2,3,4-tetrahydro-1,4-epiminonaphthalene at reduced pressure.[23]
Modern Synthetic Methodologies
Recent advances in catalysis have provided more efficient and versatile routes to substituted isoindoles.
Protocol: Rhodium-Catalyzed Intramolecular Condensation
A modern and high-yielding approach involves the rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters.[22]
Materials:
-
Substituted benzyl azide
-
α-Aryldiazoester
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the substituted benzyl azide in the anhydrous solvent under an inert atmosphere, add the rhodium(II) catalyst.
-
Slowly add a solution of the α-aryldiazoester to the reaction mixture at the appropriate temperature (often room temperature or slightly elevated).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography.
This method offers good functional group tolerance and provides access to a wide range of substituted 2H-isoindoles.[22]
Applications in Drug Discovery and Materials Science
Despite their challenging synthesis, the unique properties of isoindoles have led to their incorporation into a variety of functional molecules.
Medicinal Chemistry
The isoindole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets.[17] Isoindole derivatives have demonstrated a broad spectrum of biological activities, including:
-
Anticancer[7]
-
Anti-inflammatory (e.g., as inhibitors of cyclooxygenase (COX) enzymes)[6][7]
-
Antimicrobial[7]
-
Antifungal[7]
-
Antimalarial[7]
Several marketed drugs contain the isoindole nucleus, highlighting its therapeutic importance.[7] Examples include thalidomide, lenalidomide, and apremilast.[7]
Materials Science
The extended π-system and tunable electronic properties of isoindoles make them attractive components for organic electronic materials.[6][24]
-
Dyes and Pigments: Phthalocyanines, which are cyclic tetramers of isoindole, are an important class of intensely colored pigments and dyes.[1][6]
-
Fluorescent Materials: Isoindole-containing BODIPY dyes are highly fluorescent and have found applications as laser dyes and molecular probes.[6]
-
Organic Semiconductors: Isoindigo derivatives are being investigated as n-type organic semiconductors for use in organic field-effect transistors (OFETs).[25][26]
Conclusion and Future Outlook
The isoindole ring system, once a chemical curiosity due to its inherent instability, has emerged as a valuable and versatile scaffold in modern organic chemistry. A thorough understanding of the delicate interplay between its electronic structure, aromaticity, and reactivity is paramount for harnessing its synthetic potential. Advances in synthetic methodologies, particularly in catalysis, have made a wider range of substituted isoindoles more accessible. The continued exploration of the rich chemistry of isoindoles promises to yield novel therapeutic agents and advanced organic materials with tailored properties. The future of isoindole chemistry lies in the development of even more efficient and selective synthetic transformations and the rational design of new functional molecules that leverage the unique characteristics of this fascinating heterocyclic system.
References
- 1. Isoindole - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]
- 8. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. soc.chim.it [soc.chim.it]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cycloaddition reactions in the synthesis of isoindolines (microreview) | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. CYCLOADDITION REACTIONS IN THE SYNTHESIS OF ISOINDOLINES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Highly selective Diels–Alder and Heck arylation reactions in a divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles from 2-formylpyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Synthesis of isoindole by retro-Diels–Alder reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 25. Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nbinno.com [nbinno.com]
The Isoindoline Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The isoindoline core, a bicyclic heterocyclic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to engage in key biological interactions have propelled it to the forefront of drug discovery. This technical guide provides a comprehensive exploration of the biological significance of the isoindoline scaffold. We will delve into its prevalence in clinically successful therapeutics, its diverse pharmacological activities, and the underlying mechanisms of action that confer its therapeutic utility. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and biological evaluation of isoindoline-based compounds, offering a practical resource for researchers aiming to harness the potential of this remarkable chemical entity.
The Isoindoline Scaffold: A Foundation for Therapeutic Innovation
The isoindoline nucleus is a bicyclic heterocycle where a benzene ring is fused to a five-membered nitrogen-containing pyrrolidine ring.[1] This seemingly simple architecture has given rise to a remarkable array of biologically active molecules, spanning a wide spectrum of therapeutic areas.[2] Its significance is underscored by its presence in numerous natural products and, most notably, in a growing number of clinically approved drugs.[3]
The versatility of the isoindoline scaffold stems from several key features:
-
Structural Rigidity: The fused ring system provides a constrained conformation, which can lead to higher binding affinities and selectivities for biological targets.
-
Three-Dimensional Diversity: The non-planar nature of the pyrrolidine ring allows for the introduction of substituents in distinct spatial orientations, enabling fine-tuning of pharmacological properties.
-
Synthetic Accessibility: A wealth of synthetic methodologies has been developed for the construction and functionalization of the isoindoline core, facilitating the generation of diverse compound libraries for screening.[4]
-
Key Pharmacophoric Features: The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking and hydrophobic interactions, crucial for molecular recognition.
These attributes have cemented the isoindoline framework as a cornerstone in the design of novel therapeutic agents.
Therapeutic Applications of Isoindoline-Containing Compounds
The biological activities of isoindoline derivatives are remarkably diverse, with significant applications in oncology, immunology, and neuroscience.[2]
Oncology and Immunomodulation: The IMiD® Saga
Perhaps the most prominent examples of isoindoline-based drugs are the Immunomodulatory Drugs (IMiDs®), which have revolutionized the treatment of multiple myeloma and other hematological malignancies.[5] This class of compounds, which includes thalidomide, lenalidomide, and pomalidomide, exerts its therapeutic effects through a novel mechanism of action involving the Cereblon (CRBN) E3 ubiquitin ligase complex.[6]
Mechanism of Action:
IMiDs bind to the CRBN protein, a component of the CUL4-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex.[7] This binding event allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the Ikaros family zinc finger transcription factors, IKZF1 and IKZF3.[8] The degradation of these transcription factors, which are essential for B-cell development and survival, results in potent anti-myeloma and immunomodulatory effects.[5]
The immunomodulatory effects of IMiDs are multifaceted, including the enhancement of T-cell and Natural Killer (NK) cell activity, and the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[5][9]
Anti-inflammatory and Analgesic Properties
Beyond their profound impact on cancer, isoindoline derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents.[10] Certain isoindoline hybrids have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][11] By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are mediators of pain and inflammation, while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Neuroscience and Beyond
The isoindoline scaffold has also found applications in the development of agents targeting the central nervous system. Derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters, with potential applications in the treatment of Alzheimer's disease.[12] Furthermore, isoindoline-based compounds have been explored as anticonvulsants and for the treatment of other neurological disorders.
Structure-Activity Relationship (SAR) of Isoindoline Derivatives
The biological activity of isoindoline-containing compounds is highly dependent on the nature and position of substituents on the scaffold. The following table summarizes the structure-activity relationships of a series of novel isoindoline hybrids as COX-2 inhibitors.[3]
| Compound | R | R1 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 10b | 4-OCH3 | H | 12.5 | 0.12 | 104.2 |
| 10c | 3,4-(OCH3)2 | H | 15.2 | 0.11 | 138.2 |
| 11a | 4-OCH3 | H | 13.8 | 0.15 | 92.0 |
| 11d | 3,4-(OCH3)2 | H | 11.3 | 0.11 | 102.7 |
| 13 | - | - | 14.7 | 0.18 | 81.7 |
| 14 | - | - | 16.3 | 0.14 | 116.4 |
| Celecoxib | - | - | 15.0 | 0.09 | 166.7 |
Data extracted from Labib et al. (2018).[3]
Key SAR Insights:
-
Substitution on the Phenyl Ring: The presence of methoxy groups on the pendant phenyl ring, particularly at the 3 and 4 positions, appears to be favorable for potent and selective COX-2 inhibition.
-
Nature of the Linker: The type of pharmacophore linked to the isoindoline core significantly influences activity, with oxime, hydrazone, and chalcone moieties demonstrating promising results.[3]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its ability to access the active site of the target enzyme.
Experimental Protocols
This section provides detailed, field-proven methodologies for the synthesis and biological evaluation of isoindoline-based compounds.
Synthesis of Lenalidomide: A Representative Protocol
The synthesis of lenalidomide, a cornerstone of multiple myeloma therapy, exemplifies a common synthetic strategy for isoindoline-based drugs.[11][13]
Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate
-
To a solution of methyl 2-methyl-3-nitrobenzoate in a suitable solvent (e.g., methyl acetate), add a radical initiator such as azobisisobutyronitrile (AIBN).
-
Add N-bromosuccinimide (NBS) portion-wise to the reaction mixture.
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC or HPLC).
-
Cool the reaction mixture and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure to obtain crude methyl 2-(bromomethyl)-3-nitrobenzoate, which can be purified by crystallization or chromatography.
Step 2: Cyclization to form the Lenalidomide Nitro Precursor [13]
-
To a solution of methyl 2-(bromomethyl)-3-nitrobenzoate in a polar aprotic solvent (e.g., acetonitrile or DMF), add 3-aminopiperidine-2,6-dione hydrochloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Upon completion of the reaction, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the lenalidomide nitro precursor.
Step 3: Reduction of the Nitro Group to afford Lenalidomide [4]
-
Suspend the lenalidomide nitro precursor in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude lenalidomide.
-
Purify the crude product by recrystallization from a suitable solvent system to afford pure lenalidomide.
Biological Evaluation: Cereblon Binding Assay
The interaction of isoindoline-based IMiDs with Cereblon is a critical determinant of their biological activity. A competitive binding assay using fluorescence polarization (FP) is a robust method to quantify this interaction.
Principle:
This assay is based on the principle that a small fluorescently labeled ligand (e.g., Cy5-labeled thalidomide) tumbles rapidly in solution, resulting in a low FP signal. When this fluorescent ligand binds to the much larger Cereblon protein, its tumbling is restricted, leading to a high FP signal. An unlabeled test compound that competes for the same binding site will displace the fluorescent ligand, causing a decrease in the FP signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant Cereblon protein in an appropriate assay buffer.
-
Prepare a stock solution of a fluorescently labeled Cereblon ligand (e.g., Cy5-thalidomide) in DMSO.
-
Prepare serial dilutions of the test compounds and a known Cereblon binder (e.g., pomalidomide) as a positive control in DMSO.
-
-
Assay Procedure (384-well plate format):
-
To each well of a low-volume black 384-well plate, add a small volume of the test compound or control solution.
-
Add a solution of the Cereblon protein to each well and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.
-
Initiate the binding reaction by adding the fluorescently labeled Cereblon ligand to all wells.
-
Incubate the plate for another period (e.g., 1.5 hours) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters for the fluorophore used.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the fluorescent ligand binding) by fitting the data to a dose-response curve.
-
Biological Evaluation: TNF-α Inhibition Assay
The anti-inflammatory properties of isoindoline derivatives can be assessed by their ability to inhibit the production of TNF-α in a cellular context.
Principle:
This cell-based assay utilizes a cell line, such as the murine macrophage-like cell line RAW 264.7, which can be stimulated to produce and secrete TNF-α upon exposure to an inflammatory stimulus like lipopolysaccharide (LPS). The amount of TNF-α released into the cell culture medium is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of the isoindoline test compounds for a pre-incubation period (e.g., 1-2 hours).
-
Stimulate the cells with a known concentration of LPS to induce TNF-α production. Include a vehicle control (no compound) and an unstimulated control (no LPS).
-
-
Sample Collection and TNF-α Quantification:
-
After an appropriate incubation period (e.g., 18-24 hours), collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using recombinant TNF-α.
-
Determine the concentration of TNF-α in each sample from the standard curve.
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for each compound.
-
Conclusion and Future Perspectives
The isoindoline scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents. Its journey from the controversial history of thalidomide to the life-saving immunomodulatory drugs for multiple myeloma highlights the remarkable evolution of our understanding of its biological significance. The diverse range of pharmacological activities exhibited by isoindoline derivatives, from anticancer and anti-inflammatory to neuroprotective effects, underscores the immense potential of this privileged structure.
Future research in this area will likely focus on several key aspects:
-
Expansion of Therapeutic Applications: Exploring the utility of the isoindoline scaffold in other disease areas, such as neurodegenerative and infectious diseases.
-
Development of Novel E3 Ligase Modulators: Leveraging the insights gained from the IMiDs to design new molecules that can co-opt other E3 ligases for targeted protein degradation.
-
Fine-tuning of Pharmacological Profiles: Optimizing the structure of isoindoline-based compounds to enhance their potency, selectivity, and pharmacokinetic properties, while minimizing off-target effects.
The continued exploration of the chemical space around the isoindoline scaffold, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- 1. Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of GSK1016790A, a highly potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. We will delve into its chemical properties, mechanism of action, and the intricate signaling pathways it modulates. Furthermore, this guide will present a detailed experimental protocol for utilizing GSK1016790A in vitro, a curated list of suppliers, and a discussion of its significant applications in biomedical research.
Introduction and Compound Identification
GSK1016790A has emerged as an invaluable pharmacological tool for the investigation of TRPV4 channel function.[1][2] TRPV4 is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[3][4] The high potency and selectivity of GSK1016790A make it a superior alternative to other less specific agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD).[3][5]
It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number sometimes associated with this compound. While the user query specified CAS number 712262-06-1, which is linked to 1,1-Dimethyl-2,3-Dihydro-1H-Isoindole, the vast body of scientific literature and major chemical suppliers identify GSK1016790A with CAS number 942206-85-1 .[6][7][8][9] This guide will proceed with the information pertinent to GSK1016790A under its correct and widely accepted CAS number.
Physicochemical Properties
A clear understanding of the physicochemical properties of GSK1016790A is fundamental for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 942206-85-1 | [6][8][9] |
| Synonyms | GSK101 | [8][10] |
| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [7][8] |
| Molecular Weight | 655.61 g/mol | [7][10] |
| Purity | ≥97% (HPLC) | [11] |
| Solubility | DMSO: 15 mg/mLEthanol: 10 mg/mL | [8] |
| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year | [7] |
Mechanism of Action and Signaling Pathways
GSK1016790A functions as a potent agonist of the TRPV4 channel.[6][10] Its binding to the channel leads to a conformational change, opening the channel pore and allowing the influx of cations, most notably Ca²⁺.[6] This influx of calcium triggers a cascade of downstream signaling events.
The activation of TRPV4 by GSK1016790A has been shown to induce a rapid, yet partial, desensitization and subsequent downregulation of the channel's expression on the plasma membrane.[1][7][10] This regulatory mechanism is crucial for modulating the cellular response to sustained stimulation.
Several key signaling pathways are implicated in the cellular response to GSK1016790A-mediated TRPV4 activation. Notably, the endocytosis of TRPV4 channels following stimulation with GSK1016790A is regulated by Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[1][2]
Furthermore, in endothelial cells, GSK1016790A has been demonstrated to induce the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), partly through the AMP-activated protein kinase (AMPK) pathway.[4] This leads to the production of nitric oxide (NO), a key signaling molecule in vasodilation.
Caption: GSK1016790A signaling cascade.
Experimental Protocol: In Vitro Calcium Imaging
This protocol outlines a general procedure for measuring intracellular calcium influx in response to GSK1016790A stimulation in a cell line expressing TRPV4 (e.g., HEK293-TRPV4).
Materials:
-
HEK293 cells stably expressing human TRPV4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
GSK1016790A stock solution (in DMSO)
-
TRPV4 antagonist (e.g., HC-067047) for control experiments
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate HEK293-TRPV4 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Washing: Remove the loading solution and wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Baseline Measurement: Add HBSS to each well and measure the baseline fluorescence for 1-2 minutes.
-
Compound Addition:
-
Prepare serial dilutions of GSK1016790A in HBSS.
-
Add the GSK1016790A solutions to the wells while continuously recording the fluorescence.
-
-
Data Acquisition: Record the fluorescence intensity over time. An increase in fluorescence indicates an influx of intracellular calcium.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by dividing ΔF by the baseline fluorescence (F₀).
-
Plot the normalized response against the concentration of GSK1016790A to determine the EC₅₀ value.
-
Caption: Workflow for in vitro calcium imaging.
Research Applications
The potent and selective nature of GSK1016790A makes it a valuable tool in a wide range of research areas:
-
Vascular Biology: Studying the role of TRPV4 in vasodilation, vascular permeability, and endothelial function.[4][10]
-
Neuroscience: Investigating the involvement of TRPV4 in pain perception, mechanosensation, and neuronal signaling.[6]
-
Respiratory Research: Exploring the function of TRPV4 in the airways and its potential role in conditions like asthma and pulmonary edema.
-
Urology: Examining the contribution of TRPV4 to bladder function and hyperactivity.[3]
-
Drug Discovery: Serving as a reference compound in high-throughput screening campaigns for novel TRPV4 modulators.
Commercial Suppliers
GSK1016790A is available from several reputable suppliers of research chemicals. It is crucial to source this compound from a reliable vendor to ensure high purity and consistency for experimental results.
| Supplier | Website |
| MedChemExpress | --INVALID-LINK--[6] |
| Selleck Chemicals | --INVALID-LINK--[10] |
| Cayman Chemical | --INVALID-LINK--[8] |
| TargetMol | --INVALID-LINK--[7] |
| Tocris Bioscience | --INVALID-LINK--[11] |
| Sigma-Aldrich | --INVALID-LINK--[9] |
Conclusion
GSK1016790A is a cornerstone tool for researchers investigating the multifaceted roles of the TRPV4 ion channel. Its high potency and selectivity, coupled with a growing understanding of its mechanism of action, empower scientists to dissect the physiological and pathophysiological functions of TRPV4 with greater precision. This guide has provided a comprehensive overview of its properties, signaling pathways, and practical applications, serving as a valuable resource for the scientific community.
References
- 1. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 3. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 4. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. GSK1016790A ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 10. selleckchem.com [selleckchem.com]
- 11. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
A Review of Synthetic Routes to 2,3-Dihydro-1H-Isoindoles
An In-Depth Technical Guide
Introduction: The Significance of the Isoindoline Scaffold
The 2,3-dihydro-1H-isoindole, commonly known as isoindoline, is a privileged heterocyclic scaffold consisting of a benzene ring fused to a five-membered nitrogen-containing ring.[1] This structural motif is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[2] Its derivatives have demonstrated a wide array of pharmacological properties, making them valuable in the development of new therapeutics.[1][2] The isoindoline framework is present in various natural products and has been integral to the design of promising drug candidates.[2]
Despite its importance, the synthesis of the isoindoline ring system presents unique challenges. The stability of the aromatic benzene ring and the reactivity of the pyrrolidine portion must be carefully managed. This guide provides a comprehensive overview of the principal synthetic strategies for constructing the 2,3-dihydro-1H-isoindole core, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and offer insights into the advantages and limitations of each approach.
Core Synthetic Strategies
The construction of the isoindoline skeleton can be broadly categorized into three main strategies:
-
Intermolecular Cyclization of ortho-Disubstituted Benzenes: Building the heterocyclic ring by forming two new carbon-nitrogen bonds.
-
Reduction of Fused Ring Precursors: Accessing the isoindoline core through the reduction of more oxidized precursors like phthalimides and isoindolinones.
-
Intramolecular Cyclization and Annulation Reactions: Employing modern catalytic methods to form the ring through C-H activation or cycloaddition strategies.
Strategy 1: Intermolecular Cyclization of ortho-Disubstituted Benzenes
This classical approach remains one of the most direct and reliable methods for synthesizing N-substituted isoindolines. It involves the reaction of a suitable primary amine with a benzene derivative bearing two electrophilic centers at the ortho positions.
From α,α'-Dihalo-o-xylenes
The reaction between α,α'-dibromo-o-xylene and various primary amines is a robust and high-yielding method for preparing a wide range of N-substituted isoindolines.[3][4] The success of this double N-alkylation hinges on carefully chosen reaction conditions to promote efficient cyclization and minimize polymerization or side reactions.
Causality of Experimental Design:
-
Solvent Choice: The selection of 1,4-dioxane as the solvent is a key parameter for success. It is crucial for maintaining the homogeneity of the reaction medium, which contains both organic substrates and an inorganic base.[3][4]
-
Base Selection: Sodium hydroxide is an effective and economical base for this transformation. An excess (typically 1.2 equivalents) is used to ensure the reaction proceeds to completion in a shorter timeframe.[3]
-
Substrate Reactivity: Primary alkyl amines tend to react more rapidly than their aromatic counterparts under these conditions.[3][4] Despite this, the method is broadly applicable and provides excellent yields for a diverse range of amines.[4]
The overall transformation is a one-pot, efficient process that avoids the need for phase-transfer catalysts, which were often required in older procedures and resulted in lower yields.[3]
Caption: Workflow for isoindoline synthesis from α,α'-dibromo-o-xylene.
Experimental Protocol 1: Synthesis of N-Benzyl-2,3-dihydro-1H-isoindole[3]
-
To a stirred solution of benzylamine (1 equivalent) in 1,4-dioxane, add α,α′-dibromo-o-xylene (1 equivalent).
-
Add powdered sodium hydroxide (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure N-benzyl-2,3-dihydro-1H-isoindole.
| Amine Substituent (R) | Reaction Time (min) | Yield (%) |
| Benzyl | 30 | 88 |
| 4-Methylbenzyl | 45 | 92 |
| 4-Chlorobenzyl | 60 | 90 |
| Phenyl | 60 | 85 |
| Data synthesized from information in reference[3]. |
From Phthalonitrile
For the industrial-scale synthesis of the parent, unsubstituted isoindoline, the catalytic hydrogenation of phthalonitrile offers a direct, single-step route.[5] This process is highly dependent on the choice of catalyst and reaction parameters to achieve high yield and purity without the need for ammonia.
Causality of Experimental Design:
-
Catalyst Superiority: Extensive screening of common hydrogenation catalysts revealed that 5% Platinum on Carbon (Pt/C) is uniquely effective for this transformation, providing the desired product in a reasonable timeframe.[5] Other catalysts were found to be less efficient.
-
Reaction Conditions: The process requires high hydrogen pressure (100 to 180 bars) and elevated temperatures (30 to 100°C) to drive the complete reduction of both nitrile groups and subsequent cyclization.[5]
-
Solvent System: Tetrahydrofuran (THF) is the preferred solvent, although mixtures of THF/water (with water content not exceeding 10%) can also be used.[5]
This method provides isoindoline with a yield of over 75% and is a crucial step in the synthesis of certain pharmaceutical active ingredients.[5]
Caption: Process workflow for the catalytic hydrogenation of phthalonitrile.
Experimental Protocol 2: Industrial Synthesis of Isoindoline[5]
-
Charge a high-pressure autoclave with a solution of phthalonitrile in tetrahydrofuran (THF).
-
Add the 5% Pt/C catalyst. The amount of catalyst should be between 10% and 25% of the weight of the phthalonitrile.
-
Seal the reactor and purge it with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 100-180 bars.
-
Heat the reaction mixture to a temperature between 30°C and 100°C while stirring.
-
Maintain these conditions until hydrogen uptake ceases, indicating the reaction is complete.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Pt/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield isoindoline.
| Catalyst | Reaction Time (h) | Yield (%) |
| 5% Pt/C | < 8 | > 75 |
| 5% Pd/C | > 24 | Low |
| Raney Nickel | > 24 | Low |
| Rh/C | > 24 | Low |
| Data synthesized from information in reference[5]. |
Strategy 2: Reduction of Fused Ring Precursors
This strategy leverages the availability of phthalimide and its derivatives, which can be selectively reduced to furnish either isoindolinones (1,3-dihydro-2H-isoindol-1-one) or the fully reduced isoindolines.
Reduction of Phthalimides
Phthalimides, which are easily synthesized from phthalic anhydride, serve as versatile precursors. The challenge lies in controlling the extent of reduction.
-
To Isoindolinones: Selective reduction of one carbonyl group while leaving the other intact is a key transformation. Catalytic hydrodeoxygenation using systems like Palladium on Carbon (Pd/C) in acidic media or specialized bimetallic nanocatalysts (e.g., AgRe/Al2O3) can achieve this with high regioselectivity.[6]
-
To Isoindolines: More powerful reducing agents, such as borane-THF complex (BH3-THF), are capable of reducing both carbonyl groups of the imide to methylenes, providing a direct route to the isoindoline core.[3]
Caption: Reduction pathways from phthalimide to isoindoline derivatives.
Strategy 3: Modern Intramolecular and Catalytic Methods
Recent advances in organic synthesis have introduced powerful new methods for constructing the isoindoline ring, often with high efficiency and control over stereochemistry.
Metal-Catalyzed C-H Functionalization
Transition metal catalysis, particularly with palladium, has enabled the direct synthesis of isoindolines via intramolecular C-H functionalization.[7][8] In a typical approach, a directing group on a benzylamine derivative positions the catalyst to activate a specific C-H bond in the ortho position, which then participates in a cyclization reaction. For instance, a one-step procedure involving the palladium-catalyzed ortho-C-H alkenylation of a benzylamine derivative followed by an intramolecular aminative cyclization can directly yield the isoindoline core.[7] These methods are highly atom-economical and can build complex, substituted isoindolines from simple starting materials.[8]
Cycloaddition Reactions
Cycloaddition strategies provide another elegant entry to the isoindoline skeleton.
-
Intramolecular Diels-Alder Reaction: This powerful reaction can be used to assemble the isoindolinone ring system, which can subsequently be reduced.[2][9] The reaction often involves a furan tethered to an dienophile, which upon heating, undergoes cyclization to form a complex polycyclic intermediate that rearranges to the desired isoindolinone.[9]
-
1,3-Dipolar Cycloadditions: The reaction of in-situ generated azomethine ylides with dienophiles like quinones provides a convergent route to the isoindoline ring.[1] Another advanced method involves the reaction of mesoionic 1,3-dipoles with in-situ generated benzyne to construct highly functionalized fused isoindoline systems.[10]
Conclusion and Future Outlook
The synthesis of 2,3-dihydro-1H-isoindoles has evolved from classical two-component cyclizations to sophisticated, highly efficient catalytic methodologies. The choice of synthetic route depends heavily on the desired substitution pattern, scale, and availability of starting materials.
Classical methods, such as the reaction of α,α'-dibromo-o-xylene with amines, remain highly valuable for their simplicity, reliability, and high yields. For large-scale production of the parent isoindoline, the catalytic hydrogenation of phthalonitrile is a proven industrial process.
Modern methods involving transition-metal-catalyzed C-H activation and cycloaddition reactions are pushing the boundaries of what is possible, allowing for the rapid construction of complex and stereochemically rich isoindoline derivatives. These cutting-edge techniques offer unparalleled efficiency and will undoubtedly accelerate the discovery of new isoindoline-based therapeutic agents. Future research will likely focus on developing even more sustainable and enantioselective catalytic systems to further enhance the synthetic toolkit available to medicinal and organic chemists.
References
- 1. Isoindoline - Wikipedia [en.wikipedia.org]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
- 6. Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.mcgill.ca [escholarship.mcgill.ca]
Methodological & Application
The Strategic Deployment of 1,1-Dimethyl-2,3-dihydro-1H-isoindole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic profiles. Within this dynamic environment, the selection of appropriate building blocks is a critical determinant of success. This guide focuses on a particularly compelling scaffold: 1,1-dimethyl-2,3-dihydro-1H-isoindole . The introduction of a gem-dimethyl group at the C1 position of the isoindoline core imparts unique structural and physicochemical properties that can be strategically exploited in drug design. This document serves as a comprehensive resource, providing in-depth technical guidance, field-proven insights, and detailed protocols for the effective utilization of this versatile building block.
The isoindoline nucleus, a fused benzopyrrole ring system, is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The fully reduced isoindoline (2,3-dihydro-1H-isoindole) offers a flexible, non-planar structure that can be readily functionalized at the nitrogen atom.[2] The strategic incorporation of gem-dimethyl groups onto this core, creating this compound, offers several advantages in drug design:
-
Metabolic Stability: The quaternary carbon center introduced by the gem-dimethyl group can block potential sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate.
-
Conformational Restriction: The steric bulk of the dimethyl groups can restrict the conformational flexibility of the isoindoline ring and its N-substituents. This can lead to a more defined orientation of pharmacophoric elements, potentially increasing binding affinity and selectivity for the biological target.
-
Modulation of Physicochemical Properties: The gem-dimethyl substitution increases the lipophilicity of the scaffold, which can be fine-tuned to optimize properties such as membrane permeability and solubility.
-
Vectorial Exit Point: The nitrogen atom of the isoindoline ring serves as a convenient point for the introduction of various substituents, allowing for the exploration of chemical space and the optimization of structure-activity relationships (SAR).
This guide will delve into the practical applications of this compound, providing detailed protocols for its functionalization and showcasing its utility in the synthesis of bioactive molecules.
Core Applications & Synthetic Protocols
The secondary amine of this compound is a versatile handle for a variety of chemical transformations, enabling its incorporation into a diverse range of molecular architectures. The following sections provide detailed protocols for key N-functionalization reactions.
Protocol 1: N-Alkylation of this compound
N-alkylation is a fundamental transformation for introducing alkyl chains, which can serve as linkers to other pharmacophoric groups or directly interact with the target protein.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) or alkyl tosylate
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., MeCN).
-
Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq) to the solution. For more reactive alkylating agents or less reactive substrates, a stronger base like NaH (1.2 eq) in THF can be employed. When using NaH, exercise caution as it is highly reactive and flammable.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.1 eq) to the stirred suspension at room temperature. For highly reactive alkylating agents, the addition may be performed at 0 °C to control the reaction exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. If NaH was used, the quenching should be done cautiously at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation: Representative N-Alkylation Reactions
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | MeCN | 80 | 6 | 92 |
| 2 | Methyl iodide | Et₃N | DMF | 25 | 12 | 85 |
| 3 | Ethyl bromoacetate | NaH | THF | 25 | 4 | 88 |
Causality Behind Experimental Choices:
-
The choice of base and solvent is crucial for achieving high yields. K₂CO₃ in MeCN is a mild and effective system for many alkyl halides. For less reactive electrophiles or to accelerate the reaction, a stronger base like NaH in an aprotic solvent like THF or DMF is preferred.
-
The stoichiometry of the reagents is important. A slight excess of the alkylating agent is typically used to ensure complete conversion of the starting material.
-
Inert atmosphere is essential when using reactive organometallic reagents or strong bases like NaH to prevent their decomposition by atmospheric moisture and oxygen.
Visualization of N-Alkylation Workflow:
Caption: Workflow for the N-alkylation of this compound.
Protocol 2: N-Acylation of this compound
N-acylation introduces an amide functionality, which is a common feature in many drug molecules and can participate in hydrogen bonding interactions with biological targets.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or carboxylic acid anhydride
-
Tertiary amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add the tertiary amine base (e.g., Et₃N, 1.5 eq) to the solution.
-
Acylating Agent Addition: Cool the solution to 0 °C in an ice bath and slowly add the acyl chloride or anhydride (1.1 eq).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for the required time, monitoring its progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated product.
Data Presentation: Representative N-Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Et₃N | DCM | 0 to 25 | 2 | 95 |
| 2 | Benzoyl chloride | DIPEA | THF | 0 to 25 | 4 | 91 |
| 3 | Acetic anhydride | Et₃N | DCM | 25 | 6 | 93 |
Causality Behind Experimental Choices:
-
The use of a non-nucleophilic tertiary amine base is crucial to scavenge the HCl or carboxylic acid generated during the reaction without competing with the isoindoline nucleophile.
-
The reaction is typically performed at 0 °C initially to control the exothermicity of the acylation reaction, especially with reactive acyl chlorides.
-
Anhydrous conditions are important to prevent the hydrolysis of the acylating agent.
Visualization of N-Acylation Logical Relationship:
Caption: Key components and their roles in the N-acylation reaction.
The Role of this compound as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design.[3] The this compound scaffold can be considered a constrained bioisostere of other commonly used motifs, such as N-benzylanilines or other flexible diamine linkers.
The gem-dimethyl groups lock the conformation of the isoindoline ring, reducing the entropic penalty upon binding to a target. This pre-organization can lead to enhanced binding affinity. Furthermore, the defined three-dimensional shape of the scaffold can improve selectivity by favoring interactions with the desired target over off-targets.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on a wide range of derivatives of this compound are not extensively published, general principles can be inferred from related isoindoline-containing compounds. The nature of the N-substituent is paramount in determining the biological activity.
-
N-Aryl and N-Heteroaryl Derivatives: These are often designed to engage in pi-stacking or other aromatic interactions within a protein binding pocket. The substitution pattern on the aryl or heteroaryl ring can be systematically varied to probe for optimal interactions.
-
N-Alkyl Chains with Terminal Functional Groups: These can be used to introduce hydrogen bond donors or acceptors, charged groups, or other functionalities to interact with specific residues in the target protein. The length and flexibility of the alkyl chain are critical parameters to optimize.
The 1,1-dimethyl substitution pattern provides a rigid platform from which these N-substituents can be projected into the binding site, allowing for a more precise probing of the SAR.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its unique structural features, including a locked conformation and potential for enhanced metabolic stability, make it an attractive scaffold for the design of novel therapeutic agents. The synthetic protocols provided in this guide offer a solid foundation for the incorporation of this building block into drug discovery programs. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic application of such constrained and functionalizable scaffolds will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
Application Notes and Protocols: The Versatile Role of 1,1-Dimethyl-2,3-dihydro-1H-isoindole in the Synthesis of Bioactive Compounds
Introduction: Unveiling the Potential of a Unique Scaffold
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that can serve as templates for the development of potent and selective therapeutic agents is perpetual. The isoindole nucleus, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Within this family of compounds, 1,1-dimethyl-2,3-dihydro-1H-isoindole, also known as 1,1-dimethylisoindoline, has emerged as a particularly valuable building block. Its unique structural feature, the gem-dimethyl group at the 1-position, imparts specific conformational constraints and metabolic stability to the resulting molecules, making it an attractive starting point for the synthesis of innovative bioactive compounds.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of bioactive molecules. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and support key claims with authoritative references.
Core Application: A Key Building Block for P2X7 Receptor Antagonists
A significant application of this compound lies in the synthesis of potent and selective antagonists of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurodegenerative processes, making it a promising therapeutic target for a range of disorders, including chronic pain, rheumatoid arthritis, and neuroinflammatory diseases.[3][4] The 1,1-dimethylisoindoline moiety serves as a crucial component of the pharmacophore responsible for potent P2X7 antagonism.
The general synthetic strategy involves the N-acylation of this compound with a suitable carboxylic acid or acid chloride, which typically contains another key pharmacophoric element. This amide bond formation is a critical step in assembling the final bioactive molecule.
Experimental Protocols
Protocol 1: Synthesis of this compound
The starting material, this compound, can be synthesized from α,α'-dibromo-o-xylene and a suitable primary amine precursor in a basic medium. A general and efficient method is described below.[5]
Materials:
-
α,α'-Dibromo-o-xylene
-
Primary amine (e.g., benzylamine as a precursor, to be debenzylated later)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottomed flask, dissolve α,α'-dibromo-o-xylene (1.0 eq.) and the primary amine (1.0 eq.) in 1,4-dioxane.
-
To this solution, add powdered sodium hydroxide (2.4 eq.) at room temperature with vigorous stirring. The use of 1,4-dioxane as a solvent and sodium hydroxide as the base are key to maintaining a homogeneous reaction medium and promoting the reaction efficiently.[5]
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 60 minutes.[5]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-substituted this compound.
-
If a protecting group like benzyl is used, a subsequent deprotection step (e.g., hydrogenolysis) is required to obtain the free secondary amine, this compound.
Protocol 2: N-Acylation of this compound for the Synthesis of P2X7 Antagonists
This protocol describes the crucial amide bond formation step to synthesize a P2X7 receptor antagonist, based on general N-acylation procedures of heterocyclic amines.[6]
Materials:
-
This compound
-
Substituted acid chloride (e.g., 2-chloro-5-(trifluoromethyl)benzoyl chloride)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Standard laboratory glassware and stirring equipment, under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, round-bottomed flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction.[7]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the substituted acid chloride (1.05 eq.) in anhydrous dichloromethane to the stirred reaction mixture. The slow addition at low temperature helps to control the exothermicity of the reaction and minimize side product formation.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any remaining acid chloride and acidic byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated this compound derivative.
Data Presentation: Representative Yields and Reaction Times for N-Acylation
| Heterocyclic Amine | Acylating Agent | Base | Solvent | Time (min) | Yield (%) |
| Imidazole | Benzoyl chloride | Clay | Solvent-free | 4 | 97 |
| Pyrrolidine | Benzoyl chloride | Clay | Solvent-free | 8 | 95 |
| Piperidine | Benzoyl chloride | Clay | Solvent-free | 6 | 96 |
Table adapted from a general N-acylation procedure.[6] Yields and reaction times will vary depending on the specific substrates and conditions used for this compound.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for bioactive compounds.
Beyond P2X7: Exploring Other Therapeutic Arenas
While the synthesis of P2X7 antagonists is a prominent application, the this compound scaffold holds potential for the development of other classes of bioactive compounds. The structural rigidity and lipophilicity imparted by the gem-dimethyl group can be exploited in the design of ligands for various other biological targets.
For instance, isoindoline derivatives have been investigated for their activity as:
-
Dopamine D3 Receptor Ligands: The isoindoline scaffold has been utilized to design selective ligands for the dopamine D3 receptor, which is a target for neurological and psychiatric disorders.
-
Enzyme Inhibitors: The isoindole nucleus is present in inhibitors of enzymes such as cyclooxygenase (COX), which are important targets for anti-inflammatory drugs.[7][8]
-
Anticancer Agents: Various isoindole derivatives have demonstrated promising anticancer activity.[2]
The synthetic protocols described herein can be adapted by varying the acylating agent or by employing other synthetic transformations on the isoindoline nitrogen to explore these and other therapeutic applications.
Causality in Experimental Design: Why These Choices Matter
The selection of reagents and reaction conditions in the provided protocols is guided by fundamental principles of organic chemistry to ensure high yields, purity, and reproducibility.
-
Choice of Base in N-acylation: A non-nucleophilic organic base like triethylamine is preferred over inorganic bases to avoid unwanted side reactions with the acid chloride and to ensure good solubility in the organic solvent. Its primary role is to act as a proton scavenger.[7]
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane are crucial for N-acylation reactions involving acid chlorides to prevent hydrolysis of the highly reactive acylating agent. For the synthesis of the isoindoline itself, 1,4-dioxane is chosen for its ability to solubilize the reactants and facilitate a homogeneous reaction mixture.[5]
-
Temperature Control: Conducting the acylation at a low initial temperature (0 °C) is a standard practice to moderate the reaction rate of this typically exothermic process. This controlled addition helps to prevent the formation of impurities and degradation of the starting materials or products.
Conclusion and Future Directions
This compound is a valuable and versatile building block in the synthesis of bioactive compounds, with a particularly significant role in the development of P2X7 receptor antagonists. The protocols and insights provided in these application notes offer a solid foundation for researchers to utilize this scaffold in their drug discovery programs. Future research will undoubtedly uncover new biological targets for derivatives of this unique isoindoline, further expanding its importance in medicinal chemistry. The continued exploration of novel synthetic methodologies and the application of this scaffold in diverse therapeutic areas will be crucial for unlocking its full potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. mdpi.com [mdpi.com]
- 8. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the synthesis of 1,1-Dimethyl-2,3-dihydro-1H-isoindole derivatives
Application Note & Protocol
A Versatile and Scalable Protocol for the Synthesis of 1,1-Dimethyl-2,3-dihydro-1H-isoindole Derivatives via One-Pot Reductive Amination
Abstract: The 2,3-dihydro-1H-isoindole (isoindoline) scaffold is a privileged heterocyclic motif found in numerous natural products and clinically approved pharmaceuticals.[1][2] Its rigid, bicyclic structure serves as a valuable building block in medicinal chemistry for creating compounds with diverse pharmacological activities. This application note provides a detailed, field-proven protocol for the synthesis of N-substituted this compound derivatives. We focus on a robust one-pot reductive amination strategy, which offers high efficiency, operational simplicity, and broad substrate scope, making it ideal for both lead discovery and process development applications. The causality behind experimental choices, troubleshooting tips, and characterization data are discussed to ensure reliable and reproducible execution.
Scientific Introduction & Strategic Rationale
The isoindoline core is a cornerstone in the development of bioactive agents, with derivatives exhibiting activities ranging from anti-inflammatory to anticancer.[1][3][4] The introduction of a gem-dimethyl group at the C1 position can offer significant metabolic stability by blocking a potential site of oxidation. It also imparts a specific three-dimensional conformation that can be crucial for optimizing ligand-receptor interactions.
Several synthetic routes to the isoindoline skeleton have been reported, including the reduction of phthalimides and the cyclization of α,α′-dihalo-o-xylenes with primary amines.[5][6][7] While effective, these methods can sometimes require harsh reagents (e.g., LiAlH₄) or multi-step procedures.
The strategy detailed herein is a one-pot reductive amination , a powerful and highly convergent approach for C-N bond formation.[8][9] This method involves the condensation of a suitable keto-aldehyde precursor with a primary amine to form an intermediate iminium ion, which is then reduced in situ to yield the target isoindoline.
Causality of the Chosen Strategy:
-
Efficiency: Combining two distinct reaction steps (imine formation and reduction) into a single pot saves time, reduces solvent waste, and minimizes handling losses.
-
Control: Unlike direct alkylation of amines, which often leads to over-alkylation, reductive amination provides a controlled, mono-alkylation pathway to the desired secondary amine within the cyclic structure.[8]
-
Versatility: The protocol is highly adaptable. A diverse library of N-substituted derivatives can be rapidly generated by simply varying the primary amine starting material.
Below is a general schematic of the reductive amination approach.
Figure 1: General reaction scheme for the synthesis of this compound derivatives via one-pot reductive amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of N-benzyl-1,1-dimethyl-2,3-dihydro-1H-isoindole. The quantities can be scaled, and the amine can be substituted as required.
2.1. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 2-(2-Oxopropyl)benzaldehyde | ≥95% | Various | Key starting material. |
| Benzylamine | ≥99% | Various | Example primary amine. |
| Sodium Triacetoxyborohydride (STAB) | Synthesis Grade | Various | Mild and selective reducing agent. Less toxic alternative to NaBH₃CN.[8] |
| Dichloroethane (DCE) | Anhydrous | Various | Reaction solvent. |
| Glacial Acetic Acid (AcOH) | ACS Grade | Various | Catalyst for imine formation. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | N/A | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | Drying agent. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | Various | Eluents for chromatography. |
2.2. Step-by-Step Methodology
Figure 2: Experimental workflow for the one-pot reductive amination protocol.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(2-oxopropyl)benzaldehyde (1.62 g, 10.0 mmol, 1.0 eq) and anhydrous dichloroethane (40 mL).
-
Amine Addition: Add benzylamine (1.18 g, 11.0 mmol, 1.1 eq) to the solution via syringe.
-
Catalysis and Imine Formation: Add glacial acetic acid (0.1 mL, ~3 drops). Stir the resulting mixture at room temperature for 1 hour.
-
Expert Insight: The slightly acidic condition (pH ~5-6) is crucial for accelerating the dehydration step in imine formation without significantly protonating the starting amine, which would render it non-nucleophilic.[10]
-
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) to the reaction mixture in three portions over 15 minutes.
-
Expert Insight: STAB is preferred over NaBH₄ because it is less reactive towards the starting aldehyde/ketone, allowing the iminium ion to form and be selectively reduced.[8] This selectivity is key to the success of the one-pot procedure. Portion-wise addition helps control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent system. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 30 mL).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure N-benzyl-1,1-dimethyl-2,3-dihydro-1H-isoindole.
Data and Expected Results
The described protocol is robust for a variety of primary amines. Below is a summary of expected outcomes for different substrates.
Table 1: Representative Synthesis of this compound Derivatives
| Entry | R-Group (in R-NH₂) | Product Name | Typical Yield | Physical State |
| 1 | Benzyl | 1,1-Dimethyl-2-benzyl-2,3-dihydro-1H-isoindole | 85-92% | Colorless Oil |
| 2 | Cyclohexyl | 1,1-Dimethyl-2-cyclohexyl-2,3-dihydro-1H-isoindole | 78-85% | White Solid |
| 3 | 4-Methoxybenzyl | 1,1-Dimethyl-2-(4-methoxybenzyl)-2,3-dihydro-1H-isoindole | 82-90% | Pale Yellow Oil |
| 4 | n-Butyl | 1,1-Dimethyl-2-(n-butyl)-2,3-dihydro-1H-isoindole | 75-83% | Colorless Oil |
Characterization: Successful synthesis should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic singlets for the gem-dimethyl protons (~1.4-1.6 ppm) and the benzylic C3-protons (~4.0-4.2 ppm). The signals for the N-substituent will also be present.
-
¹³C NMR: The quaternary C1 carbon should appear around 65-70 ppm.
-
Mass Spectrometry (ESI+): The [M+H]⁺ ion should be the base peak.
Conclusion
This application note details an efficient, scalable, and versatile one-pot reductive amination protocol for the synthesis of this compound derivatives. The methodology leverages a mild and selective reducing agent, allowing for a broad range of primary amines to be incorporated. The provided step-by-step guide and expert insights are designed to enable researchers in drug discovery and chemical development to reliably produce these valuable heterocyclic scaffolds for their research programs.
References
- 1. mdpi.com [mdpi.com]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The chemistry of isoindole natural products | Semantic Scholar [semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
The Ascendancy of Isoindole Derivatives in Advanced Materials Science: A Technical Guide for Researchers
The field of materials science is in a perpetual state of evolution, driven by the quest for novel organic molecules that can redefine the performance and applicability of next-generation electronics and sensors. Among the diverse classes of heterocyclic compounds, isoindole derivatives have emerged as a particularly compelling and versatile platform.[1][2] Their inherent electronic properties, structural planarity, and amenability to chemical modification have positioned them at the forefront of innovation in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and chemical sensors.[3] This technical guide provides an in-depth exploration of the applications of isoindole derivatives, offering detailed application notes and validated experimental protocols for researchers, scientists, and professionals in drug development.
The Allure of the Isoindole Scaffold: A Structural and Electronic Perspective
The isoindole core, a bicyclic aromatic amine consisting of a fused benzene and pyrrole ring, presents a unique 10π-electron system that imparts it with remarkable electronic characteristics.[4][5] Unlike its isomer, indole, the arrangement of the nitrogen atom and the fused benzene ring in isoindole leads to a distinct distribution of electron density, making it a potent building block for both electron-donating and electron-accepting moieties. This electronic versatility is the cornerstone of its widespread application in materials science.
The stability and processability of isoindole derivatives are significantly enhanced through N-substitution and functionalization of the benzene ring.[5] These modifications not only prevent the inherent instability of the parent isoindole but also allow for the fine-tuning of crucial material properties such as solubility, molecular packing, and energy levels (HOMO/LUMO), which are paramount for device performance.[6]
Application Note I: Isoindigo-Based Polymers for High-Efficiency Organic Solar Cells
Isoindigo, a prominent derivative of isoindole, has garnered substantial attention as a powerful electron-accepting unit in the design of donor-acceptor (D-A) conjugated polymers for organic solar cells (OSCs).[3][7] The strong electron-withdrawing nature of the two lactam rings within the isoindigo structure effectively lowers the LUMO energy level of the resulting polymers, facilitating efficient charge separation at the donor-acceptor interface.[7]
Rationale for Material Selection and Device Architecture
The "push-pull" design, which combines an electron-rich donor unit with an electron-deficient acceptor unit like isoindigo, is a highly successful strategy for creating low band-gap semiconducting polymers.[8] This design principle allows for broad absorption of the solar spectrum and tailored electronic properties.[9] For instance, copolymers incorporating isoindigo with donor units such as benzo[1,2-b:4,5-b′]dithiophene (BDT) have demonstrated high charge mobility and impressive power conversion efficiencies (PCEs).[7]
The choice of alkyl side chains on the polymer backbone is critical for ensuring good solubility in common organic solvents, which is essential for solution-based processing of large-area devices.[6][10] Furthermore, the morphology of the bulk heterojunction (BHJ) active layer, a blend of the donor polymer and a fullerene or non-fullerene acceptor, plays a pivotal role in device performance. An optimal morphology consists of an interpenetrating network that facilitates efficient exciton dissociation and charge transport.[7]
Experimental Protocol: Synthesis of an Isoindigo-Based D-A Copolymer (PBDTT-IID)
This protocol outlines the synthesis of a representative isoindigo-based copolymer, PBDTT-IID, via Stille cross-coupling polymerization.
Materials:
-
Monomer 1: 5,5'-dibromo-4,4'-bis(2-octyldodecyl)-[2,2'-bi(thieno[3,2-b]thiophene)])
-
Monomer 2: (E)-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione-6,6'-diyl)bis(trimethylstannane) (Isoindigo-SnMe3)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add Monomer 1 (1 eq), Monomer 2 (1 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq) to a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous chlorobenzene to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Polymerization: Seal the flask and heat the reaction mixture at 110 °C for 48 hours with vigorous stirring.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol. The polymer will precipitate.
-
Purification:
-
Filter the precipitated polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Perform a Soxhlet extraction with acetone, hexane, and finally chloroform. The purified polymer will be in the chloroform fraction.
-
-
Isolation: Concentrate the chloroform solution and precipitate the polymer again in methanol. Filter and dry the final polymer under vacuum.
Characterization: The synthesized polymer should be characterized by ¹H NMR, gel permeation chromatography (GPC) for molecular weight determination, and UV-Vis spectroscopy to determine its optical bandgap.
Experimental Protocol: Fabrication and Characterization of an Organic Solar Cell
This protocol describes the fabrication of a conventional bulk heterojunction solar cell using the synthesized PBDTT-IID polymer.
Device Architecture: ITO/PEDOT:PSS/PBDTT-IID:PC₇₁BM/Ca/Al
Materials:
-
Patterned indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
PBDTT-IID (synthesized above)
-
Chlorobenzene
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 40 seconds. Anneal the substrates at 150 °C for 15 minutes in air.
-
Active Layer Deposition:
-
Prepare a blend solution of PBDTT-IID and PC₇₁BM (e.g., 1:1.5 weight ratio) in chlorobenzene.
-
In a nitrogen-filled glovebox, spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-100 nm).
-
Anneal the active layer at a predetermined optimal temperature (e.g., 80-120 °C) to optimize the morphology.
-
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Sequentially deposit a thin layer of Ca (~20 nm) and a thicker layer of Al (~100 nm) through a shadow mask to define the device area.
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²).
-
Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Application Note II: Isoindole Derivatives in Organic Field-Effect Transistors (OFETs)
The ordered molecular packing and excellent charge transport properties of certain isoindole derivatives make them highly suitable for use as the active semiconductor layer in OFETs.[8][10] Both small molecules and polymers based on isoindole have been investigated for this purpose.
Causality in Material Design for High-Mobility OFETs
The charge carrier mobility in an OFET is strongly influenced by the intermolecular interactions and the degree of π-π stacking in the solid state. The planar structure of the isoindigo core promotes strong intermolecular π-π interactions, which are conducive to efficient charge transport.[8] The design of isoindigo-based materials for OFETs often involves the incorporation of solubilizing alkyl chains that also influence the molecular packing.[10] The choice of donor co-monomer in polymeric systems can also significantly impact the charge transport characteristics.[11]
Experimental Protocol: Fabrication and Characterization of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol details the fabrication of an OFET using a solution-processable isoindigo-based small molecule.
Device Architecture: n⁺-Si/SiO₂/Semiconductor/Au
Materials:
-
Heavily n-doped silicon (n⁺-Si) wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm)
-
Isoindigo-based small molecule semiconductor (e.g., S11 as reported in[8])
-
Hexamethyldisilazane (HMDS)
-
Organic solvent for the semiconductor (e.g., chloroform, toluene)
-
Gold (Au) for source and drain electrodes
Procedure:
-
Substrate Preparation:
-
Clean the n⁺-Si/SiO₂ substrates by sonication in acetone and isopropanol.
-
Treat the SiO₂ surface with an HMDS vapor or solution to create a hydrophobic surface, which improves the morphology of the subsequently deposited organic semiconductor film.
-
-
Semiconductor Deposition:
-
Dissolve the isoindigo-based small molecule in a suitable organic solvent.
-
Spin-coat the semiconductor solution onto the HMDS-treated SiO₂ surface.
-
Anneal the film at an optimized temperature to promote crystallization and improve molecular ordering.[8]
-
-
Electrode Deposition:
-
Use a shadow mask to define the source and drain electrodes.
-
Thermally evaporate a thin layer of gold (~50 nm) onto the semiconductor layer.
-
-
Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer.
-
From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ), the on/off current ratio, and the threshold voltage (Vth).
-
Application Note III: Isoindole Derivatives as Fluorescent Materials and Chemosensors
The inherent fluorescence of some isoindole derivatives makes them attractive for applications in OLEDs and as chemosensors.[4][12][13] For instance, isoindole-containing BODIPY dyes are known for their high fluorescence quantum yields.[4][12]
Principle of Isoindole-Based Chemosensors
The design of fluorescent chemosensors often relies on the principle of photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). An isoindole-based fluorophore can be functionalized with a receptor unit that selectively binds to a specific analyte (e.g., a metal ion).[13] Upon binding, the electronic properties of the fluorophore are altered, leading to a change in its fluorescence intensity or wavelength, which can be detected.
Experimental Protocol: "Turn-On" Fluorescent Sensing of Zn²⁺
This protocol is based on the work by Goswami et al.[13] and describes the use of an isoindole-imidazole derivative for the selective detection of zinc ions.
Materials:
-
Isoindole-imidazole Schiff base chemosensor (IIED)[13]
-
HEPES buffer
-
Dimethyl sulfoxide (DMSO)
-
Stock solutions of various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺, etc.)
-
Fluorometer
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the IIED chemosensor in DMSO. For measurements, dilute the stock solution in a HEPES buffer:DMSO mixture (e.g., 3:7 v/v).
-
Fluorescence Titration:
-
To a cuvette containing the sensor solution, add incremental amounts of the Zn²⁺ stock solution.
-
After each addition, record the fluorescence emission spectrum (e.g., excitation at 337 nm).
-
-
Selectivity Study:
-
To separate cuvettes containing the sensor solution, add an excess of other metal ions.
-
Record the fluorescence spectra to assess the sensor's selectivity for Zn²⁺.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration to determine the detection limit.[13]
-
Compare the fluorescence response in the presence of different metal ions to confirm selectivity.
-
Data Presentation
Table 1: Performance of Isoindigo-Based Polymers in Organic Solar Cells
| Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PE71 | Y6 | 0.85 | 18.9 | 75.1 | 12.03 | [7] |
| PE72 | Y6 | 0.86 | 16.5 | 68.4 | 9.74 | [7] |
| P6TI | PC₇₁BM | - | 16.24 | - | 7.25 | [11] |
Table 2: OFET Performance of Isoindigo-Based Small Molecules
| Molecule | Annealing Temp. (°C) | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| S10 | 120 | 2.2 x 10⁻⁴ | 10⁴ - 10⁵ | [8] |
| S11 | 120 | 7.8 x 10⁻³ | 10⁴ - 10⁵ | [8] |
Visualizations
Caption: Workflow for the synthesis of an isoindigo-based donor-acceptor copolymer.
Caption: Fabrication process for a bottom-gate, top-contact organic field-effect transistor.
Conclusion
Isoindole derivatives represent a powerful and versatile class of organic materials with a broad spectrum of applications in materials science. Their tunable electronic properties, excellent stability, and processability have enabled significant advancements in organic electronics and sensing technologies. The protocols and application notes provided in this guide serve as a comprehensive resource for researchers seeking to explore and harness the potential of these remarkable compounds. As synthetic methodologies continue to evolve and our understanding of structure-property relationships deepens, the role of isoindole derivatives in the development of next-generation materials is set to expand even further.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the application of isoindigo derivatives in materials chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoindole - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Isoindigo-Based Small Molecules with Varied Donor Components for Solution-Processable Organic Field Effect Transistor Devices | MDPI [mdpi.com]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
The Untapped Potential of the 1,1-Dimethylisoindoline Scaffold in Enzyme Inhibition: A Guide for Discovery
Introduction: Beyond the Phthalimide Mainstay
For decades, the isoindoline scaffold has been a cornerstone in medicinal chemistry, with its oxidized congeners, phthalimide (isoindoline-1,3-dione) and isoindolin-1-one, giving rise to a multitude of bioactive compounds.[1] These scaffolds are well-represented in the literature as potent inhibitors of various enzymes, including cholinesterases, cyclooxygenases, and carbonic anhydrases.[2][3][4] However, the fully reduced isoindoline core, particularly the gem-disubstituted variant, 1,1-dimethyl-2,3-dihydro-1H-isoindole, remains a largely unexplored territory in the landscape of enzyme inhibitor design. This guide serves as a detailed application note and a series of protocols for researchers, scientists, and drug development professionals poised to investigate the latent therapeutic potential of this unique chemical entity.
While direct evidence for the 1,1-dimethylisoindoline scaffold in enzyme inhibition is sparse in current literature, its structural rigidity and the presence of the gem-dimethyl group—a feature known to enhance metabolic stability and modulate binding interactions—present a compelling rationale for its exploration. This document, therefore, provides a scientifically grounded, albeit prospective, framework for the synthesis, characterization, and evaluation of 1,1-dimethylisoindoline derivatives as a novel class of enzyme inhibitors. We will leverage the established bioactivity of the broader isoindoline family to propose a logical and actionable path for discovery.
Part 1: Synthesis of the Core Scaffold and Key Derivatives
The synthesis of the this compound core is not as widely documented as its oxidized counterparts. However, by adapting established methods for isoindoline synthesis, a robust and scalable protocol can be proposed. The following protocol is a composite of known organic synthesis techniques, designed to be a self-validating system with clear checkpoints for characterization.
Protocol 1: Synthesis of this compound
This protocol outlines a plausible two-step synthesis starting from 2-methyl-1-phenylpropan-2-ol.
Step 1: Friedel-Crafts Alkylation with Formaldehyde and HCl
The initial step involves the cyclization of a suitable precursor to form the isoindoline ring.
-
Rationale: This acid-catalyzed cyclization is a classic method for forming cyclic amines from aromatic precursors with an appropriately positioned alcohol and a reactive site for intramolecular electrophilic aromatic substitution.
-
Procedure:
-
To a stirred solution of 2-methyl-1-phenylpropan-2-ol (1 equivalent) in a suitable solvent such as glacial acetic acid, add concentrated hydrochloric acid (2 equivalents).
-
Add paraformaldehyde (1.2 equivalents) portion-wise to the reaction mixture at room temperature.
-
Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
-
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: N-Functionalization of the Isoindoline Core
The secondary amine of the isoindoline core provides a convenient handle for the introduction of various substituents to explore structure-activity relationships (SAR).
-
Rationale: Standard N-alkylation or N-acylation reactions can be employed to generate a library of derivatives. The choice of substituent will be guided by the target enzyme and the desired physicochemical properties.
-
Procedure (Illustrative Example: N-benzylation):
-
Dissolve this compound (1 equivalent) in a polar aprotic solvent like acetonitrile.
-
Add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).
-
To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until TLC indicates the complete consumption of the starting material.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the N-benzyl-1,1-dimethyl-2,3-dihydro-1H-isoindole.
-
Visualization of the Synthetic Workflow
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Derivatization of the 1,1-Dimethyl-2,3-dihydro-1H-isoindole nitrogen
An Application Guide to the Synthetic Derivatization of the 1,1-Dimethyl-2,3-dihydro-1H-isoindole Nitrogen
Abstract
The this compound scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, bicyclic framework, combined with the gem-dimethyl substitution at the C1 position, provides a unique three-dimensional architecture that is frequently exploited in the design of novel therapeutic agents. The secondary amine nitrogen atom serves as a critical handle for synthetic modification, allowing for the systematic exploration of chemical space to optimize pharmacological properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary strategies for the derivatization of this nitrogen, including N-alkylation, N-acylation, and N-arylation. Each section presents the underlying chemical principles, field-proven insights into experimental choices, and detailed, step-by-step protocols.
Introduction: The Strategic Importance of the Isoindole Core
The isoindole skeleton and its reduced form, isoindoline (2,3-dihydro-1H-isoindole), are found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives have been investigated for applications ranging from anti-inflammatory and analgesic agents to inhibitors of key enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the study of neurodegenerative diseases.[2][3] The 1,1-dimethyl substitution sterically shields the adjacent C7 aromatic proton and locks the conformation of the five-membered ring, which can be crucial for specific receptor-ligand interactions.
Functionalization of the secondary amine at the N2 position is the most direct and common strategy for modifying the scaffold's properties, such as:
-
Modulating Potency and Selectivity: Introducing new functional groups can create additional interactions with a biological target.
-
Tuning Physicochemical Properties: Altering the substituent at the nitrogen position can significantly impact solubility, lipophilicity (LogP), and metabolic stability.
-
Introducing Pharmacophores: The nitrogen atom can serve as an attachment point for known pharmacophoric elements, such as arylpiperazine or other heterocyclic systems.[3]
This guide focuses on three fundamental and highly reliable transformations for derivatizing the this compound nitrogen.
N-Alkylation: Introducing Aliphatic and Benzylic Moieties
N-alkylation is a cornerstone of amine derivatization, involving the formation of a new carbon-nitrogen bond via nucleophilic substitution. This reaction allows for the introduction of a diverse range of alkyl, benzyl, and functionalized aliphatic chains.
Mechanistic Rationale and Experimental Causality
The reaction proceeds via the SN2 pathway, where the lone pair of the isoindole nitrogen acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (typically an alkyl halide). A base is required to deprotonate the nitrogen, either prior to or after the initial alkylation, to neutralize the resulting ammonium salt and regenerate the neutral amine for reactions requiring catalytic turnover or to drive the reaction to completion.
Key Experimental Choices:
-
Base Selection: A non-nucleophilic base is critical to prevent it from competing with the isoindole in reacting with the alkyl halide. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to deprotonate the intermediate ammonium salt without promoting significant side reactions.
-
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal. They effectively dissolve the reagents and stabilize the charged transition state of the SN2 reaction, thereby accelerating it.
-
Alkylating Agent: Primary alkyl halides (iodides and bromides) are the most reactive and preferred electrophiles. Secondary halides can also be used, but may lead to competing E2 elimination side products. For introducing substituents from alcohols, the Mitsunobu reaction offers an alternative, though it requires more specialized reagents.[4]
Diagram: General Workflow for N-Alkylation
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of Polycyclic Isoindolines
For: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Elegance of Polycyclic Isoindolines
The isoindoline core and its polycyclic derivatives represent a privileged scaffold in medicinal chemistry and materials science. These nitrogen-containing heterocyclic structures are integral to a wide array of bioactive natural products, such as staurosporine and the aristolactams, which exhibit potent cytotoxic, antimicrobial, and neuroprotective activities.[1] The rigid, three-dimensional architecture of polycyclic isoindolines allows for precise spatial orientation of functional groups, making them ideal candidates for interacting with biological targets.
Traditionally, the synthesis of these complex molecules has required multi-step sequences, often suffering from low overall yields and laborious purification of intermediates. The development of one-pot synthesis methodologies, where multiple bond-forming events occur in a single reaction vessel, has revolutionized access to these valuable compounds.[2][3] These approaches, often described as tandem, domino, or cascade reactions, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.
This comprehensive guide details several field-proven, one-pot strategies for the synthesis of polycyclic isoindolines directly from isoindole precursors or their in situ generated equivalents. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to not only replicate these procedures but also adapt them for their specific synthetic targets.
Strategic Approaches to One-Pot Polycyclic Isoindoline Synthesis
We will explore three distinct and powerful one-pot strategies that leverage different modes of reactivity to construct the polycyclic isoindoline framework.
-
Strategy 1: Palladium-Catalyzed Tandem Cycloaddition Cascade
-
Strategy 2: Isoindole Umpolung via Pictet-Spengler-Type Cyclization
-
Strategy 3: α-C–H/N–H Annulation of Alicyclic Amines
Each of these methodologies offers a unique entry point to diverse polycyclic systems, and the choice of strategy will depend on the desired substitution pattern and the availability of starting materials.
Strategy 1: Palladium-Catalyzed Tandem [4+2] Cycloaddition Cascade
This elegant strategy combines the power of palladium catalysis with the efficiency of a pericyclic reaction to rapidly assemble complex polycyclic isoindolines. The reaction proceeds through a remarkable sequence of events orchestrated within a single pot, demonstrating the power of tandem catalysis.[4][5]
Mechanistic Rationale & Causality
The core principle of this method is the in situ generation of a highly reactive enyne-allene intermediate, which then undergoes an intramolecular [4+2] cycloaddition (Diels-Alder reaction). The entire sequence is initiated by a palladium-catalyzed Sonogashira coupling.
The logical flow of the reaction is as follows:
-
Sonogashira Coupling: A vinyl or aryl halide is coupled with a terminal alkyne bearing the isoindole precursor. This step is catalyzed by a palladium(0) species and a copper(I) co-catalyst.
-
Propargyl-Allenyl Isomerization: A suitable base is then introduced to promote the isomerization of the newly formed propargyl system into a reactive allene. The choice of base is critical; it must be strong enough to effect the isomerization but not so strong as to cause unwanted side reactions.
-
Intramolecular [4+2] Cycloaddition: The generated allene, now part of an enyne-allene system, acts as the dienophile in an intramolecular Diels-Alder reaction with a diene moiety present in the molecule.
-
Aromatization: The cycloaddition adduct often undergoes a spontaneous aromatization to yield the final, stable polycyclic isoindoline.
This sequence showcases a beautiful example of reaction design, where the product of one step becomes the substrate for the next, all within the same reaction environment.
Caption: Workflow for the Pd-catalyzed tandem synthesis of polycyclic isoindolines.
Experimental Protocol: Synthesis of a Tetracyclic Isoindoline Derivative
This protocol is adapted from the work of Zhu et al. and serves as a representative example of the palladium-catalyzed tandem strategy.[4][5]
Materials:
-
3-Iodo-5,5-dimethylcyclohex-2-enone (1.0 equiv)
-
N-Propargyl-p-toluenesulfonamide (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol %)
-
Copper(I) Iodide (CuI) (3 mol %)
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (4.0 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas atmosphere
Procedure:
-
Vessel Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-iodo-5,5-dimethylcyclohex-2-enone (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.03 equiv).
-
Reagent Addition: Add anhydrous THF, followed by N-propargyl-p-toluenesulfonamide (1.2 equiv) and a small amount of triethylamine (e.g., ~0.5 mL for a 1 mmol scale reaction).
-
Sonogashira Coupling: Stir the mixture at room temperature for 30 minutes. The progress of the coupling can be monitored by Thin Layer Chromatography (TLC).
-
Isomerization and Cycloaddition: Once the coupling is complete, add DBN (4.0 equiv) to the reaction mixture.
-
Reaction Completion: Continue stirring at room temperature for 2 hours or until TLC analysis indicates the consumption of the intermediate and formation of the product. For less reactive substrates, gentle heating (e.g., 60 °C) may be required.[4]
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired polycyclic isoindoline.
Data Summary: Substrate Scope and Yields
| Entry | Alkenyl Halide | Alkyne | Base | Temp (°C) | Yield (%) |
| 1 | 3-Iodo-5,5-dimethylcyclohex-2-enone | N-Propargyl-p-toluenesulfonamide | DBN | RT | 85 |
| 2 | 3-Iodocyclohex-2-enone | N-Propargyl-p-toluenesulfonamide | DBN | 60 | 35[4] |
| 3 | 3-Iodo-5,5-dimethylcyclohex-2-enone | Phenylpropargylamine | DBU | RT | 72 |
| 4 | 1-Iodocyclohexene | N-Propargyl-p-toluenesulfonamide | DBN | RT | 78 |
Yields are for isolated, purified products. Data is representative and compiled from related literature.[4][5]
Strategy 2: Isoindole Umpolung via Pictet-Spengler-Type Cyclization
This innovative one-pot strategy leverages the concept of "umpolung," or reactivity inversion.[1][6] Isoindoles are typically nucleophilic at the C1 position due to resonance donation from the nitrogen lone pair.[1] This method cleverly inverts this reactivity by protonating the in situ-generated isoindole to form an electrophilic isoindolium salt, which then undergoes an intramolecular cyclization.
Mechanistic Rationale & Causality
The reaction sequence is a one-pot, three-step process:
-
In Situ Isoindole Formation: An isoindole is generated in situ from a suitable precursor, such as the reaction between 2-(bromomethyl)benzaldehyde and a primary amine (e.g., tryptamine). A mild base facilitates this condensation and cyclization.
-
Umpolung (Reactivity Inversion): A strong protic acid, typically trifluoroacetic acid (TFA), is added in superstoichiometric amounts. The acid protonates the nucleophilic isoindole at the C1 position, forming an electrophilic isoindolium ion. Using a large excess of acid is crucial to prevent the unreacted nucleophilic isoindole from polymerizing with the newly formed electrophilic isoindolium.[1]
-
Pictet-Spengler-Type Cyclization: The isoindolium ion is then attacked by a tethered nucleophile (e.g., the indole ring of the tryptamine backbone) in a classic Pictet-Spengler-type reaction, forming the new polycyclic system.
The choice of solvent is critical; chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) have been found to be optimal, while polar protic or coordinating solvents can hinder the reaction.[1]
Caption: Reaction sequence for the isoindole umpolung/Pictet-Spengler synthesis.
Experimental Protocol: One-Pot Synthesis of a β-Carboline Fused Isoindoline
This protocol is based on the work of Douglas and Sarlah, providing an efficient route to complex polycyclic alkaloids.[1][6]
Materials:
-
2-(Bromomethyl)benzaldehyde (1.0 equiv)
-
Tryptamine (1.2 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Trifluoroacetic acid (TFA) (10 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen gas atmosphere
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tryptamine (1.2 equiv) and anhydrous DCM (to achieve a final concentration of ~0.1 M with respect to the aldehyde).
-
Isoindole Formation: Add triethylamine (1.2 equiv), followed by a solution of 2-(bromomethyl)benzaldehyde (1.0 equiv) in DCM. Stir the mixture at room temperature. The formation of the isoindole intermediate can be followed by TLC.
-
Umpolung and Cyclization: After the starting aldehyde is consumed (typically 1-2 hours), cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (10 equiv) dropwise.
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete by TLC analysis. For some substrates, gentle heating (e.g., 60 °C in DCE) may be necessary after the TFA addition.[1]
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the mixture is basic. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure polycyclic isoindoline.
Data Summary: Optimization and Scope
| Entry | Solvent | Acid (equiv) | Temp (°C) | Yield (%) |
| 1 | CH₂Cl₂ | TFA (10) | 23 | 85 (NMR) / 75 (Isolated) |
| 2 | DCE | TFA (10) | 23 | 88 (NMR) |
| 3 | Toluene | TFA (10) | 23 | 80 (NMR) |
| 4 | CH₂Cl₂ | MsOH (10) | 23 | 65 (NMR) |
| 5 | CH₂Cl₂ | AcOH (10) | 23 -> 50 | No Product |
Yields are for the model reaction with tryptamine. Data is representative of the optimization studies.[1]
Strategy 3: α-C–H/N–H Annulation of Alicyclic Amines
This powerful one-pot transformation builds polycyclic isoindolines by directly annulating a cyclic amine with an aryl precursor. It achieves the concurrent functionalization of both an α-C–H and an N–H bond of the amine.[7][8]
Mechanistic Rationale & Causality
The reaction hinges on the in situ generation of two highly reactive intermediates: a cyclic imine and an aryllithium species.
-
Cyclic Imine Generation: The alicyclic amine (e.g., piperidine, pyrrolidine) is first treated with two equivalents of n-butyllithium (n-BuLi) to form a lithium amide. This lithium amide is then oxidized in situ by a ketone oxidant (e.g., trifluoroacetophenone) to generate a transient, unstable cyclic imine. The choice of a non-enolizable ketone oxidant is key to preventing side reactions.
-
Aryllithium Formation: In the same pot, an ortho-halosubstituted benzyl halide (e.g., 1-bromo-2-(chloromethyl)benzene) is treated with n-BuLi at low temperature (−78 °C) to perform a lithium-halogen exchange, generating the desired aryllithium nucleophile.
-
Annulation Cascade: The in situ-generated cyclic imine is then added to the aryllithium species. The aryllithium attacks the electrophilic imine carbon, and the resulting intermediate undergoes an intramolecular nucleophilic substitution, displacing the benzylic chloride to form the final polycyclic isoindoline.
This method is remarkable for its convergence and ability to construct complex scaffolds from simple, commercially available starting materials in a single operation.[8]
Caption: Workflow for the α-C–H/N–H annulation to form polycyclic isoindolines.
Experimental Protocol: Synthesis of a Piperidino-isoindoline
This protocol is a representation of the method developed by the Lam group.[7][8]
Materials:
-
1-Bromo-2-(chloromethyl)benzene (1.0 equiv)
-
Piperidine (2.0 equiv)
-
n-Butyllithium (n-BuLi) solution in hexanes (total 4.0 equiv)
-
Trifluoroacetophenone (2.05 equiv)
-
Anhydrous Diethyl Ether (Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas atmosphere
Procedure:
-
Aryllithium Generation: In a flame-dried flask under N₂, dissolve 1-bromo-2-(chloromethyl)benzene (1.0 equiv) in a mixture of Et₂O and THF. Cool the solution to −78 °C (dry ice/acetone bath). Add n-BuLi (1.0 equiv) dropwise and stir for 30 minutes to generate the aryllithium species.
-
Imine Generation (in a separate flask): In a separate flame-dried flask under N₂, dissolve piperidine (2.0 equiv) in Et₂O and cool to −78 °C. Add n-BuLi (2.0 equiv) dropwise and stir for 15 minutes. Then, add trifluoroacetophenone (2.05 equiv) and stir for another 30 minutes to generate the cyclic imine in situ.
-
Annulation: Transfer the freshly prepared imine solution from the second flask to the first flask containing the aryllithium species via cannula at −78 °C.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Outlook
The one-pot synthesis of polycyclic isoindolines from isoindole precursors or their equivalents represents a significant advancement in synthetic organic chemistry. The strategies detailed herein—palladium-catalyzed tandem reactions, isoindole umpolung, and C–H/N–H annulation—provide rapid, efficient, and versatile access to these structurally complex and pharmaceutically relevant scaffolds. By understanding the underlying mechanisms and the rationale behind the specific reaction conditions, researchers are well-equipped to leverage these powerful tools for the discovery and development of novel therapeutics and functional materials. Future developments will likely focus on expanding the substrate scope, developing enantioselective variants, and applying these methods to the total synthesis of complex natural products.
References
- 1. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. One-pot Methodologies [orgchem.hhu.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of polycyclic isoindoline derivatives via tandem Pd-catalyzed coupling, propargyl-allenyl isomerization, [4 + 2] cycloaddition and aromatization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: 1,1-Dimethyl-2,3-dihydro-1H-isoindole as a Novel Sterically Hindered Amine Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Orthogonal and Robust Amine Protection
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious selection of protecting groups is paramount.[1][2] An ideal protecting group should be easily introduced and removed under mild conditions that do not interfere with other functional groups within the molecule, a concept known as orthogonality.[2] While a plethora of amine protecting groups are well-established, the demand for novel groups with unique stability profiles and steric attributes continues to grow. This application note introduces 1,1-dimethyl-2,3-dihydro-1H-isoindole, hereafter referred to as DMDI, as a promising candidate for a sterically hindered and robust amine protecting group.
The core hypothesis underpinning the utility of DMDI lies in its unique structural feature: the presence of gem-dimethyl groups at the 1-position of the isoindole scaffold. This substitution is anticipated to impart significant steric hindrance around the nitrogen atom, thereby influencing its reactivity and the stability of the corresponding N-protected adducts. This steric shield is expected to render the protected amine resilient to a range of reaction conditions, potentially offering a new dimension of orthogonality in complex synthetic strategies.
This document provides a comprehensive guide to the synthesis of the DMDI core structure and proposes detailed protocols for its application as an amine protecting group, including methods for both the protection of primary amines and the subsequent deprotection.
Synthesis of the this compound (DMDI) Core
The DMDI scaffold can be synthesized from readily available starting materials. One effective method involves the reaction of α,α'-dibromo-o-xylene with a primary amine in a basic medium.[3] While this method is generally used for N-substituted isoindolines, a modification can be envisioned for the synthesis of the parent DMDI. A plausible synthetic route is outlined below.
Protocol for Synthesis of this compound
Materials:
-
2-(2-bromophenyl)propan-2-amine
-
Palladium(II) acetate
-
Triphenylphosphine
-
Sodium tert-butoxide
-
Toluene, anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (Argon or Nitrogen), add 2-(2-bromophenyl)propan-2-amine (1.0 eq), Palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Add anhydrous toluene to the flask to dissolve the reagents.
-
To this stirred solution, add sodium tert-butoxide (1.2 eq) portion-wise.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Rationale: This proposed synthesis utilizes an intramolecular Buchwald-Hartwig amination reaction, a powerful method for the formation of C-N bonds. The palladium catalyst facilitates the cyclization of the aminobromide precursor to form the desired isoindoline ring system.
Proposed Protocol for Amine Protection with DMDI
The introduction of the DMDI group onto a primary amine can be conceptualized as an N-alkylation reaction. Given the steric hindrance of DMDI, forcing conditions may be necessary to achieve efficient protection.[4]
Detailed Step-by-Step Methodology:
Materials:
-
Primary amine substrate
-
This compound (DMDI)
-
An appropriate activating agent (e.g., a derivative of DMDI with a leaving group at the nitrogen, or in-situ activation)
-
A non-nucleophilic hindered base (e.g., 1,2,2,6,6-pentamethylpiperidine or Proton-Sponge®)
-
Anhydrous toluene or a similar high-boiling solvent
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the primary amine substrate (1.0 eq) and this compound (1.2 eq) in anhydrous toluene.
-
Add a hindered, non-nucleophilic base such as 1,2,2,6,6-pentamethylpiperidine (1.5 eq).[4]
-
To this mixture, add an alkylating agent that will react with the DMDI to form a reactive intermediate in situ, or add a pre-activated DMDI derivative. For instance, the reaction could be initiated with an alkyl tosylate corresponding to the amine substrate.[4]
-
Heat the reaction mixture to reflux for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture to remove any precipitated salts.
-
Concentrate the filtrate and purify the resulting N-DMDI protected amine by column chromatography.
Causality Behind Experimental Choices: The choice of a hindered base is crucial to prevent it from competing with the substrate amine in the alkylation reaction. The high reaction temperature and prolonged reaction time are proposed to overcome the steric barrier presented by the gem-dimethyl groups of the DMDI.
Proposed Protocol for Deprotection of N-DMDI Protected Amines
The cleavage of the N-DMDI bond is anticipated to require conditions that can overcome the stability imparted by the sterically hindered dialkylamine structure. Drawing parallels from the deprotection of hindered N-benzyl groups, oxidative or strong acid-catalyzed methods could be effective.
Detailed Step-by-Step Methodology:
Materials:
-
N-DMDI protected amine
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM) and water
-
Alternatively: Strong acid such as trifluoroacetic acid (TFA) with a scavenger
Procedure (Oxidative Cleavage):
-
Dissolve the N-DMDI protected amine (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Add DDQ (2.0-3.0 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product to obtain the deprotected primary amine.
Rationale: Oxidative cleavage with DDQ is effective for the deprotection of certain benzyl ethers and is proposed here as a potential method for cleaving the benzylic C-N bond of the DMDI group.[5] The reaction proceeds via a single-electron transfer mechanism, leading to the fragmentation of the protecting group.
Visualization of the Proposed Workflow
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Synthesis of 2,3-Dihydro-1H-isoindoles
Introduction: The Enduring Significance of the Isoindoline Scaffold
The 2,3-dihydro-1H-isoindole, commonly known as the isoindoline scaffold, is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its rigid, bicyclic structure serves as a versatile framework in a multitude of biologically active compounds, including receptor antagonists and potential enzyme inhibitors.[1][3] The isoindoline unit is a core component of various natural products and has been extensively utilized in drug discovery programs to develop novel therapeutics.[2][4] The inherent stability and synthetic tractability of the isoindoline ring system, compared to its aromatic counterpart isoindole, make it an attractive building block.[2] This guide provides an in-depth exploration of key catalytic methodologies for the synthesis of this valuable scaffold, focusing on the underlying principles, practical protocols, and comparative analysis to aid researchers in selecting and optimizing synthetic routes.
Methodology 1: Reductive Cyclization and Annulation Strategies
One of the most direct and historically significant approaches to isoindoline synthesis involves the formation of the heterocyclic ring through cyclization, often followed by a reduction step or achieved via a reductive annulation process. These methods are valued for their reliability and use of readily available starting materials.
Scientific Principle: Intramolecular Nucleophilic Substitution
The cornerstone of this approach is the double nucleophilic substitution reaction between a primary amine and a suitable 1,2-bis(electrophilic) benzene derivative, typically α,α'-dibromo-o-xylene. The primary amine acts as a dinucleophile, sequentially displacing the two bromide leaving groups to form the five-membered heterocyclic ring. The efficiency of this N-heterocyclization is highly dependent on reaction conditions, particularly the choice of base and solvent, which must facilitate the reaction while minimizing side products.[1] While this method is robust, transition metal catalysis, for instance using Iridium complexes, can also be employed for N-heterocyclization reactions with diols, offering an alternative pathway.[5]
Workflow for Classical Cyclocondensation
Here we present a logical workflow for the synthesis of N-substituted isoindolines from α,α'-dibromo-o-xylene.
Caption: Workflow for isoindoline synthesis via cyclocondensation.
Protocol 1: Synthesis of N-Benzyl-2,3-dihydro-1H-isoindole
This protocol details a highly efficient, room-temperature synthesis adapted from established methods.[1] The selection of 1,4-dioxane as the solvent and sodium hydroxide as the base are critical choices; this combination maintains the homogeneity of the reaction mixture, which is key to promoting the cyclization efficiently and achieving high yields.[1]
Materials:
-
α,α'-Dibromo-o-xylene (1.0 eq)
-
Benzylamine (1.0 eq)
-
Sodium hydroxide (NaOH), pellets (2.4 eq)
-
1,4-Dioxane, anhydrous
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (100-200 mesh) for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottomed flask, add α,α'-dibromo-o-xylene (e.g., 1.981 mmol, 0.523 g) and 1,4-dioxane (5 mL). Stir until the solid dissolves.
-
Amine Addition: Add benzylamine (1.0 eq, 1.981 mmol, 0.212 g) to the solution.
-
Base Addition: Carefully add sodium hydroxide pellets (2.4 eq, 4.75 mmol, 0.190 g) to the stirred mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[1]
-
Work-up: Upon completion, quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography on silica gel to afford the pure N-benzyl-2,3-dihydro-1H-isoindole.
Methodology 2: Palladium-Catalyzed C-H Activation/Annulation
Representing the cutting edge of synthetic methodology, palladium-catalyzed C-H activation offers an atom-economical and modular route to complex isoindoline derivatives. These reactions forge C-C or C-N bonds by directly functionalizing otherwise inert C-H bonds, obviating the need for pre-functionalized starting materials.
Scientific Principle: Directed C-H Activation and Annulation Cascade
This advanced strategy often employs a directing group on one of the reactants to position the palladium catalyst in close proximity to the C-H bond targeted for activation. For the synthesis of dihydro-isoquinolines (a related scaffold), a palladium-catalyzed double C-H bond activation [C(sp²)–H and C(sp³)–H] has been demonstrated.[6] This type of transformation can be adapted for isoindoline synthesis. The mechanism typically involves an initial C(sp²)-H activation on the aromatic ring, followed by coordination of an annulation partner and a subsequent intramolecular C(sp³)-H activation or other cyclization event to close the ring. The use of an oxidant, such as di-tert-butyl peroxide (DTBP), is often required to facilitate the catalytic cycle, which may proceed through high-valent Pd(III) or Pd(IV) intermediates.[6]
Mechanistic Pathway for Pd-Catalyzed Annulation
Caption: Generalized mechanism for Pd-catalyzed C-H activation/annulation.
Protocol 2: General Procedure for Palladium-Catalyzed C-H Annulation
This protocol provides a general framework based on related C-H activation methodologies.[6] Optimization of the catalyst, oxidant, and acid additive is crucial for new substrates. Trifluoroacetic acid (TFA) has been shown to be a critical additive for facilitating the C(sp³)–H activation step in similar transformations.[6]
Materials:
-
Aromatic Substrate (e.g., N-alkyl-2-methylbenzamide) (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)
-
Di-tert-butyl peroxide (DTBP) (2.0-3.0 eq)
-
Trifluoroacetic acid (TFA) (1.0-2.0 eq)
-
Solvent (e.g., 1,2-Dichloroethane or Toluene)
Procedure:
-
Reaction Setup: To a sealed reaction vessel, add the aromatic substrate (e.g., 0.2 mmol), Pd(OAc)₂ (e.g., 0.02 mmol, 10 mol%), and the solvent (2.0 mL).
-
Reagent Addition: Add TFA (e.g., 0.4 mmol, 2.0 eq) followed by the oxidant, DTBP (e.g., 0.6 mmol, 3.0 eq), to the mixture.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the optimized temperature (typically 80-120 °C) for the required time (e.g., 30 min to 24 h).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Isolation: Purify the residue by flash column chromatography on silica gel to yield the desired 2,3-dihydro-1H-isoindole product.
Methodology 3: Asymmetric Synthesis via Chiral Auxiliaries
For applications in drug development, controlling the stereochemistry of the isoindoline core is paramount. Asymmetric synthesis provides access to enantiomerically pure or enriched products, which is essential for studying structure-activity relationships and developing selective therapeutics. A powerful strategy involves the use of a chiral auxiliary to direct the stereoselective formation of a new chiral center.
Scientific Principle: Diastereoselective Alkylation
This elegant approach leverages a removable chiral auxiliary attached to the isoindoline nitrogen. The synthesis of 3-substituted isoindolinones using an N-tert-butylsulfinyl group is a prime example.[4] This electron-withdrawing sulfinyl group acidifies the proton at the C1 position of the isoindolinone. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a chiral carbanion is formed. The chiral auxiliary sterically shields one face of the carbanion, directing the incoming electrophile (an alkylating agent) to the opposite face, resulting in a highly diastereoselective alkylation. The auxiliary can then be cleaved, and the amide carbonyl can be reduced to furnish the chiral 1-substituted 2,3-dihydro-1H-isoindole with high enantiomeric excess.[4]
Protocol 3: Asymmetric Synthesis of 1-Substituted Isoindolines
This protocol is a multi-step sequence adapted from a method for synthesizing chiral 3-substituted isoindolinones, followed by reduction.[4]
Part A: Diastereoselective Alkylation of N-tert-Butylsulfinyl-isoindolinone
Materials:
-
(S)-2-(tert-butylsulfinyl)-isoindolin-1-one (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, solution in THF/heptane/ethylbenzene)
-
Alkylating agent (e.g., Benzyl bromide) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Setup: Dissolve (S)-2-(tert-butylsulfinyl)-isoindolin-1-one in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar) and cool to -78 °C.
-
Deprotonation: Slowly add the LDA solution dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.
-
Alkylation: Add the alkylating agent dropwise to the reaction mixture. Continue stirring at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to isolate the diastereomerically enriched 3-substituted isoindolinone.
Part B: Reduction to Chiral 1-Substituted Isoindoline
Materials:
-
Diastereomerically enriched 3-substituted N-tert-butylsulfinyl-isoindolinone (from Part A)
-
Borane dimethyl sulfide complex (BH₃·SMe₂) (excess)
-
Tetrahydrofuran (THF), anhydrous
-
4 N HCl in 1,4-dioxane (for auxiliary cleavage)
Procedure:
-
Reduction: Dissolve the purified isoindolinone in anhydrous THF under an inert atmosphere. Add an excess of BH₃·SMe₂ complex and stir the reaction at room temperature or gentle reflux until the reduction is complete (monitor by TLC).
-
Quench: Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Auxiliary Cleavage: After quenching, add 4 N HCl in 1,4-dioxane to cleave the sulfinyl auxiliary.[4] Stir for 1 hour at room temperature.
-
Work-up & Isolation: Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract the final product with an organic solvent. Dry, concentrate, and purify by chromatography to yield the enantiomerically enriched 1-substituted 2,3-dihydro-1H-isoindole. The enantiomeric excess (ee) can be determined by chiral HPLC analysis. This reduction has been shown to proceed with high fidelity, yielding products with excellent ee.[4]
Comparative Data Summary
The choice of synthetic method depends on factors such as required substitution patterns, scalability, cost, and stereochemical control. The following table summarizes key aspects of the discussed catalytic approaches.
| Catalytic Method | Catalyst / Key Reagent | Starting Materials | Key Advantages | Typical Yields | Ref. |
| Cyclocondensation | Sodium Hydroxide | α,α'-Dibromo-o-xylene, Primary Amine | Simple, high-yielding, mild conditions, readily available materials. | Good to Excellent (>80%) | [1] |
| Pd-Catalyzed C-H Annulation | Pd(OAc)₂, DTBP, TFA | Substituted Benzamides | High atom economy, modular, access to complex structures. | Moderate to Good (Varies) | [6] |
| Asymmetric Alkylation | LDA, Chiral Auxiliary | Chiral N-sulfinyl-isoindolinone | Excellent stereocontrol, access to enantiopure products. | Good yields, high dr/ee | [4] |
| Gold-Catalyzed Hydroamination | Gold Catalyst | Ugi-adducts with alkynes | Enantioselective, rapid access to chiral products. | Not specified | [7] |
| Rhodium-Catalyzed Domino | Rh(II) Catalyst | N-sulfonyl-1,2,3-triazoles, Indoles | High diastereoselectivity, builds molecular complexity rapidly. | Not specified | [8] |
References
- 1. scispace.com [scispace.com]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of novel isoindolines: azasaccharide mimics as potential enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoindoles and dihydroisoquinolines by gold-catalyzed intramolecular hydroamination of alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Rhodium(ii) catalysed highly diastereoselective synthesis of indolyl-pyrrolo[2,1-a]isoindoles from phthalimide-derived N-sulfonyl-1,2,3-triazoles and indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,1-Dimethyl-2,3-dihydro-1H-isoindole
Welcome to the technical support hub for the synthesis of 1,1-Dimethyl-2,3-dihydro-1H-isoindole (also known as 1,1-dimethylisoindoline). This guide is designed for researchers, medicinal chemists, and process scientists to navigate the common challenges associated with this synthesis, improve yields, and minimize impurity formation. The content is structured in a question-and-answer format to directly address specific experimental issues.
The synthesis of gem-disubstituted isoindolines presents unique challenges compared to their N-substituted counterparts. The construction of the quaternary carbon at the C1 position requires a robust synthetic strategy. A reliable and frequently employed approach involves a multi-step sequence starting from readily available phthalimide. This guide will focus on troubleshooting this representative synthetic pathway.
Representative Synthetic Pathway
A logical and effective route to this compound involves three key transformations: N-protection of phthalimide, a double addition of a Grignard reagent, and a final reductive deprotection-cyclization. Understanding the nuances of each step is critical for success.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guides & FAQs
This section is divided by common problems encountered during the synthesis.
Part 1: The Grignard Reaction Step
The addition of two equivalents of methylmagnesium bromide (MeMgBr) to the N-benzylphthalimide carbonyls is the most critical and often problematic step.
FAQ 1: My Grignard reaction has a very low yield or fails to initiate. What's going wrong?
This is a frequent issue, almost always stemming from the deactivation of the highly reactive Grignard reagent.
-
Possible Cause 1: Presence of Water or Protic Solvents. Grignard reagents are extremely strong bases and will be instantly quenched by any protic source (water, alcohols).[1][2]
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents; freshly distilled THF over sodium/benzophenone or purchased anhydrous grade solvent is essential.[3]
-
-
Possible Cause 2: Poor Quality of Magnesium or Halide. If preparing the Grignard reagent in situ, the magnesium surface can be passivated by an oxide layer, preventing the reaction.
-
Solution: Use fresh, shiny magnesium turnings. Activate the magnesium prior to adding the bulk of your methyl halide. Common activation methods include adding a small crystal of iodine (the color will dissipate as the reaction starts), a few drops of 1,2-dibromoethane, or sonicating the flask.[3]
-
-
Possible Cause 3: Inefficient Addition. Adding the electrophile (N-benzylphthalimide) incorrectly can stall the reaction.
-
Solution: The Grignard reagent should be fully formed before adding the phthalimide. Dissolve the phthalimide in anhydrous THF and add it slowly (e.g., via a dropping funnel) to the stirred Grignard solution, typically at 0°C to control the exotherm.
-
FAQ 2: I'm seeing significant amounts of a single-addition product (a 3-hydroxy-3-methylisoindolinone) instead of the desired diol.
This indicates incomplete reaction, where the Grignard reagent adds once but fails to react with the second, intermediate ketone carbonyl.[4][5]
-
Possible Cause 1: Insufficient Grignard Reagent. Using less than two full equivalents of active Grignard reagent will lead to the single-addition product.
-
Solution: Use a slight excess of the Grignard reagent (e.g., 2.2-2.5 equivalents). If preparing it yourself, assume the yield is not quantitative. If using a commercial solution, it's best to titrate it before use to determine the exact concentration.
-
-
Possible Cause 2: Steric Hindrance or Poor Solubility. The intermediate hemiaminal alkoxide formed after the first addition may precipitate or become sterically encumbered, slowing the second addition.
-
Solution: Ensure vigorous stirring throughout the addition and reaction time. Running the reaction at room temperature or even a gentle reflux after the initial addition may be necessary to drive the second addition to completion, though this should be monitored carefully for side reactions.
-
Caption: Decision tree for troubleshooting the Grignard reaction step.
Part 2: The Reductive Deprotection & Cyclization Step
This final step involves a catalytic hydrogenation to remove the N-benzyl group, which is followed by a spontaneous intramolecular cyclization of the resulting primary amine onto the tertiary alcohols to form the isoindoline ring.
FAQ 3: The N-benzyl group is not being removed, or the reaction is very slow.
This points to issues with the catalyst or reaction conditions. Standard N-benzyl deprotection is robust but can be inhibited.[6][7][8]
-
Possible Cause 1: Inactive Catalyst. Palladium on carbon (Pd/C) is the most common catalyst. It can lose activity over time or if improperly handled.
-
Solution: Use a fresh bottle of catalyst. Ensure the catalyst is not excessively exposed to air. Using a higher loading (e.g., 10 mol% Pd) or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can improve results.
-
-
Possible Cause 2: Catalyst Poisoning. The substrate or solvent may contain impurities that poison the palladium surface. Common poisons include sulfur compounds, strong coordinating ligands, or residual halides.
-
Solution: Purify the intermediate amino diol carefully via column chromatography before this step. Ensure solvents are of high purity.
-
-
Possible Cause 3: Insufficient Hydrogen.
-
Solution: Ensure the system is properly purged of air and filled with hydrogen. While a balloon of hydrogen is often sufficient, for stubborn substrates, a Parr shaker or similar hydrogenation apparatus that allows for higher pressures (e.g., 50 psi) may be required.[7]
-
FAQ 4: I've removed the benzyl group, but I am isolating the acyclic amino diol instead of the cyclized product.
This is less common, as the intramolecular cyclization is typically favorable. However, it can occur if the final ring-closing is disfavored.
-
Possible Cause: Reaction Conditions. The cyclization is essentially a dehydration reaction (loss of two water molecules). The conditions of the hydrogenation may not be optimal for this subsequent step.
-
Solution: After confirming debenzylation by TLC or LCMS, consider adding a mild acid catalyst (e.g., a catalytic amount of acetic acid) to the reaction mixture to promote the cyclization/dehydration. Alternatively, working up the reaction to isolate the crude amino diol and then treating it with a mild acid in a separate step can also effect the cyclization.
-
Part 3: Product Purification
1,1-Dimethylisoindoline is a basic, heterocyclic amine, which requires specific handling during purification.
FAQ 5: How do I effectively purify the final product? It seems to streak on my silica gel column.
Basic amines are notorious for poor behavior on standard silica gel chromatography due to strong interactions with acidic silanol groups.
-
Solution 1: Acid-Base Extraction. This is a highly effective first-pass purification.
-
Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while non-basic organic impurities remain in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Make the aqueous layer basic (e.g., with 2M NaOH or solid K₂CO₃) until pH > 10.
-
Extract the free-based amine product back into an organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified amine.[9][10]
-
-
Solution 2: Modified Column Chromatography. If further purification is needed, deactivate the silica gel.
-
Prepare the silica gel slurry in a solvent system containing a small amount of a volatile base, typically 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This neutralizes the acidic sites on the silica, allowing for much sharper elution of the basic product.[9]
-
Experimental Protocols & Data
Table 1: Optimized Reaction Parameters
| Parameter | Step 2: Grignard Addition | Step 3: Reductive Cyclization |
| Key Reagent | Methylmagnesium Bromide | 10% Palladium on Carbon (Pd/C) |
| Stoichiometry | 2.2 - 2.5 equivalents | 5 - 10 mol % (by weight of Pd) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Atmosphere | Inert (Nitrogen or Argon) | Hydrogen (H₂) @ 1 atm to 50 psi |
| Reaction Time | 2 - 6 hours | 12 - 24 hours |
| Workup | Quench with sat. aq. NH₄Cl | Filter through Celite, concentrate |
Protocol 1: Grignard Addition to N-Benzylphthalimide
-
Preparation: Under an inert atmosphere, add N-benzylphthalimide (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Dissolve it in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition: Slowly add methylmagnesium bromide (2.2 eq, e.g., 3.0 M solution in diethyl ether) via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC (staining with potassium permanganate can help visualize the product).
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino diol intermediate.
Protocol 2: Reductive Deprotection and Cyclization
-
Setup: Dissolve the crude amino diol from the previous step in methanol (approx. 0.1 M concentration) in a suitable flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol %) to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.
-
Reaction: Stir the suspension vigorously at room temperature for 16-24 hours. Monitor the reaction by TLC or LCMS for the disappearance of the starting material.
-
Workup: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can then be purified as described in FAQ 5.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. bib.irb.hr:8443 [bib.irb.hr:8443]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3-Dihydro-1H-isoindoles
Welcome to the technical support hub for the synthesis of 2,3-dihydro-1H-isoindoles (isoindolines). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. The isoindoline core is present in numerous biologically active compounds, but its synthesis can be accompanied by challenging side reactions.[1][2]
This document provides in-depth troubleshooting guides in a question-and-answer format, addressing specific byproducts and experimental challenges you may encounter.
Part 1: Frequently Asked Questions & General Troubleshooting
This section addresses overarching issues that are common across various synthetic routes to isoindolines.
Q1: My reaction yield is consistently low, and the crude material is a complex mixture. What are the general underlying causes?
A1: Low yields in isoindoline synthesis often stem from two primary factors: the stability of the intermediates and the potential for competing intermolecular reactions.
-
Product and Intermediate Instability: The related fully unsaturated isoindole is a relatively unstable 10π-heteroaromatic system.[3] While the saturated isoindoline is more stable, synthetic routes that proceed through or can easily lead to an isoindole intermediate can suffer from subsequent polymerization or oxidation.[4]
-
Intermolecular vs. Intramolecular Reactions: Many common syntheses involve a two-step process where the final step is an intramolecular cyclization. If reaction conditions are not optimized, intermolecular side reactions can dominate, leading to oligomeric or polymeric byproducts instead of the desired bicyclic product.
Q2: I've noticed a new spot on my TLC that seems to be an oxidation product. What is it and how can I prevent its formation?
A2: The most common oxidation byproduct is an isoindolinone (1,3-dihydro-2H-isoindol-1-one). This occurs when the benzylic C-H bond at the C1 position is oxidized.
-
Mechanism of Formation: This oxidation can be promoted by exposure to air (aerobic oxidation), especially at elevated temperatures or in the presence of certain metal catalysts. Mechanistic studies suggest that the process can involve a selective H-atom transfer.[5]
-
Prevention Strategies:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Degas Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Control Temperature: Avoid unnecessarily high reaction temperatures or prolonged heating, as this can accelerate oxidation.
-
Quench Carefully: Upon completion, cool the reaction mixture promptly and proceed with the workup without delay.
-
Part 2: Troubleshooting by Specific Synthetic Route
Route 1: Cyclization of α,α′-Dibromo-o-xylene with Primary Amines
This is one of the most direct methods for preparing N-substituted isoindolines.[1][5] However, it is prone to several side reactions.
Q3: In my reaction of α,α′-dibromo-o-xylene with a primary amine, I see three major spots by TLC: one non-polar, one intermediate polarity, and one that stays at the baseline. What are these byproducts?
A3: This is a classic byproduct profile for this reaction.
-
Non-Polar Spot: This is typically your unreacted starting material, α,α′-dibromo-o-xylene.
-
Intermediate Polarity Spot: This is the desired 2,3-dihydro-1H-isoindole product.
-
Baseline Spot: This often consists of two main components:
-
Mono-alkylated Intermediate: The amine has reacted with only one of the benzylic bromides. This intermediate is a benzyl bromide derivative that is much more polar than the starting material.
-
Polymeric Byproducts: This occurs when the mono-alkylated intermediate from one molecule reacts with another amine that has also been mono-alkylated, leading to intermolecular chain formation instead of the desired intramolecular cyclization. These are typically highly polar and will streak or remain on the TLC baseline.
-
Q4: How can I optimize the reaction to favor the desired intramolecular cyclization and minimize polymer formation?
A4: The key is to promote the intramolecular reaction over the intermolecular one.
-
High Dilution: Running the reaction at high dilution (e.g., <0.1 M) can favor the intramolecular cyclization, as the reactive ends of a single molecule are more likely to find each other than to find another molecule.
-
Solvent and Base Selection: The choice of solvent and base is critical. Using a solvent system that ensures the homogeneity of the reaction mixture is key.[1][5] For instance, using 1,4-dioxane as a solvent with sodium hydroxide as the base has been shown to be efficient, providing good to excellent yields.[1][5] Inefficient base/solvent combinations can lead to low yields.[1]
-
Controlled Addition: Slowly adding the α,α′-dibromo-o-xylene to a solution of the amine and base can also help maintain a low concentration of the electrophile and favor the desired reaction pathway.
Route 2: Reduction of N-Substituted Phthalimides
This route is common for accessing isoindolines when the corresponding phthalimide is commercially available or easily synthesized.
Q5: I am trying to reduce a phthalimide to an isoindoline using a hydride reagent (e.g., Borane-THF), but the reaction is sluggish or incomplete. What is the likely byproduct?
A5: The primary byproduct in an incomplete reduction is the hydroxyphthalimidine (a hemiaminal intermediate). Some reduction methods may also stall at the isoindolinone stage.
-
Cause of Incomplete Reduction:
-
Reagent Stoichiometry/Activity: Hydride reagents like BH3·THF can decompose on storage. Insufficient equivalents or a partially decomposed reagent will lead to incomplete reduction.
-
Reaction Temperature: These reductions often require elevated temperatures (reflux) to proceed to completion.
-
-
Troubleshooting & Optimization:
-
Verify Reagent Quality: Use a fresh bottle of the reducing agent or titrate it to determine its exact molarity.
-
Increase Stoichiometry: Increase the equivalents of the reducing agent (e.g., from 2.0 eq. to 2.5-3.0 eq.).
-
Optimize Conditions: Increase the reaction temperature or prolong the reaction time, carefully monitoring the progress by TLC or LC-MS.
-
Alternative Reagents: For stubborn substrates, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can be effective, but may have different functional group compatibility.
-
Part 3: Diagrams and Workflows
Common Byproduct Pathways
The following diagram illustrates the desired product and the common side products that can arise during the synthesis of 2,3-dihydro-1H-isoindoles.
Caption: Key reaction pathways in isoindoline synthesis.
Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to diagnosing and solving issues of low product yield.
Caption: Systematic workflow for troubleshooting low yields.
Part 4: Experimental Protocols & Data
Protocol: Synthesis of N-Benzyl-2,3-dihydro-1H-isoindole
This protocol is adapted from an efficient method reported for the synthesis of N-substituted isoindolines and includes troubleshooting checkpoints.[1]
Materials:
-
α,α′-Dibromo-o-xylene (1.0 eq.)
-
Benzylamine (1.0 eq.)
-
Sodium Hydroxide (NaOH), pellets (2.4 eq.)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add α,α′-dibromo-o-xylene (1.0 eq.) and benzylamine (1.0 eq.).
-
Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the starting xylene.
-
Scientist's Note: This dilution is crucial to favor the intramolecular cyclization.
-
-
Begin stirring the mixture at room temperature. Add the sodium hydroxide pellets (2.4 eq.) to the stirring solution.
-
Troubleshooting: If the base and reactants are not fully soluble, the reaction may be inefficient. The use of dioxane and NaOH pellets is reported to maintain homogeneity.[1]
-
-
Stir the reaction vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using 10% ethyl acetate in hexanes).
-
Checkpoint: You should see the consumption of the starting dibromoxylene and the appearance of a new, more polar spot corresponding to the product. If the reaction stalls, ensure your reagents are pure and the mixture is homogenous.
-
-
After completion, remove the solvent under reduced pressure (rotary evaporation).
-
The crude residue can be purified by column chromatography on silica gel.
-
Purification Note: A gradient elution, starting with hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% EtOAc in hexanes), is typically effective for separating the non-polar unreacted starting materials and the desired product from polar byproducts.
-
Table 1: Byproduct Formation vs. Reaction Conditions
| Parameter | Condition | Expected Outcome | Common Byproducts if Sub-optimal |
| Concentration | High Dilution (<0.1 M) | Favors intramolecular cyclization, high yield of desired product. | Polymeric materials, mono-alkylated intermediate. |
| Atmosphere | Inert (N₂ or Ar) | Minimizes oxidation. | Isoindolinone. |
| Base/Solvent | Homogeneous (e.g., NaOH in Dioxane[1]) | Efficient reaction, high conversion. | Incomplete reaction, low yields. |
| Temperature | Room Temperature (for dibromo-xylene route) | Sufficient for reaction; minimizes degradation/oxidation. | Potential for oxidation or other side reactions if too high. |
References
- 1. scispace.com [scispace.com]
- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 3. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Navigating the Challenges of Isoindole Chemistry: A Technical Support Guide
For Immediate Release
Welcome to the technical support center for navigating the complex world of isoindole intermediates. This guide is specifically designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and application of these versatile yet notoriously unstable heterocyclic compounds. As Senior Application Scientists, we understand the frustrations that can arise from low yields, unexpected side reactions, and product decomposition. This resource is structured to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles governing isoindole stability.
Frequently Asked Questions (FAQs): The 'Why' Behind the Instability
Q1: Why are isoindole intermediates so notoriously unstable?
The instability of the isoindole ring system is a primary hurdle in its synthesis and isolation.[1] This instability stems from its electronic structure. Unlike its more stable isomer, indole, the benzene ring in isoindole is not a complete benzenoid unit, which results in lower aromaticity.[2] This makes the molecule highly reactive and susceptible to decomposition, polymerization, and oxidation.[3] The parent 2H-isoindole is significantly less stable than 1H-indole, a difference that can be quantified computationally.[2] The unsubstituted isoindole has proven difficult to isolate, though its existence has been confirmed through trapping experiments with dienophiles.[2]
Q2: What are the primary decomposition pathways for isoindoles?
Isoindoles are prone to several decomposition pathways, including:
-
Oxidation: Exposure to atmospheric oxygen can lead to rapid degradation. Performing reactions under a robust inert atmosphere (like nitrogen or argon) and using degassed solvents are critical first steps.[3]
-
Polymerization: The high reactivity of the isoindole nucleus can lead to self-condensation or polymerization, especially at higher concentrations and temperatures.[3]
-
Acid/Base Sensitivity: Both strongly acidic and basic conditions can promote decomposition.[3] Protonation at the 1-position can lead to an isoindolium salt which is prone to polymerization.[4]
-
Thermal Degradation: Many isoindole syntheses are sensitive to high temperatures, which can accelerate decomposition and the formation of side-products.[3]
Q3: How do substituents on the isoindole ring impact its stability?
Substituents play a critical role in modulating the stability of the isoindole core.[3]
-
Electron-withdrawing groups can enhance stability by reducing the electron density of the pyrrole ring, making it less susceptible to electrophilic attack and oxidation.[5][6]
-
Sterically bulky groups can provide kinetic stability by physically hindering the approach of other molecules, thereby slowing down decomposition and polymerization pathways.[3][7] For example, increasing the bulk of the N-substituent has been shown to substantially increase isoindole stability.[7] The use of C3-symmetric bulky amines derived from tris(hydroxyalkyl)aminomethane has been successful in synthesizing sterically protected and isolable 1-alkylthio-2-alkyl-substituted isoindoles.[8]
Troubleshooting Guide: From Low Yields to Purification Nightmares
This section addresses common experimental issues and provides actionable solutions.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Very Low or No Yield of Isoindole Product | 1. Product Instability: The formed isoindole is decomposing under the reaction or workup conditions.[1] 2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can prevent product formation.[1] 3. Atmospheric Oxidation: The isoindole is sensitive to air.[3] | 1. In Situ Trapping: If the final product allows, trap the isoindole in situ with a suitable dienophile like N-phenylmaleimide or dimethyl acetylenedicarboxylate (DMAD). This confirms its formation and yields a stable adduct.[1] 2. Optimize Conditions: Systematically vary temperature, solvent, and base. Minimize reaction and workup times.[1] 3. Inert Atmosphere: Ensure all steps are performed under a strict inert atmosphere (N₂ or Ar) with degassed solvents.[3] |
| Significant Polymerization or Tar Formation | 1. High Concentration: Increased concentration of the reactive isoindole intermediate promotes self-reaction. 2. Elevated Temperature: Higher temperatures accelerate polymerization.[3] 3. Incomplete Conversion to a Trapped Product: If using a trapping agent, unreacted isoindole can polymerize. | 1. High Dilution: Run the reaction at a lower concentration to minimize intermolecular reactions. 2. Lower Temperature: Conduct the reaction at the lowest feasible temperature. 3. Use Excess Trapping Agent: Ensure a sufficient excess of the dienophile is present to capture the isoindole as it forms. |
| Product Decomposes During Purification (e.g., on Silica Gel) | 1. Acidic Nature of Silica Gel: The acidic surface of standard silica gel can catalyze the decomposition of sensitive isoindoles.[3] 2. Prolonged Exposure: Long purification times increase the opportunity for degradation. | 1. Alternative Stationary Phases: Use deactivated silica (e.g., treated with triethylamine), Florisil, or C18 reverse-phase media.[3] 2. Avoid Chromatography: If possible, purify via crystallization or precipitation.[3] 3. Rapid Purification: If chromatography is necessary, perform it quickly and with cooled solvents if possible. |
| Difficulty in Characterizing the Isoindole Intermediate | 1. Inherent Instability: The intermediate may be too short-lived to be characterized by standard spectroscopic methods. | 1. Trapping and Characterization of Adduct: As mentioned, trapping with a dienophile provides a stable derivative that can be fully characterized, indirectly confirming the structure of the isoindole intermediate.[2] 2. Low-Temperature NMR: In some cases, running NMR at low temperatures can slow decomposition enough to obtain a spectrum of the intermediate. |
Key Experimental Protocols: Strategies for Stabilization and Trapping
A cornerstone of working with isoindoles is the ability to manage their reactivity. Below are detailed protocols for two fundamental strategies: in situ trapping and the introduction of stabilizing substituents.
Protocol 1: In Situ Diels-Alder Trapping of an Isoindole Intermediate
This protocol describes a general procedure for generating an isoindole and immediately trapping it with a dienophile to form a stable cycloadduct.
Workflow Diagram:
Caption: General workflow for in situ trapping of isoindole intermediates.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the isoindole precursor (e.g., a phthalimide derivative or a suitable precursor for flash vacuum pyrolysis) and a dienophile (e.g., N-phenylmaleimide, 1.2 equivalents) in a suitable degassed solvent (e.g., toluene, THF).
-
Reaction Initiation: Cool the solution to the appropriate temperature (e.g., 0 °C). Add the reagent required to generate the isoindole (e.g., a reducing agent for a phthalimide precursor).
-
Reaction Monitoring: Allow the reaction to stir at the designated temperature. Monitor the consumption of the starting material by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction mixture (e.g., by adding water or a saturated aqueous solution of ammonium chloride).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and perform a standard aqueous workup. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting stable Diels-Alder adduct by flash column chromatography or crystallization.
Protocol 2: Synthesis of a Sterically Hindered Isoindole
This protocol outlines the synthesis of a more stable isoindole by incorporating bulky substituents.
Decision-Making Diagram for Stabilization Strategy:
Caption: Choosing a strategy for isoindole stabilization.
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize a modified isoindole precursor that incorporates a sterically demanding group. For instance, start with o-phthalaldehyde and a bulky primary amine (e.g., tert-butylamine or a C3-symmetric amine).[8]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the o-phthalaldehyde and a thiol (e.g., ethanethiol) in an appropriate solvent (e.g., methanol).[7]
-
Amine Addition: Slowly add the bulky primary amine to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction and Workup: Stir the reaction until completion, monitoring by TLC. Perform an aqueous workup as described in the previous protocol.
-
Purification: Due to the increased stability, direct purification of the isoindole product by column chromatography on deactivated silica may be possible.[3]
Advanced Concepts: Kinetic vs. Thermodynamic Control
In some isoindole reactions, particularly cycloadditions, the principles of kinetic and thermodynamic control can dictate the product distribution.[6][9][10]
-
Kinetic Product: This product is formed faster because it has a lower activation energy. Kinetic control is favored at lower temperatures and shorter reaction times.[9][11]
-
Thermodynamic Product: This product is more stable and will be the major product if the reaction is allowed to reach equilibrium. Thermodynamic control is favored at higher temperatures and longer reaction times, allowing the initially formed kinetic product to revert to the starting materials and then form the more stable thermodynamic product.[9][11]
Understanding these principles can be crucial for optimizing the desired isomer in your synthesis. For instance, in the Diels-Alder reaction of cyclopentadiene with furan, the less stable endo isomer is the kinetic product, while the more stable exo isomer is the thermodynamic product.[9]
Conclusion: The Future of Isoindole Chemistry
Despite their inherent instability, isoindoles and their derivatives are crucial building blocks in medicinal chemistry and materials science.[12][13][14] They are found in a number of marketed drugs and natural products.[12][15][16][17] By understanding the factors that govern their stability and by employing strategic synthetic and purification techniques, researchers can successfully harness the synthetic potential of these fascinating intermediates. This guide provides a foundational framework for troubleshooting common issues, and we encourage you to delve into the cited literature for more in-depth knowledge.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 16. mdpi.com [mdpi.com]
- 17. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Impurities in 1,1-Dimethyl-2,3-dihydro-1H-isoindole
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1,1-Dimethyl-2,3-dihydro-1H-isoindole. It provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during impurity identification and analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing a robust impurity analysis strategy.
Q1: What are the most probable impurities in my this compound sample?
A1: Impurities can generally be categorized into three main sources: process-related, degradation products, and contaminants.[1] For this compound (MW: 147.22 g/mol )[2], you should anticipate:
-
Starting Materials & Intermediates: Unreacted precursors from the synthesis route. The specific compounds will depend on the synthetic pathway used.
-
By-products: Molecules formed from side reactions during synthesis. This could include products of incomplete cyclization, over-reduction, or rearrangement.
-
Degradation Products: The tertiary amine of the isoindole core can be susceptible to oxidation, potentially forming an N-oxide derivative. The stability of the compound under various storage conditions (light, heat, humidity) should be considered.
Q2: Which analytical technique should I start with for impurity profiling?
A2: High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD) is the industry standard and the recommended starting point.[1][3] It is a versatile, sensitive, and reproducible technique for separating and quantifying impurities.[3] A well-developed HPLC method provides crucial information on the number of impurities present and their relative concentrations.
Q3: An impurity is detected by HPLC. How do I determine its structure?
A3: A multi-technique, or hyphenated, approach is essential for unambiguous structure elucidation.[4][5]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful first step for identification. It provides the molecular weight of the impurity and, through fragmentation analysis (MS/MS), offers clues about its structure.[1]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For definitive structural confirmation, the impurity must be isolated (e.g., by preparative HPLC) and analyzed by NMR (¹H, ¹³C, and 2D-NMR experiments like COSY and HMBC).[6] NMR provides detailed information about the atomic connectivity and stereochemistry of the molecule.[6]
Part 2: Systematic Impurity Identification Workflow
The following diagram outlines a logical workflow for detecting, identifying, and characterizing unknown impurities in your samples.
Caption: Workflow for Systematic Impurity Identification.
Part 3: Troubleshooting Guides
Section 3.1: HPLC Analysis
Q: I'm seeing significant peak tailing for my main compound and impurities. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the amine functional group and acidic silanol groups on the surface of standard silica-based HPLC columns.[7]
Solutions:
-
Mobile Phase Modification: Add a basic modifier to the mobile phase to compete with your analyte for the active silanol sites. A common choice is 0.1% triethylamine (TEA) or diethylamine (DEA).
-
Lower Mobile Phase pH: Decrease the pH of the mobile phase (e.g., to pH 3 with formic or phosphoric acid). This protonates the silanol groups, reducing their ability to interact with the protonated amine analyte.[7]
-
Use a Base-Deactivated Column: Employ a modern HPLC column specifically designed for analyzing basic compounds. These columns have end-capping or hybrid particle technology to shield the silanol groups.
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing.[8] Try reducing the injection volume or sample concentration.
Q: My retention times are drifting between injections. What should I check?
A: Retention time instability can invalidate your results. The issue usually lies with the column, mobile phase, or pump.[9][10]
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can take 10-20 column volumes, especially if ion-pairing reagents are used or if the mobile phase was recently changed.[9][10]
-
Mobile Phase Composition: If preparing the mobile phase online, check that the pump's proportioning valves are working correctly.[10] If preparing manually, ensure accurate measurement and thorough mixing. Prepare fresh mobile phase daily to avoid compositional changes due to evaporation of the more volatile solvent.[9]
-
Temperature Control: Use a thermostatted column oven. Fluctuations in ambient temperature can cause significant shifts in retention, typically 1-2% per 1°C change.[10]
-
Flow Rate Consistency: Check for leaks in the system, from the pump seals to the fittings. Verify the pump flow rate is stable and accurate.
Section 3.2: Mass Spectrometry (MS) Analysis
Q: I am analyzing an unknown peak by LC-MS but cannot find the molecular ion ([M+H]⁺). Why might this be happening?
A: The absence of a clear molecular ion can be due to several factors related to the analyte's structure or the MS instrument settings.
Possible Causes & Solutions:
-
In-Source Fragmentation: The compound may be unstable and fragmenting within the ion source before detection.
-
Solution: Reduce the source energy parameters, such as the fragmentor or capillary exit voltage. Use a "softer" ionization technique if available.
-
-
Poor Ionization Efficiency: The impurity may not ionize well under the current conditions.
-
Solution: this compound and related amine-containing impurities should ionize well in positive electrospray ionization (ESI+) mode. Ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation.
-
-
Adduct Formation: The impurity might be forming adducts with salts or solvents (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN+H]⁺) instead of the expected [M+H]⁺.
-
Solution: Look for peaks that are +22, +38, or +41 Da higher than the expected [M+H]⁺. Use high-purity solvents and mobile phase additives to minimize sodium and potassium adducts.[8]
-
Q: How can I interpret the MS/MS fragmentation pattern of a potential isoindole-related impurity?
A: The fragmentation of the this compound core will likely be driven by the loss of groups attached to the stable gem-dimethyl substituted carbon and cleavage of the heterocyclic ring.
-
Key Fragmentation Pathways:
-
Loss of a Methyl Group: Expect a prominent fragment corresponding to the loss of a methyl radical (–15 Da).
-
Ring Cleavage: Look for fragmentation patterns involving the opening of the five-membered pyrrole ring.
-
Substituent Losses: If the impurity has other substituents on the aromatic ring or the nitrogen atom, look for characteristic neutral losses associated with those groups.
-
| Potential Impurity | Formula | Exact Mass (Monoisotopic) | [M+H]⁺ | Key Fragments / Notes |
| Parent Compound | C₁₀H₁₃N | 147.1048 | 148.1121 | Loss of CH₃ (m/z 132.0964) is expected to be a major fragment. |
| N-Oxide Derivative | C₁₀H₁₃NO | 163.0997 | 164.1070 | Characteristic loss of oxygen (–16 Da) or hydroxyl radical (–17 Da) upon fragmentation. |
| Des-methyl Impurity | C₉H₁₁N | 133.0891 | 134.0964 | Impurity lacks one of the gem-dimethyl groups. |
| Ring-Opened Impurity | C₁₀H₁₅N | 149.1204 | 150.1277 | Product of reductive ring opening. Will show a very different fragmentation pattern. |
Section 3.3: NMR Spectroscopic Analysis
Q: My ¹H NMR spectrum shows broad signals, making interpretation difficult. What can I do?
A: Signal broadening in NMR can arise from several factors, including chemical exchange, the presence of paramagnetic impurities, or poor sample preparation.
Solutions:
-
Solvent and Temperature: For amine-containing compounds, proton exchange with residual water or acidic protons in the solvent (like CDCl₃) can broaden N-H and adjacent C-H signals.
-
Action: Try acquiring the spectrum in a different solvent, such as DMSO-d₆ or MeOD. Running the experiment at a lower or higher temperature can sometimes sharpen exchange-broadened signals.
-
-
Paramagnetic Impurities: Trace metals can cause significant line broadening.
-
Action: If metal contamination from a catalyst is suspected, try passing the sample through a small plug of silica or celite before preparing the NMR sample.
-
-
Sample Shimming: Poor shimming of the magnetic field will lead to broad, distorted peaks.
-
Action: Always ensure the instrument's auto-shim routine is performed carefully before analysis. For challenging samples, manual shimming may be required.
-
Part 4: Key Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a robust reversed-phase HPLC method.
-
Column: Use a C18 column with high purity silica and end-capping (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and 254 nm. A Diode Array Detector (DAD) is recommended to assess peak purity.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved.
Protocol 2: LC-MS Analysis for Impurity Identification
This protocol is designed to be coupled with the HPLC method above.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive Mode.
-
Mass Analyzer Mode:
-
Full Scan: Scan a mass range appropriate for expected impurities (e.g., m/z 100-500).
-
MS/MS (or Data-Dependent Acquisition): Set the instrument to automatically acquire fragmentation spectra for the most intense ions detected in the full scan.
-
-
Source Parameters (Instrument Dependent - Representative Values):
-
Capillary Voltage: 3500 V
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Fragmentor Voltage: 120 V
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate informative fragment ions.
-
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. hplc.eu [hplc.eu]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Improving the regioselectivity of reactions involving isoindoles
A Guide to Improving Regioselectivity in Reactions Involving Isoindoles
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the unique and highly reactive isoindole scaffold. Isoindoles are valuable building blocks in materials science and drug discovery, but their utility is often hampered by challenges in controlling reaction regioselectivity.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. Our goal is to move beyond simple protocols and explain the underlying principles that govern selectivity, empowering you to make informed decisions and optimize your synthetic outcomes.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing isoindole reactivity. Understanding these concepts is the first step toward troubleshooting and rational design.
Q1: What are isoindoles, and why is controlling their reactivity often a challenge?
Isoindole is a heterocyclic aromatic compound consisting of a fused benzene and pyrrole ring.[3] Unlike its more stable isomer, indole, the 2H-isoindole tautomer possesses a reactive ortho-quinoid structure.[2] This makes the isoindole an excellent diene in cycloaddition reactions but also highly prone to instability and unwanted side reactions.
The core challenge arises from its electronic nature. As a 10π-aromatic system, it has a high-energy Highest Occupied Molecular Orbital (HOMO), making it an excellent electron donor.[1] However, the frontier molecular orbitals (FMOs) that govern its reactions are delicately balanced, meaning that reactions with unsymmetrical partners can proceed through multiple, energetically similar transition states, leading to mixtures of regioisomers.[4][5]
Q2: What is regioselectivity, and why is it critical in the context of isoindole chemistry?
Regioselectivity is the preference for bond formation at one specific position over other possible positions. When an unsymmetrical isoindole reacts with an unsymmetrical partner (e.g., a substituted maleimide in a Diels-Alder reaction), two or more constitutional isomers, known as regioisomers, can be formed.
For drug development professionals, achieving high regioselectivity is paramount. Different regioisomers of a molecule will have distinct three-dimensional shapes and electronic properties, leading to drastically different pharmacological activities, toxicities, and metabolic profiles. A non-selective reaction that produces a 1:1 mixture of isomers requires costly and often difficult chromatographic separation, reducing the overall yield and economic viability of a synthetic route.
Part 2: Troubleshooting Poor Regioselectivity in Cycloaddition Reactions
This section is for the researcher at the bench who has just obtained a poor or non-selective outcome in an isoindole reaction.
Q3: My Diels-Alder reaction with an unsymmetrical dienophile gave a nearly 1:1 mixture of "ortho" and "meta" regioisomers. What is the first thing I should adjust?
When facing poor selectivity, the most accessible parameters to screen are temperature and solvent . These variables can alter the relative energies of the competing transition states without requiring a re-synthesis of starting materials.
-
Lower the Reaction Temperature: Many cycloadditions are run at room temperature or higher for convenience. However, lower temperatures (e.g., 0 °C to -78 °C) can significantly enhance selectivity.[6] This is because the transition state leading to the major (kinetic) product often has a lower activation enthalpy. According to the Eyring equation, the impact of small differences in activation energy becomes more pronounced at lower temperatures, favoring a single reaction pathway.
-
Vary the Solvent: The polarity of the solvent can preferentially stabilize one transition state over another.
-
Non-polar solvents (e.g., Toluene, Hexane): These are a good baseline and often favor selectivity driven by pure orbital interactions.
-
Polar aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile): If one transition state has greater charge separation (is more polar) than the other, a polar solvent will stabilize it, increasing the rate of that pathway.
-
Q4: I've tried changing the temperature and solvent, but selectivity remains poor. How do I use substituent effects to my advantage?
If simple condition screening fails, the next step is to consider the electronic effects of the substituents on both the isoindole and the reaction partner. This is governed by the principles of Frontier Molecular Orbital (FMO) theory.[4][7] The reaction is primarily controlled by the interaction between the HOMO of the electron-rich isoindole (the diene) and the LUMO of the electron-poor partner (the dienophile).[8]
The Causality of FMO Control: Regioselectivity arises from the non-uniform distribution of the HOMO and LUMO across the atoms of the reactants. The preferred product forms from the transition state where the atoms with the largest orbital coefficients align.[5] You can intentionally manipulate these coefficients by adding Electron-Donating Groups (EDGs) or Electron-Withdrawing Groups (EWGs).
A Practical Guide to Predicting the Outcome: A reliable shortcut is to consider the partial charges induced by resonance. The most nucleophilic carbon on the isoindole (most δ-) will preferentially attack the most electrophilic carbon on the dienophile (most δ+).[9][10]
| Substituent Type on Dienophile | Position of Substituent (R) | Polarization Effect | Predicted Major Product |
| Electron-Withdrawing (EWG) (e.g., -CHO, -COR, -COOR, -CN) | Terminal (on C1) | Creates δ+ at C2 | "Ortho" (1,2-adduct) |
| Electron-Donating (EDG) (e.g., -Alkyl, -OR, -NR₂) | Terminal (on C1) | Creates δ- at C2 | "Meta" (1,3-adduct) |
| Electron-Withdrawing (EWG) (e.g., -CHO, -COR, -COOR, -CN) | Internal (on C2 of diene) | Creates δ- at C4 | "Para" (1,4-adduct) |
Part 3: Advanced Strategies for Regiocontrol
When conventional methods are insufficient, catalytic approaches can enforce a specific reaction pathway, often with excellent selectivity.
Q5: How can Lewis acid catalysis improve my regioselectivity?
Lewis acid catalysis is a powerful tool for controlling selectivity in Diels-Alder reactions, particularly when the dienophile contains a carbonyl group or other Lewis basic site.
Mechanism of Action: A Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) coordinates to the dienophile's EWG. This coordination has two beneficial effects:
-
Lowers the LUMO Energy: It makes the dienophile more electron-deficient, which decreases the HOMO-LUMO energy gap between the reactants and accelerates the reaction.[5]
-
Alters LUMO Coefficients: It dramatically increases the polarization of the dienophile, enlarging the LUMO coefficient on the carbon atom beta to the coordinating group (C'2). This amplifies the electronic preference for the "ortho" transition state, often leading to a single regioisomer where a mixture was previously observed.
Protocol: General Procedure for a Lewis Acid-Catalyzed Isoindole Diels-Alder Reaction
This protocol is a self-validating template. The success of the reaction (indicated by a significant improvement in regiomeric ratio compared to the uncatalyzed version) confirms the effectiveness of the Lewis acid's role.
Materials:
-
N-substituted isoindole (1.0 equiv)
-
Unsymmetrical dienophile (e.g., methacrolein) (1.1 equiv)
-
Lewis Acid (e.g., TiCl₄, 1 M in DCM) (1.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dichloromethane, DCM)
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Standard glassware, syringes, and magnetic stirrer
Procedure:
-
Preparation: Under an inert atmosphere, add the dienophile to a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and septum. Dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control the exothermic addition of the Lewis acid and prevent side reactions.
-
Lewis Acid Addition: Add the Lewis acid solution dropwise via syringe over 10-15 minutes. A color change is often observed as the Lewis acid-dienophile complex forms. Stir the mixture at -78 °C for an additional 30 minutes.
-
Isoindole Addition: In a separate flask, prepare a solution of the isoindole in anhydrous DCM. Add this solution dropwise to the cold Lewis acid-dienophile complex mixture over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor its progress by thin-layer chromatography (TLC) or LC-MS by periodically quenching small aliquots in a saturated NaHCO₃ solution.
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the regioselectivity of the purified product using ¹H NMR spectroscopy, comparing it to the ratio obtained in the thermal reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoindole - Wikipedia [en.wikipedia.org]
- 4. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Navigating the Chemistry of Isoindole Intermediates
Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with isoindole intermediates. The high reactivity and inherent instability of the isoindole core present unique synthetic challenges, most notably the propensity for rapid polymerization.[1][2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully manage these reactive species and prevent unwanted polymerization in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with isoindole intermediates.
Q1: What makes isoindole intermediates so unstable and prone to polymerization?
The instability of the 2H-isoindole system is a consequence of its electronic structure. Unlike its more stable isomer, indole, the isoindole ring system lacks a complete benzene ring, rendering it highly reactive.[5] This reactivity allows it to act as both a nucleophile and, upon protonation, an electrophile. Polymerization is often initiated when the nucleophilic isoindole attacks an electrophilic isoindolium species, which can form from trace acidic impurities or incomplete reaction with another electrophile.[1][6] This chain reaction leads to the formation of insoluble, often intractable, polymeric material.[1]
Q2: I see a sticky, insoluble material crashing out of my reaction. Is this polymerization, and how can I be sure?
The formation of a sticky, insoluble precipitate is a classic sign of isoindole polymerization.[1] To confirm that you are indeed generating the isoindole intermediate, a diagnostic trapping experiment is highly recommended. By introducing a reactive dienophile into your reaction mixture, you can intercept the isoindole via a Diels-Alder reaction to form a stable, characterizable adduct.[1] Successful formation of this adduct provides strong evidence that the isoindole was generated but polymerized in the absence of a trapping agent.
Q3: Can I ever isolate an isoindole without it polymerizing?
While the parent, unsubstituted isoindole is notoriously difficult to isolate, certain strategies can significantly enhance stability.[5] The introduction of substituents on the nitrogen atom or electron-withdrawing groups on the carbocyclic ring can increase the stability of the isoindole derivative.[3][7][8] Sterically bulky groups can also provide kinetic stability, hindering the intermolecular reactions that lead to polymerization.[9]
Troubleshooting Guide: Preventing Polymerization
This section provides a detailed, issue-focused approach to overcoming the challenge of isoindole polymerization.
Issue 1: My reaction mixture rapidly forms an insoluble polymer.
This is the most common problem when attempting to generate isoindole intermediates. The following steps will help you mitigate this issue by trapping the isoindole in situ.
Root Cause Analysis:
The rate of polymerization is exceeding the rate of your desired downstream reaction. This is often due to high concentrations of the isoindole intermediate or the presence of acidic protons that catalyze polymerization.[1]
Solution: In Situ Trapping with a Dienophile
The most effective strategy to prevent polymerization is to introduce a trapping agent that reacts with the isoindole as it is formed. The Diels-Alder reaction is an excellent choice for this purpose, as isoindoles are highly reactive dienes.[10][11]
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your isoindole precursor and a suitable dienophile (1.1 to 1.5 equivalents) in a dry, degassed solvent.[1]
-
Reaction Initiation: Add the reagent required to generate the isoindole (e.g., a base for deprotonation or a dehydrating agent) dropwise at a controlled temperature.
-
Monitoring: Follow the consumption of the starting material and the formation of the Diels-Alder adduct by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, proceed with a standard aqueous work-up. The resulting Diels-Alder adduct is typically much more stable than the isoindole intermediate and can be purified using standard techniques like column chromatography.[1]
| Dienophile | Relative Reactivity | Notes |
| N-Phenylmaleimide | High | Often used as a standard for confirming isoindole formation.[1] |
| Dimethyl Acetylenedicarboxylate (DMAD) | High | Leads to a stable, aromatic phthalimide derivative after oxidation.[7] |
| Maleic Anhydride | Moderate | A cost-effective option, though potentially less reactive. |
This table provides a selection of common dienophiles for trapping isoindole intermediates.
Visualization of Polymerization vs. Trapping
Caption: Competing reaction pathways for a generated isoindole intermediate.
Issue 2: My yield is low even with a trapping agent.
Low yields in trapping experiments can be frustrating. The following factors should be considered for optimization.
Root Cause Analysis:
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration can all impact the efficiency of both isoindole generation and its subsequent trapping.
-
Reactivity Mismatch: The rate of isoindole formation may not be well-matched with the rate of the Diels-Alder reaction.
-
Product Instability During Purification: While more stable, the Diels-Alder adduct may still be sensitive to certain conditions, such as acidic silica gel.[1]
Troubleshooting and Optimization Strategies:
-
Concentration: Perform the reaction at high dilution to disfavor intermolecular polymerization, which is a higher-order process compared to the intramolecular trapping reaction.[1]
-
Temperature Control: The Diels-Alder reaction is reversible at high temperatures (retro-Diels-Alder).[12] Run the reaction at the lowest temperature that allows for a reasonable conversion rate to maximize adduct formation.
-
Inert Atmosphere: Isoindoles are susceptible to oxidation.[1] Ensure your reaction is performed under a rigorously inert atmosphere (nitrogen or argon) and use degassed solvents.
-
Purification: If you suspect decomposition on silica gel, consider using deactivated silica (pre-treated with a base like triethylamine) or an alternative stationary phase like alumina.[1] Where possible, purification by crystallization or precipitation is preferable.[3]
Workflow for Optimizing a Trapping Reaction
Caption: A systematic workflow for troubleshooting low yields in isoindole trapping experiments.
Issue 3: How can I design my synthesis to favor a stable isoindole derivative?
Proactively designing stability into your target molecule is a powerful strategy.
Root Cause Analysis:
The inherent reactivity of the parent isoindole scaffold is the primary issue. By modifying the structure, you can electronically and sterically disfavor the pathways leading to polymerization.
Strategies for a More Stable Isoindole:
-
N-Substitution: Attaching a substituent to the isoindole nitrogen is one of the most effective ways to increase stability. The nature of the substituent matters; bulky groups can provide steric shielding.[8][13]
-
Electron-Withdrawing Groups (EWGs): Placing EWGs on the benzene ring of the isoindole can stabilize the system by reducing the electron density of the pyrrole ring, making it less nucleophilic.[7]
| Modification Strategy | Example Substituent | Rationale |
| N-Substitution (Steric Shielding) | tert-Butyl, Phenyl | Hinders intermolecular approach required for polymerization.[8][14] |
| Electron-Withdrawing Groups | -NO₂, -CN, -CO₂R | Reduces the nucleophilicity of the isoindole, slowing the rate of polymerization.[7] |
This table summarizes key strategies for designing more stable isoindole derivatives.
By implementing these troubleshooting and design strategies, researchers can more effectively manage the reactivity of isoindole intermediates, prevent polymerization, and achieve higher yields of their desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly selective Diels–Alder and Heck arylation reactions in a divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles from 2-formylpyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. fastercapital.com [fastercapital.com]
Technical Support Center: Scalable Synthesis of 1,1-Dimethyl-2,3-dihydro-1H-isoindole
Introduction and Scope
Welcome to the technical support center for the synthesis of 1,1-Dimethyl-2,3-dihydro-1H-isoindole (DMDI). This guide is designed for researchers, process chemists, and drug development professionals engaged in the scalable synthesis of this valuable heterocyclic building block. DMDI is a key intermediate in the development of various pharmaceuticals and advanced materials, making its efficient and scalable production a critical objective.[1][2]
This document provides a robust, scalable synthetic strategy, detailed troubleshooting guides in a direct question-and-answer format, and comprehensive FAQs to address common challenges encountered during laboratory and pilot-scale production. Our approach emphasizes not just the procedural steps but the underlying chemical principles to empower users to make informed decisions and overcome experimental hurdles.
Recommended Scalable Synthetic Strategy: Overview
While several routes to the isoindole core exist, many are not amenable to scale-up or do not readily allow for the introduction of the 1,1-dimethyl substitution pattern.[3][4] The strategy detailed here is a multi-step synthesis designed for scalability, robustness, and control, proceeding via a palladium-catalyzed intramolecular C-N bond formation.
The overall workflow involves the protection of a commercially available starting material, introduction of the gem-dimethyl precursor moiety via directed ortho-lithiation, and a final intramolecular cyclization.
Caption: Figure 1. Recommended workflow for scalable DMDI synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis. Each answer provides causative analysis and actionable solutions.
Q1: My yield in Step 2 (Lithiation & Acetone Quench) is very low, and I recover mostly the protected starting material. What's going wrong?
A1: This is a classic issue in organolithium chemistry and typically points to two main culprits: inactive reagents or insufficient reaction conditions.
-
Causality & Explanation: Directed ortho-lithiation requires a strong base (n-BuLi) to deprotonate the aromatic ring adjacent to the directing group (the protected aminomethyl function). The reaction must be conducted at very low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Failure to achieve lithiation means the subsequent addition of acetone has no electrophile to attack.
-
Troubleshooting Steps:
-
Verify n-BuLi Activity: The molarity of n-BuLi solutions can decrease over time, especially with improper storage. Titrate your n-BuLi solution before use (e.g., using diphenylacetic acid) to confirm its concentration.
-
Ensure Anhydrous Conditions: Water rapidly quenches organolithiums. Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).
-
Temperature Control: Ensure your reaction mixture maintains a temperature of -78 °C (a dry ice/acetone bath is standard). Use an internal thermometer for accuracy, especially on larger scales. Adding n-BuLi too quickly can create local hot spots.
-
Increase Equivalents/Reaction Time: If conditions are pristine, consider a modest increase in n-BuLi (e.g., from 1.1 to 1.3 equivalents) or extending the lithiation time (e.g., from 1 hour to 2 hours) before adding acetone.
-
Q2: During the Step 4 cyclization, my reaction stalls, or I observe significant amounts of de-brominated starting material.
A2: These outcomes are common in palladium-catalyzed cross-coupling reactions and point toward issues with the catalytic cycle.
-
Causality & Explanation: The Buchwald-Hartwig amination involves a complex catalytic cycle. Stalling indicates catalyst deactivation (e.g., oxidation of Pd(0) or ligand degradation). The formation of de-brominated starting material (hydrodehalogenation) is a known side reaction where the aryl halide is reduced instead of coupled.
-
Troubleshooting Steps:
-
Oxygen Exclusion: The active Pd(0) catalyst is sensitive to oxygen. Thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Ligand & Base Choice: The choice of phosphine ligand and base is critical. For intramolecular aminations, bulky, electron-rich ligands like RuPhos or XPhos are often effective. The base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) must be strong enough to deprotonate the amine but not so harsh as to cause side reactions. A common cause of failure is using a base that is not sufficiently anhydrous.
-
Catalyst Loading: On a larger scale, catalyst loading may need to be optimized. While lab-scale reactions might use 1-2 mol%, a pilot scale may require lower loading for cost-effectiveness, but too little will result in stalling. Consider a slow-addition strategy for the catalyst or ligand if degradation is suspected.
-
Solvent Choice: The reaction is highly sensitive to the solvent. Toluene or dioxane are commonly used. Ensure they are anhydrous.[3]
-
Q3: The final product is an oil that is difficult to purify by column chromatography. Are there alternative purification methods?
A3: this compound is a relatively low-melting solid or oil with a basic nitrogen, which can present purification challenges.[2]
-
Causality & Explanation: The basicity of the isoindole nitrogen can cause the compound to streak on silica gel, leading to poor separation. If impurities have similar polarity, co-elution is likely.
-
Troubleshooting & Alternative Methods:
-
Acid-Base Extraction: Exploit the basicity of the product. After the initial workup, dissolve the crude material in a nonpolar solvent (e.g., MTBE or toluene) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) to pH > 12 and extract the free-base product back into an organic solvent. Wash with brine, dry, and concentrate. This is a highly effective and scalable purification technique.
-
Vacuum Distillation: The product has a predicted boiling point of ~206 °C at atmospheric pressure.[2] This makes it an excellent candidate for purification by vacuum distillation on a multi-gram scale, which is often more efficient and cost-effective than chromatography.
-
Salt Formation & Recrystallization: If a solid is required, the product can be converted to a crystalline salt (e.g., hydrochloride or oxalate salt). Dissolve the purified free-base in a suitable solvent (e.g., isopropanol or ethyl acetate) and add a stoichiometric amount of the corresponding acid. The resulting salt will often precipitate and can be recrystallized to high purity.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns for this synthesis? A: The main hazards are associated with the reagents used.
-
n-Butyllithium (n-BuLi): Extremely pyrophoric; reacts violently with water, air, and protic solvents. Must be handled under a strict inert atmosphere using proper syringe/cannula techniques.
-
Palladium Catalysts & Phosphine Ligands: Can be toxic and irritants. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Strong Bases (e.g., NaOtBu): Corrosive and hygroscopic. Handle with care. Always conduct a thorough safety review before performing any chemical synthesis.
Q: Which analytical techniques are recommended for reaction monitoring? A: A combination of techniques is ideal.
-
TLC (Thin Layer Chromatography): Excellent for quick, qualitative monitoring of the consumption of starting materials and the appearance of products. Use a combination of UV visualization and a stain (e.g., permanganate or ninhydrin) as not all intermediates/products may be UV-active.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for monitoring the progress of the cyclization step and identifying volatile byproducts like the hydrodehalogenated species.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most powerful tool for structural confirmation. A crude ¹H NMR of an aliquot from the reaction mixture can give a clear picture of conversion and byproduct formation.
Q: Can this synthesis be performed in a one-pot fashion? A: A fully one-pot process from 2-bromobenzylamine is not recommended for scalability due to incompatible reagents and conditions (e.g., pyrophoric n-BuLi vs. aqueous palladium catalysis conditions). However, a "telescoped" process, where the intermediate after the acetone quench is carried forward into the deprotection/cyclization step after a simple workup without full purification, could be a viable strategy for improving process efficiency.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl (2-bromobenzyl)(2-hydroxy-2-methylpropyl)carbamate
This protocol covers the first two steps: protection and lithiation/quench.
| Parameter | Value | Rationale |
| Scale | 10.0 g | Lab-scale demonstration |
| Starting Material | 2-Bromobenzylamine | Commercially available |
| Reagents | Di-tert-butyl dicarbonate, n-BuLi, Acetone | Standard, scalable reagents |
| Temperature | -78 °C | Critical for lithiation selectivity |
| Expected Yield | 65-75% over 2 steps | Typical for this sequence |
Step-by-Step Procedure:
-
Protection: To a solution of 2-bromobenzylamine (10.0 g, 53.7 mmol) and triethylamine (8.2 mL, 59.1 mmol) in dichloromethane (100 mL) at 0 °C, add a solution of di-tert-butyl dicarbonate (12.9 g, 59.1 mmol) in dichloromethane (50 mL) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl (2-bromobenzyl)carbamate, which is typically used without further purification.
-
Lithiation & Quench: Dissolve the crude carbamate in anhydrous THF (200 mL) in a flame-dried, three-neck flask under argon. Cool the solution to -78 °C. Add n-BuLi (2.5 M in hexanes, 23.6 mL, 59.1 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting deep red/orange solution at -78 °C for 1 hour. Add anhydrous acetone (5.9 mL, 80.6 mmol) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to warm slowly to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (hexanes/ethyl acetate gradient) to yield the title alcohol.
Protocol 2: Synthesis of this compound (DMDI)
This protocol covers the final deprotection and cyclization steps.
Caption: Figure 2. Troubleshooting workflow for the final cyclization.
Step-by-Step Procedure:
-
Deprotection: Dissolve the product from Protocol 1 (e.g., 10.0 g, 27.9 mmol) in dichloromethane (50 mL). Add trifluoroacetic acid (20 mL) and stir at room temperature for 2 hours until TLC or LC-MS confirms complete removal of the Boc group. Concentrate the mixture in vacuo to remove the acid and solvent.
-
Cyclization: To a degassed solution of toluene (150 mL) in a suitable reactor, add the crude amino alcohol salt from the previous step, sodium tert-butoxide (6.7 g, 69.8 mmol), RuPhos (0.26 g, 0.56 mmol), and Pd₂(dba)₃ (0.13 g, 0.14 mmol). Degas the mixture again by bubbling argon through it for 15 minutes. Heat the reaction to 100 °C and stir for 12-18 hours, monitoring by GC-MS.
-
Workup & Purification: After cooling, filter the reaction mixture through a pad of celite, washing with toluene. Concentrate the filtrate. Purify the resulting crude oil using one of the methods described in Troubleshooting Q3 (acid/base extraction is recommended for scalability) to yield this compound as a pale yellow oil or low-melting solid. Expected yield: 70-85% for the final two steps.
References
Technical Support Center: Recrystallization of Isoindole Derivatives
Welcome to the technical support center for the purification of isoindole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the recrystallization of this important class of heterocyclic compounds. Here, you will find practical, in-depth answers to common challenges, grounded in the principles of physical organic chemistry.
Section 1: Troubleshooting Guide
This section addresses the most frequent issues encountered during the recrystallization of isoindole derivatives in a direct question-and-answer format.
Q1: My isoindole derivative is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: What's Happening: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens for one of two reasons: the melting point of your compound is lower than the temperature of the solution, or the compound is precipitating too rapidly from a highly supersaturated solution for an ordered crystal lattice to form.[1][2] Oily droplets are undesirable because they are often excellent solvents for impurities, which can become trapped if the oil solidifies.[1][3]
Causality & Solution Pathway:
-
Re-dissolve and Dilute : The most immediate fix is to heat the solution to re-dissolve the oil and add more of the primary solvent (the one in which the compound is more soluble).[1] This lowers the saturation point, requiring a lower temperature for precipitation to begin, which may be below your compound's melting point.
-
Slow Down the Cooling : Rapid cooling is a common cause of oiling out.[4] Once the oil is redissolved, allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote the formation of high-quality crystals.
-
Change the Solvent System : If the above steps fail, your solvent system may be inappropriate.
-
Single Solvent : Choose a solvent with a lower boiling point.
-
Mixed Solvents : If using a solvent/antisolvent system, try reducing the amount of antisolvent added or switch to a different antisolvent.[5] The goal is to make the solvent environment less "hostile" to the solute at higher temperatures.
-
-
Consider Impurities : High impurity loads can significantly depress the melting point of your compound, leading to oiling out.[4][6] If you suspect this, an initial purification step, such as a quick filtration through a plug of silica or treatment with activated charcoal to remove colored impurities, might be necessary before recrystallization.[3][6]
Q2: I've cooled my solution, but no crystals have formed. What should I do next?
A2: What's Happening: The failure of crystals to form from a cooled solution indicates that the solution is supersaturated but lacks a nucleation point for crystal growth to begin.[7][8] This is a common problem, especially with highly purified compounds.
Causality & Solution Pathway:
-
Induce Nucleation by Scratching : The simplest method is to scratch the inside of the flask at the surface of the solution with a glass stirring rod.[9][10] The microscopic scratches on the glass provide a rough surface that can act as a nucleation site for crystal formation.
-
Add a Seed Crystal : If you have a small amount of the pure, solid compound, add a tiny crystal to the supersaturated solution.[9][10] This "seed crystal" provides a perfect template for other molecules to deposit onto, initiating crystallization. If you don't have a pure sample, you can sometimes dip a glass rod into the solution, let the solvent evaporate off the tip to form a small crystalline residue, and then re-introduce the rod into the solution.[9]
-
Reduce the Solvent Volume : It is possible you used too much solvent.[7][8][9] Gently heat the solution to its boiling point and evaporate some of the solvent. Then, allow it to cool again. This will increase the concentration and raise the saturation point.
-
Drastic Cooling : If the previous methods fail, you can try cooling the solution to a much lower temperature using an ice-salt bath or even a dry ice/acetone bath, depending on the freezing point of your solvent.[3] Be aware that very rapid cooling can lead to the formation of small, less pure crystals.
Q3: My crystal yield is very low. How can I improve the recovery of my isoindole derivative?
A3: What's Happening: Low yield is typically a result of using too much solvent, not allowing sufficient time for crystallization, or washing the collected crystals with a solvent in which they have some solubility.[8]
Causality & Solution Pathway:
-
Minimize Solvent Usage : The foundational principle of recrystallization is to use the minimum amount of hot solvent required to fully dissolve your compound.[11][12] Using an excess means more of your compound will remain in the solution (the "mother liquor") upon cooling.
-
Maximize Cooling Time & Temperature Differential : Ensure the solution has cooled completely. After reaching room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize precipitation.[13] The colder the solution, the lower the solubility of your compound.
-
"Second Crop" Crystallization : Do not discard the mother liquor immediately. You can often recover more product by boiling off a portion of the solvent from the filtrate and re-cooling to obtain a "second crop" of crystals.[1] Be aware that this second crop may be less pure than the first.
-
Proper Washing Technique : When washing the filtered crystals, always use a minimal amount of ice-cold recrystallization solvent.[8][12] Using room temperature or warm solvent will dissolve some of your product.
Section 2: Frequently Asked Questions (FAQs)
Q: How do I select the best solvent for my isoindole derivative?
A: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[12][14] Isoindole derivatives, being aromatic heterocycles, often exhibit moderate polarity.[15][16]
Solvent Selection Workflow:
-
Start with Small-Scale Tests : Place a few milligrams of your crude solid into several test tubes.
-
Test Different Solvents : Add a few drops of a single solvent to each test tube at room temperature. Good candidates will show poor solubility.[14] Common solvents to test are listed in the table below.
-
Heat the Promising Candidates : Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will fully dissolve the compound at or near its boiling point.[12]
-
Cool and Observe : Allow the dissolved solutions to cool. The best solvent will produce a high yield of crystals upon returning to room temperature or after cooling in an ice bath.
For a visual guide to this workflow, see the diagram below.
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// Edges Start -> TestSolvents; TestSolvents -> CheckColdSol; CheckColdSol -> BadSolvent [label="Yes"]; CheckColdSol -> HeatSolvent [label="No"]; HeatSolvent -> CheckHotSol; CheckHotSol -> Insoluble [label="No"]; CheckHotSol -> CoolSolvent [label="Yes"]; CoolSolvent -> CheckCrystals; CheckCrystals -> GoodSolvent [label="Yes"]; CheckCrystals -> PoorYield [label="No"]; }
Caption: Workflow for selecting a single recrystallization solvent.Q: What is a mixed-solvent recrystallization and when should I use it?
A: A mixed-solvent (or two-solvent) system is used when no single solvent has the ideal solubility properties.[17] This technique uses a pair of miscible solvents: one in which your compound is very soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "bad" or "antisolvent").[5][18]
You should use this technique when your compound is either too soluble in all tested solvents (even when cold) or insoluble in all of them (even when hot).
General Procedure:
-
Dissolve the crude compound in a minimum amount of the hot "good" solvent.[11]
-
While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid).[5][17] This cloudiness is the point of saturation, where your compound is beginning to precipitate.
-
Add a drop or two of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.[5]
-
Allow the solution to cool slowly, as you would for a single-solvent recrystallization.
Section 3: Data & Protocols
Table 1: Common Solvents for Recrystallization of Heterocyclic Compounds
This table provides a starting point for solvent selection. The polarity index helps in choosing pairs for mixed-solvent systems (choose solvents with different polarities).
| Solvent | Boiling Point (°C) | Polarity Index | Notes & Common Pairings |
| Water | 100 | 10.2 | Good for polar compounds. Often used as an antisolvent with ethanol or acetone.[19] |
| Ethanol (EtOH) | 78 | 4.3 | A very common and effective solvent for moderately polar compounds.[19] |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Good general-purpose solvent. Often paired with hexanes.[19] |
| Acetone | 56 | 5.1 | Dissolves many organics but has a low boiling point. Can be paired with hexanes.[19] |
| Dichloromethane (DCM) | 40 | 3.1 | Very low boiling point; useful for compounds that are heat-sensitive. |
| Toluene | 111 | 2.4 | Good for less polar, aromatic compounds. Can be paired with hexanes. |
| Hexanes / Heptane | 69 / 98 | 0.1 | Nonpolar solvents. Frequently used as the "antisolvent" or "bad" solvent.[19] |
General Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude isoindole derivative in an Erlenmeyer flask with a stir bar or boiling chips. In a fume hood, add a small amount of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid has just completely dissolved.[12]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalysts) or if you used decolorizing carbon, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[3][20]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[13]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: With the vacuum off, add a very small amount of ice-cold solvent to the funnel to wash the crystals. Re-apply the vacuum to pull the wash solvent through.[12]
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help them dry. Then, transfer the solid to a watch glass or weighing paper and let it dry completely. For a final dry product, a vacuum oven can be used.[8]
Troubleshooting Flowchart
The following diagram provides a logical pathway for addressing common recrystallization problems.
}
Caption: A decision tree for troubleshooting common recrystallization issues.References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. reddit.com [reddit.com]
- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 6. brainly.com [brainly.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Inducing Crystallization by Nucleation [chemedx.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Recrystallization [sites.pitt.edu]
- 13. Home Page [chem.ualberta.ca]
- 14. edu.rsc.org [edu.rsc.org]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Isoindole - Wikipedia [en.wikipedia.org]
- 17. homework.study.com [homework.study.com]
- 18. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Validation & Comparative
Comparative analysis of different synthetic routes to 1,1-Dimethyl-2,3-dihydro-1H-isoindole
Introduction
1,1-Dimethyl-2,3-dihydro-1H-isoindole, a key heterocyclic scaffold, is a recurring motif in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry and drug development. Its rigid structure, incorporating a quaternary stereocenter, imparts unique conformational constraints that are often exploited in the design of novel therapeutic agents. The efficient and scalable synthesis of this isoindoline derivative is therefore of significant interest to researchers in both academic and industrial settings.
This guide provides a comparative analysis of two distinct and viable synthetic routes to this compound. Each route is evaluated based on key performance indicators such as overall yield, step economy, availability of starting materials, and reaction conditions. Detailed experimental protocols, mechanistic insights, and supporting data are provided to aid researchers in selecting the most appropriate method for their specific needs.
Route 1: Grignard Reaction on an N-Protected Phthalimidine Followed by Deprotection
This classical yet effective approach leverages the nucleophilic addition of a Grignard reagent to a carbonyl group to construct the quaternary center at the C1 position of the isoindoline core. The synthesis is conceptualized as a two-step process: the formation of the 1,1-dimethyl-N-protected isoindoline followed by the removal of the protecting group.
Mechanistic Rationale
The core of this route lies in the double addition of a methyl Grignard reagent to the carbonyl functionality of an N-protected phthalimidine. The N-benzyl group is a common and effective protecting group in this context, as it is stable to the strongly basic and nucleophilic conditions of the Grignard reaction and can be readily removed via catalytic hydrogenation. The reaction proceeds through a hemiaminal intermediate which, upon further reaction with the Grignard reagent and subsequent workup, yields the desired 1,1-dimethylated product.
Experimental Protocol
Step 1: Synthesis of 2-Benzyl-1,1-dimethyl-2,3-dihydro-1H-isoindole
-
A solution of N-benzylphthalimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of methylmagnesium bromide (2.2 eq) in diethyl ether is added dropwise to the stirred solution of N-benzylphthalimidine.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-benzyl-1,1-dimethyl-2,3-dihydro-1H-isoindole.
Step 2: Debenzylation to this compound
-
2-Benzyl-1,1-dimethyl-2,3-dihydro-1H-isoindole (1.0 eq) is dissolved in ethanol.
-
Palladium on activated carbon (10 mol%) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 24 hours.
-
The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield this compound.
Data Summary
| Parameter | Value |
| Starting Material | N-Benzylphthalimidine |
| Key Reagents | Methylmagnesium bromide, Pd/C |
| Overall Yield | ~60-70% (estimated) |
| Number of Steps | 2 |
| Scalability | Good |
| Purity | High after chromatography |
Diagram of Synthetic Pathway
Caption: Grignard-based synthesis of this compound.
Route 2: Intramolecular Cyclization of a Substituted Benzylamine
This alternative strategy relies on the formation of the isoindoline ring through an intramolecular cyclization of a suitably functionalized acyclic precursor. This approach offers a convergent synthesis where the key carbon-nitrogen bond is formed in the final ring-closing step.
Mechanistic Rationale
This route involves the synthesis of an N-protected 2-(2-methylprop-1-en-1-yl)benzylamine derivative. The key step is an acid-catalyzed intramolecular hydroamination reaction. Protonation of the alkene moiety generates a tertiary carbocation, which is then trapped intramolecularly by the nucleophilic nitrogen atom of the amine to form the five-membered isoindoline ring. The gem-dimethyl group is installed directly from the isobutenyl precursor. Subsequent deprotection of the nitrogen furnishes the final product.
Experimental Protocol
Step 1: Synthesis of N-Benzyl-2-(2-methylprop-1-en-1-yl)benzylamine
-
To a solution of 2-(2-methylprop-1-en-1-yl)benzaldehyde (1.0 eq) in methanol, benzylamine (1.1 eq) is added, and the mixture is stirred at room temperature for 1 hour.
-
Sodium borohydride (1.5 eq) is added portion-wise, and the reaction is stirred for an additional 4 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization and Deprotection
-
The crude N-benzyl-2-(2-methylprop-1-en-1-yl)benzylamine from the previous step is dissolved in a suitable solvent such as toluene.
-
A catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or a Lewis acid like bismuth(III) triflate, is added.
-
The reaction mixture is heated to reflux for 12-24 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried, and concentrated.
-
The crude 2-benzyl-1,1-dimethyl-2,3-dihydro-1H-isoindole is then subjected to debenzylation as described in Route 1, Step 2, to yield the final product.
Data Summary
| Parameter | Value |
| Starting Material | 2-(2-Methylprop-1-en-1-yl)benzaldehyde |
| Key Reagents | Benzylamine, NaBH₄, Acid catalyst, Pd/C |
| Overall Yield | ~50-60% (estimated) |
| Number of Steps | 3 (can be performed in 2 pots) |
| Scalability | Moderate to Good |
| Purity | Requires purification at intermediate and final stages |
Diagram of Synthetic Pathway
Caption: Intramolecular cyclization route to this compound.
Comparative Analysis
| Feature | Route 1: Grignard-based Synthesis | Route 2: Intramolecular Cyclization |
| Overall Yield | Potentially higher (~60-70%) | Moderate (~50-60%) |
| Starting Materials | N-Benzylphthalimidine (requires synthesis) | 2-(2-Methylprop-1-en-1-yl)benzaldehyde (requires synthesis) |
| Reagent Sensitivity | Grignard reagent is highly moisture-sensitive. | More tolerant to ambient conditions. |
| Step Economy | Fewer steps (2). | More steps (3), though can be telescoped. |
| Scalability | Good, though handling of Grignard reagents on a large scale requires specialized equipment. | Good, with standard reaction setups. |
| Purification | Generally straightforward chromatographic separations. | May require more rigorous purification of intermediates. |
| Key Advantages | High convergency in the key C-C bond-forming step. Well-established reaction class. | Avoids the use of highly reactive organometallic reagents. |
| Potential Drawbacks | Stoichiometric use of a highly reactive organometallic reagent. | The synthesis of the starting aldehyde can be multi-stepped. The cyclization step may require optimization. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Grignard-based Synthesis) is a more direct and potentially higher-yielding approach, particularly if the starting N-benzylphthalimidine is readily available. Its main challenge lies in the handling of the moisture-sensitive Grignard reagent, especially on a larger scale.
-
Route 2 (Intramolecular Cyclization) provides a valuable alternative that avoids the use of organometallic reagents in the key ring-forming step. While it may involve more synthetic steps to prepare the precursor, the reactions themselves are generally robust and scalable.
The choice between these two routes will ultimately depend on the specific constraints and priorities of the research program, including the availability of starting materials, the scale of the synthesis, and the technical expertise and equipment available in the laboratory. For rapid access to small quantities of the target compound, the Grignard-based route may be preferable, provided the starting material is accessible. For larger-scale synthesis where robustness and avoidance of sensitive reagents are paramount, the intramolecular cyclization route warrants serious consideration.
Navigating the Bioactive Landscape of Isoindoles: A Comparative Guide to 1,1-Dimethyl-2,3-dihydro-1H-isoindole Derivatives and Their Congeners
For researchers, scientists, and drug development professionals, the isoindole scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of biologically active compounds. This guide provides an in-depth comparison of the biological activities of 1,1-Dimethyl-2,3-dihydro-1H-isoindole derivatives against other prominent isoindole-based compounds, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.
The strategic incorporation of a gem-dimethyl group at the C1 position of the isoindoline ring is a key structural modification. This substitution can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can lock the molecule into a specific conformation conducive to enhanced binding with biological targets. This guide will delve into the known biological activities of this specific class of isoindoles and contrast them with the broader family of isoindole derivatives, particularly the well-studied isoindole-1,3-diones.
The Isoindole Core: A Versatile Pharmacophore
The isoindole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the development of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities.[2][3] The biological profile of an isoindole derivative is intricately linked to the nature and position of its substituents, making it a fertile ground for structure-activity relationship (SAR) studies.
Comparative Biological Activities: A Data-Driven Analysis
While specific biological activity data for this compound derivatives is emerging, we can draw valuable comparisons with the extensively studied isoindole-1,3-diones and other isoindoline analogs. The following sections and tables summarize the reported biological activities, providing a comparative overview.
Anticancer Activity
Isoindole derivatives, particularly those based on the isoindole-1,3-dione (phthalimide) scaffold, have shown significant potential as anticancer agents.[4][5] Their mechanisms of action are diverse and can include the induction of apoptosis and cell cycle arrest.
Table 1: Comparative Anticancer Activity of Isoindole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Citation |
| Isoindole-1,3-dione | 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.17 (converted from 0.26 µg/mL) | [4] |
| K562 (Chronic myelogenous leukemia) | 2.58 (converted from 3.81 µg/mL) | [4] | ||
| Other Isoindoles | Thieno[3,2-f]isoindole Derivative | Not Specified | Not Specified |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
The data clearly indicates the potent cytotoxic effects of certain isoindole-1,3-dione derivatives against hematological cancer cell lines. The presence of the reactive bromoacetyl group in the example likely contributes significantly to its high potency. While direct comparative data for this compound derivatives is not yet widely available in the public domain, the known benefits of the gem-dimethyl group in enhancing metabolic stability and cell permeability suggest that this scaffold is a promising avenue for the development of novel anticancer agents.
Enzyme Inhibition: Targeting Key Pathological Pathways
Isoindole derivatives have also been identified as potent inhibitors of various enzymes implicated in disease, such as acetylcholinesterase (AChE) in Alzheimer's disease and cyclooxygenase (COX) in inflammation.[2][3]
Table 2: Comparative Enzyme Inhibitory Activity of Isoindole Derivatives
| Compound Class | Derivative Example | Target Enzyme | IC50 (µM) | Citation |
| Isoindole-1,3-dione | N-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione | Acetylcholinesterase (AChE) | 1.12 | [2] |
| N-{2-[4-(4-diphenylomethylo)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione | Butyrylcholinesterase (BuChE) | 21.24 | [2] | |
| Isoindole-1,3-dione-Isoxazole Hybrid | Acetylcholinesterase (AChE) | 0.00465 - 0.01283 (converted from nM) | [6] | |
| Isoindole-1,3-dione-Sulfonamide Hybrid | Carbonic Anhydrase I (hCA I) | 0.00796 - 0.04834 (converted from nM) | [1] | |
| Isoindole-1,3-dione-Sulfonamide Hybrid | Carbonic Anhydrase II (hCA II) | Ki values reported in nM | [1] |
The remarkable potency of some isoindole-1,3-dione derivatives as enzyme inhibitors, with IC50 values in the nanomolar range for AChE and carbonic anhydrase, highlights the therapeutic potential of this scaffold. The introduction of a gem-dimethyl group in novel isoindole derivatives could potentially enhance their binding affinity and selectivity for target enzymes, a hypothesis that warrants further investigation.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the anticancer and enzyme inhibitory activities of isoindole derivatives.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the isoindole derivatives and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) to each well.[7][8]
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[8]
Diagram of MTT Assay Workflow:
Caption: Workflow of the MTT assay for determining cell viability.
Enzyme Inhibition Assessment: Acetylcholinesterase (AChE) Inhibition Assay
The Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for its inhibitors.[9]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[9]
-
AChE Enzyme Solution: Prepare a working solution of AChE in the assay buffer.[9]
-
DTNB Solution: Prepare a 10 mM stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) in the assay buffer.[9]
-
Substrate Solution: Prepare a 14-15 mM stock solution of acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).[9]
-
Inhibitor Solutions: Dissolve test compounds in DMSO and then dilute with the assay buffer to the desired concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 10 µL of the AChE working solution (except for the blank).[9]
-
Add 10 µL of the inhibitor solution or vehicle control.[9]
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding 20 µL of the ATCI and DTNB reaction mixture to all wells.[9]
-
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points (kinetic reading) or after a fixed incubation time (endpoint reading) using a microplate reader. The rate of color change is proportional to the AChE activity.
Diagram of AChE Inhibition Assay Workflow:
Caption: Workflow for the acetylcholinesterase inhibition assay.
Conclusion and Future Directions
The isoindole scaffold continues to be a source of promising drug candidates with a wide range of biological activities. While isoindole-1,3-dione derivatives have been extensively studied, revealing potent anticancer and enzyme inhibitory properties, the therapeutic potential of this compound derivatives remains a largely unexplored frontier. The strategic incorporation of the gem-dimethyl group offers a compelling rationale for the synthesis and biological evaluation of this novel class of isoindoles. Future research should focus on synthesizing a library of these derivatives and screening them against a panel of cancer cell lines and clinically relevant enzymes to unlock their full therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
The Evolving Landscape of Amine Protection: A Comparative Guide to 1,1-Dimethyl-2,3-dihydro-1H-isoindole and Traditional Protecting Groups
In the intricate world of organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious use of amine protecting groups is paramount. These chemical moieties serve as temporary shields, masking the inherent reactivity of amine functionalities to prevent undesired side reactions and enable precise molecular construction. For decades, chemists have relied on a well-established arsenal of protecting groups, with Boc, Cbz, and Fmoc reigning as the undisputed workhorses.
This guide delves into a comparative analysis of these conventional protecting groups against a potentially advantageous yet less-explored alternative: 1,1-dimethyl-2,3-dihydro-1H-isoindole . While not as extensively documented as its traditional counterparts, the structural features of this sterically hindered cyclic amine suggest unique properties that could offer solutions to specific synthetic challenges. As Senior Application Scientists, our goal is to provide a comprehensive, data-driven comparison to empower researchers in making informed decisions for their synthetic strategies.
The Cornerstones of Amine Protection: A Refresher
A successful protecting group must be easily introduced and removed in high yields under mild conditions that do not compromise the integrity of the rest of the molecule. The concept of orthogonality , the ability to deprotect one group in the presence of others, is a critical consideration in multi-step synthesis.
-
Boc (tert-butoxycarbonyl): This acid-labile protecting group is widely used due to its stability in a broad range of reaction conditions. Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA).[1][]
-
Cbz (carboxybenzyl): Removed by catalytic hydrogenation, the Cbz group offers an orthogonal deprotection strategy to acid- or base-labile groups.[3]
-
Fmoc (9-fluorenylmethyloxycarbonyl): The base-lability of the Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for iterative deprotection without affecting acid-labile side-chain protecting groups.[1][]
Introducing a New Contender: this compound
The this compound, a derivative of isoindoline, presents an intriguing structural motif for an amine protecting group. The gem-dimethyl substitution at the 1-position introduces significant steric hindrance around the nitrogen atom. This steric bulk is hypothesized to confer enhanced stability to the protected amine against a variety of reagents and reaction conditions.
While extensive experimental data on its use as a protecting group is not yet widely available in the literature, we can extrapolate its potential advantages and disadvantages based on fundamental chemical principles and compare them to the established protecting groups.
Comparative Analysis: Performance and Properties
To provide a clear and objective comparison, the following table summarizes the key characteristics of each protecting group.
| Feature | This compound (Hypothesized) | Boc (tert-butoxycarbonyl) | Cbz (carboxybenzyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Protection Method | Reaction with a suitable derivative (e.g., N-chloro) | Reaction with di-tert-butyl dicarbonate (Boc)₂O | Reaction with benzyl chloroformate (Cbz-Cl) | Reaction with Fmoc-OSu or Fmoc-Cl |
| Deprotection Conditions | Potentially reductive or strongly acidic conditions | Strong acids (e.g., TFA, HCl) | Catalytic hydrogenation (H₂, Pd/C) | Mild base (e.g., 20% piperidine in DMF) |
| Stability | Expected to be high due to steric hindrance | Stable to base, catalytic hydrogenation | Stable to acid and base | Stable to acid, catalytic hydrogenation |
| Orthogonality | Potentially orthogonal to base-labile and some acid-labile groups | Orthogonal to Cbz and Fmoc | Orthogonal to Boc and Fmoc | Orthogonal to Boc and Cbz |
| Key Advantages | Potential for high stability, resistance to nucleophiles | Well-established, reliable, vast literature | Mild, neutral deprotection | Mild, base-catalyzed deprotection, ideal for SPPS |
| Potential Disadvantages | Limited experimental data, potentially harsh deprotection | Harsh acidic deprotection can damage sensitive substrates | Incompatible with reducible functional groups (alkenes, alkynes) | Base-lability can be a limitation in some synthetic routes |
Experimental Workflows: A Visual Guide
To better illustrate the practical application of these protecting groups, the following diagrams outline the general experimental workflows for amine protection and deprotection.
Caption: Generalized workflow for the protection of an amine.
Caption: Generalized workflow for the deprotection of a protected amine.
Detailed Experimental Protocols
1. Boc Protection of a Primary Amine
-
Materials: Primary amine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM), Triethylamine (TEA).
-
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM.
-
Add TEA (1.2 eq) to the solution.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
2. Boc Deprotection
-
Materials: Boc-protected amine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA (10-50% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove excess TFA.
-
The resulting amine salt can be used directly or neutralized with a base.
-
3. Fmoc Protection of an Amino Acid
-
Materials: Amino acid, 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu), Dioxane, Sodium bicarbonate solution (10%).
-
Procedure:
-
Dissolve the amino acid (1.0 eq) in 10% aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether.
-
Acidify the aqueous layer with cold 1M HCl to pH 2-3 to precipitate the Fmoc-amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
4. Fmoc Deprotection in SPPS
-
Materials: Fmoc-protected peptide-resin, N,N-Dimethylformamide (DMF), Piperidine.
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes.
-
Filter the resin and wash thoroughly with DMF.
-
The deprotected N-terminal amine is now ready for the next coupling step.
-
Logical Relationships and Orthogonality
The strategic selection of protecting groups is often dictated by the need for orthogonal deprotection schemes. The following diagram illustrates the orthogonal relationships between the common protecting groups.
Caption: Orthogonality and deprotection conditions of amine protecting groups.
Conclusion and Future Outlook
The established protecting groups—Boc, Cbz, and Fmoc—each offer a unique set of advantages and have been instrumental in the advancement of chemical synthesis. The choice between them is highly dependent on the specific requirements of the synthetic route, particularly the stability of other functional groups present in the molecule.
While This compound remains a largely unexplored protecting group, its inherent steric hindrance presents a compelling case for its potential as a highly stable and robust option. Further research is warranted to fully elucidate its reactivity, stability profile, and deprotection conditions. The development of novel protecting groups with unique cleavage patterns is crucial for expanding the synthetic chemist's toolkit and enabling the construction of increasingly complex and novel molecules. As the demand for sophisticated pharmaceuticals and functional materials grows, so too will the need for innovative solutions in protecting group chemistry.
References
A Spectroscopic Guide to 1,1-Dimethyl-2,3-dihydro-1H-isoindole and its Analogs: A Comparative Analysis
This guide provides an in-depth spectroscopic comparison of 1,1-Dimethyl-2,3-dihydro-1H-isoindole and its key structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By examining the influence of structural modifications on spectroscopic outputs, this guide aims to equip researchers with the foundational knowledge to confidently identify and characterize this important class of heterocyclic compounds.
While comprehensive experimental spectra for this compound are not widely published, this guide provides robust predicted data based on established spectroscopic principles and comparisons with closely related, well-characterized analogs. This predictive and comparative approach offers a powerful tool for structural elucidation.
Molecular Structures Under Investigation
The spectroscopic properties of a molecule are intrinsically linked to its structure. In this guide, we will focus on the following compounds to understand the impact of the gem-dimethyl group at the C1 position and N-alkylation on the core isoindoline scaffold.
Comparative ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The introduction of a gem-dimethyl group and N-alkylation significantly alters the ¹H NMR spectrum.
Predicted ¹H NMR Spectrum of this compound
Based on fundamental principles of NMR spectroscopy, the ¹H NMR spectrum of this compound is predicted to exhibit the following key signals:
-
Aromatic Protons (H4-H7): These protons will appear in the aromatic region, typically between δ 7.0-7.3 ppm . Due to the fused ring system, they will likely present as a complex multiplet.
-
Methylene Protons (H3): The two protons at the C3 position are adjacent to the nitrogen atom and the aromatic ring. They are expected to resonate as a singlet at approximately δ 4.0-4.2 ppm . The singlet nature arises from the absence of adjacent protons for coupling.
-
Methyl Protons (C1-CH₃): The six equivalent protons of the two methyl groups at the C1 position will give rise to a sharp singlet, significantly upfield, around δ 1.3-1.5 ppm . This signal is highly characteristic of the gem-dimethyl substitution.
-
Amine Proton (N-H): The proton on the nitrogen atom will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically in the range of δ 1.5-3.5 ppm .
Comparative Analysis with Analogs
| Proton Type | This compound (Predicted) | 2,3-Dihydro-1H-isoindole (Isoindoline) | 2-Methyl-2,3-dihydro-1H-isoindole (N-Methylisoindoline) |
| Aromatic (H4-H7) | ~ 7.0-7.3 ppm (m) | ~ 7.1-7.2 ppm (m) | ~ 7.1-7.3 ppm (m) |
| Methylene (H1) | - | ~ 4.1-4.3 ppm (s) | ~ 4.0-4.2 ppm (s) |
| Methylene (H3) | ~ 4.0-4.2 ppm (s) | ~ 4.1-4.3 ppm (s) | ~ 4.0-4.2 ppm (s) |
| Methyl (C1-CH₃) | ~ 1.3-1.5 ppm (s, 6H) | - | - |
| N-CH₃ | - | - | ~ 2.5-2.7 ppm (s, 3H) |
| N-H | ~ 1.5-3.5 ppm (br s, 1H) | ~ 2.0-3.0 ppm (br s, 1H) | - |
Causality Behind the Shifts:
-
Gem-Dimethyl Group: The most striking difference is the appearance of a strong singlet for the six methyl protons in this compound. This signal is absent in the analogs. The protons at the C1 position in isoindoline are deshielded by the adjacent aromatic ring and nitrogen, hence their downfield shift.
-
N-Methylation: In N-Methylisoindoline, the N-H proton signal is replaced by a singlet for the N-methyl group around δ 2.5-2.7 ppm. This is a clear indicator of N-alkylation.
Comparative ¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Predicted ¹³C NMR Spectrum of this compound
-
Aromatic Carbons: The benzene ring carbons are expected to appear in the range of δ 120-145 ppm . The two quaternary carbons (C3a and C7a) to which the five-membered ring is fused will be at the downfield end of this range.
-
Quaternary Carbon (C1): The C1 carbon, bearing the two methyl groups, is a quaternary carbon and is predicted to have a chemical shift in the range of δ 55-65 ppm .
-
Methylene Carbon (C3): The C3 carbon, situated between the nitrogen and the aromatic ring, is expected to resonate around δ 50-60 ppm .
-
Methyl Carbons (C1-CH₃): The two equivalent methyl carbons will appear upfield, typically in the range of δ 25-35 ppm .
Comparative Analysis with Analogs
| Carbon Type | This compound (Predicted) | 2,3-Dihydro-1H-isoindole (Isoindoline) | 2-Methyl-2,3-dihydro-1H-isoindole (N-Methylisoindoline) |
| Aromatic (C4-C7) | ~ 120-128 ppm | ~ 121-127 ppm | ~ 122-128 ppm |
| Aromatic (C3a, C7a) | ~ 140-145 ppm | ~ 141-146 ppm | ~ 140-145 ppm |
| Methylene (C1) | - | ~ 53-58 ppm | ~ 52-57 ppm |
| Quaternary (C1) | ~ 55-65 ppm | - | - |
| Methylene (C3) | ~ 50-60 ppm | ~ 53-58 ppm | ~ 52-57 ppm |
| Methyl (C1-CH₃) | ~ 25-35 ppm | - | - |
| N-CH₃ | - | - | ~ 40-45 ppm |
Causality Behind the Shifts:
-
Effect of Gem-Dimethyl Group: The C1 carbon in this compound is quaternary, distinguishing it from the methylene C1 in isoindoline. This substitution also introduces two new methyl carbon signals.
-
Effect of N-Methylation: The introduction of a methyl group on the nitrogen in N-Methylisoindoline results in a new signal for the N-CH₃ carbon around δ 40-45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The key vibrational frequencies for the isoindoline framework are associated with N-H, C-H, and aromatic C=C bonds.
| Vibrational Mode | This compound (Predicted) | 2,3-Dihydro-1H-isoindole (Isoindoline) | 2-Methyl-2,3-dihydro-1H-isoindole (N-Methylisoindoline) |
| N-H Stretch | ~ 3300-3400 cm⁻¹ (medium, sharp) | ~ 3300-3400 cm⁻¹ (medium, sharp) | Absent |
| Aromatic C-H Stretch | > 3000 cm⁻¹ | > 3000 cm⁻¹ | > 3000 cm⁻¹ |
| Aliphatic C-H Stretch | < 3000 cm⁻¹ | < 3000 cm⁻¹ | < 3000 cm⁻¹ |
| Aromatic C=C Stretch | ~ 1450-1600 cm⁻¹ | ~ 1450-1600 cm⁻¹ | ~ 1450-1600 cm⁻¹ |
Key Differentiators:
-
The most significant difference in the IR spectra will be the presence or absence of the N-H stretching vibration. This compound and isoindoline will both show a characteristic N-H stretch, which will be absent in the spectrum of N-Methylisoindoline.[1]
-
All three compounds will exhibit aromatic and aliphatic C-H stretching vibrations, as well as aromatic C=C stretching bands.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
-
This compound: The molecular ion peak [M]⁺ is expected at m/z = 147. A prominent fragmentation pathway would be the loss of a methyl group (•CH₃) to form a stable benzylic cation at m/z = 132.
-
2,3-Dihydro-1H-isoindole (Isoindoline): The molecular ion peak [M]⁺ will be observed at m/z = 119. A characteristic fragmentation is the loss of a hydrogen atom to give a fragment at m/z = 118.
-
2-Methyl-2,3-dihydro-1H-isoindole (N-Methylisoindoline): The molecular ion peak [M]⁺ is expected at m/z = 133. Fragmentation may involve the loss of a hydrogen atom or cleavage of the heterocyclic ring.
The fragmentation patterns, particularly the loss of a methyl group from the gem-dimethyl compound, serve as a key diagnostic tool.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to singlets for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range coupled carbons, respectively.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric absorptions (e.g., CO₂, H₂O).
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for functional groups.[1]
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique that provides detailed fragmentation patterns.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
Conclusion
The spectroscopic characterization of this compound and its analogs is a systematic process that relies on the combined interpretation of NMR, IR, and MS data. The introduction of the gem-dimethyl group at the C1 position provides a distinct spectroscopic signature, most notably a sharp six-proton singlet in the ¹H NMR spectrum and a quaternary carbon signal in the ¹³C NMR spectrum. Similarly, N-alkylation is readily identified by the appearance of an N-alkyl signal in the NMR spectra and the disappearance of the N-H stretch in the IR spectrum. By understanding these key differences and following robust experimental protocols, researchers can confidently elucidate the structures of these and related heterocyclic compounds.
References
A Comparative Guide to the In Vitro and In Vivo Evaluation of 2,3-Dihydro-1H-isoindole-1,3-dione Derivatives
Introduction: The Versatile 2,3-Dihydro-1H-isoindole Scaffold in Drug Discovery
The 2,3-dihydro-1H-isoindole core, particularly its oxidized form isoindoline-1,3-dione, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity and synthetic tractability have led to the development of a multitude of derivatives with a wide array of biological activities.[1][3][4] This guide provides a comparative analysis of the in vitro and in vivo studies of various isoindoline-1,3-dione-containing compounds, offering insights into their therapeutic potential. While the initial focus was on the specific 1,1-Dimethyl-2,3-dihydro-1H-isoindole scaffold, the available scientific literature with comparative data is more extensive for the broader class of isoindoline-1,3-dione derivatives. Therefore, this guide will focus on this class of compounds, with the understanding that the structure-activity relationships discussed herein can inform the design and evaluation of derivatives with the 1,1-dimethyl substitution. The diverse biological activities of isoindole derivatives include anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4][5]
In Vitro Comparative Analysis: Unveiling Anticancer Potential
The in vitro evaluation of novel chemical entities is a cornerstone of early-stage drug discovery, providing crucial data on potency, selectivity, and mechanism of action. For isoindoline-1,3-dione derivatives, a significant body of research has focused on their cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity of Isoindoline-1,3-dione Derivatives
The following table summarizes the in vitro cytotoxic activity of representative isoindoline-1,3-dione derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 7 | Azide and silyl ether containing | A549 (Lung Carcinoma) | 19.41 ± 0.01 | 5-Fluorouracil | >100 |
| Compound 9 | - | HeLa (Cervical Carcinoma) | Cell-selective activity | 5-Fluorouracil | - |
| Compound 11 | - | C6 (Glioma) | Higher activity than control at 100 µM | 5-Fluorouracil | - |
| N-benzylisoindole-1,3-dione (Cmpd 3) | N-benzyl | A549-Luc (Lung Carcinoma) | 114.25 | - | - |
| N-benzylisoindole-1,3-dione (Cmpd 4) | N-benzyl | A549-Luc (Lung Carcinoma) | 116.26 | - | - |
Data sourced from multiple studies.[1][5]
Causality Behind Experimental Choices: The selection of cancer cell lines such as A549 (lung), HeLa (cervical), and C6 (glioma) is based on their representation of common and challenging human cancers.[1] 5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent and serves as a standard positive control to benchmark the potency of the test compounds.[1] The MTT and BrdU assays are robust and well-established methods for assessing cell viability and proliferation, respectively, providing reliable and reproducible data.[1][5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of isoindoline-1,3-dione derivatives on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., 5-FU) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
In Vivo Comparative Analysis: From Bench to Preclinical Models
In vivo studies are critical for evaluating the therapeutic efficacy, pharmacokinetics, and safety of drug candidates in a whole-organism context. For isoindoline-1,3-dione derivatives, xenograft mouse models are commonly employed to assess their antitumor activity.
Comparative Antitumor Efficacy in Xenograft Models
The following table summarizes the in vivo antitumor efficacy of N-benzylisoindole-1,3-dione derivatives in a lung cancer xenograft model.
| Compound ID | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Rate (%) |
| Compound 3 | Nude mice with A549-Luc xenografts | - | Significant reduction in tumor size | Increased survival over 60 days |
| Compound 4 | Nude mice with A549-Luc xenografts | - | Significant reduction in tumor size | Increased survival over 60 days |
| Control | Nude mice with A549-Luc xenografts | Vehicle | - | - |
Data based on in vivo studies of N-benzylisoindole-1,3-dione derivatives.[5]
Causality Behind Experimental Choices: The use of immunodeficient nude mice is essential for establishing xenograft tumors from human cancer cell lines like A549-Luc, which expresses luciferase for non-invasive tumor imaging.[5] Monitoring tumor volume and survival are primary endpoints for assessing antitumor efficacy. Toxicological and histopathological analyses are included to evaluate the safety profile of the compounds.[5]
Experimental Protocol: In Vivo Xenograft Tumor Model
This protocol provides a general workflow for evaluating the in vivo anticancer potential of isoindoline-1,3-dione derivatives.
-
Cell Implantation: Subcutaneously inject A549-Luc cells into the flank of nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Animal Grouping and Treatment: Randomize the mice into treatment and control groups. Administer the test compounds (e.g., via oral gavage or intraperitoneal injection) and vehicle to the respective groups according to a predetermined schedule.
-
Efficacy Assessment: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the mice.
-
Bioluminescence Imaging: For luciferase-expressing cells, perform in vivo imaging to visualize and quantify tumor burden.
-
Toxicology and Histopathology: At the end of the study, collect blood for toxicological analysis and major organs for histopathological examination.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates. While the precise mechanisms for many isoindoline-1,3-dione derivatives are still under investigation, some studies suggest their involvement in the inhibition of protein phosphatases and tyrosine kinases.[5]
Illustrative Signaling Pathway: Inhibition of a Pro-Survival Pathway
The following diagram illustrates a hypothetical mechanism where an isoindoline-1,3-dione derivative inhibits a key signaling pathway involved in cancer cell survival and proliferation.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by an isoindoline-1,3-dione derivative.
Experimental Workflow: From Synthesis to In Vivo Evaluation
The development of novel isoindoline-1,3-dione derivatives follows a structured workflow, from chemical synthesis to comprehensive biological evaluation.
Caption: A typical experimental workflow for the development and evaluation of isoindoline-1,3-dione derivatives.
Conclusion and Future Directions
The 2,3-dihydro-1H-isoindole-1,3-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative data presented in this guide highlight the potential of these compounds, particularly in the realm of oncology. Future research should focus on elucidating the precise molecular targets and mechanisms of action to enable the design of more potent and selective derivatives. Furthermore, exploring substitutions on the isoindole core, such as the 1,1-dimethyl pattern, could lead to compounds with improved pharmacological properties. The integration of in silico modeling with in vitro and in vivo studies will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking | MDPI [mdpi.com]
- 5. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Structure of Synthesized 1,1-Dimethyl-2,3-dihydro-1H-isoindole Derivatives
Introduction: The Critical Role of Structural Validation in Drug Discovery
The 1,1-dimethyl-2,3-dihydro-1H-isoindole, also known as isoindoline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical agents.[1][2] Its derivatives have garnered significant attention for their potential therapeutic applications.[1][3] However, the journey from a synthetic hypothesis to a validated, pure compound is paved with analytical challenges. Unambiguous structural confirmation is not merely an academic exercise; it is a cornerstone of scientific integrity and a regulatory necessity in drug development. An incorrectly assigned structure can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues.
This guide provides a comprehensive, in-depth comparison of the primary analytical techniques used to validate the structure of synthesized this compound derivatives. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, empowering researchers to build a robust, self-validating analytical workflow. We will explore the synergistic capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, providing field-proven insights and detailed protocols.
Chapter 1: The Synthetic Landscape - Anticipating Analytical Hurdles
The common synthetic routes to N-substituted 2,3-dihydro-1H-isoindoles often involve the reaction of α,α′-dihalo-o-xylenes with primary amines.[2] While effective, these methods can present challenges such as the formation of oligomeric byproducts or unexpected side reactions, underscoring the need for rigorous purification and characterization. The gem-dimethyl group at the C1 position introduces a key structural feature that simplifies certain aspects of spectral interpretation, but a multi-faceted analytical approach remains essential for complete validation.
Chapter 2: The Workhorse of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of small molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
2.1: The Basics - ¹H and ¹³C NMR Spectroscopy
For a typical this compound derivative, the proton (¹H) and carbon (¹³C) NMR spectra will exhibit characteristic signals. The causality behind these chemical shifts lies in the electronic environment of each nucleus.
-
¹H NMR: The two methyl groups at the C1 position are chemically equivalent and will appear as a sharp singlet, typically integrating to six protons. The methylene protons at C3 will also appear as a singlet, integrating to two protons. The aromatic protons on the benzene ring will show splitting patterns (e.g., multiplets) that are dependent on the substitution pattern.
-
¹³C NMR: The spectrum will show distinct signals for the quaternary C1 carbon, the two equivalent methyl carbons, the C3 methylene carbon, and the aromatic carbons.
Table 1: Expected NMR Chemical Shift Ranges for the this compound Core
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Causality of Chemical Shift |
| C1-C H₃ | ~1.3 - 1.6 | ~25 - 35 | Aliphatic methyl groups adjacent to a quaternary carbon. |
| C 1 | N/A | ~65 - 75 | Quaternary carbon attached to a nitrogen and two methyl groups. |
| C 3-H₂ | ~4.0 - 4.5 | ~55 - 65 | Methylene group benzylic to the aromatic ring and adjacent to the nitrogen atom. |
| Aromatic C-H | ~7.0 - 7.5 | ~120 - 140 | Protons and carbons within the benzene ring system. |
Note: Ranges are approximate and can be influenced by the solvent and the nature of the substituent on the nitrogen atom.
2.2: Unraveling Connectivity - 2D NMR Techniques
While 1D NMR provides a foundational dataset, two-dimensional (2D) NMR experiments are essential for unambiguously piecing the molecular puzzle together. These experiments reveal correlations between nuclei, confirming the bonding framework.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, which is particularly useful for assigning protons within the aromatic ring and any substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for definitively assigning the carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of quaternary carbons (like C1) and for confirming the overall structure. For example, a correlation between the C1-methyl protons and the C3 methylene carbon would provide strong evidence for the isoindole core structure.
2.3: Experimental Protocol: NMR Sample Preparation and Data Acquisition
Materials:
-
Synthesized this compound derivative (5-10 mg)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL)
-
High-quality 5 mm NMR tube[6]
-
Pipette and vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.[6]
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical as it can influence chemical shifts.[5] Chloroform-d (CDCl₃) is a common first choice for many organic compounds.
-
Transfer: Use a clean pipette to transfer the solution into the NMR tube.
-
Homogenization: Cap the NMR tube and gently vortex to ensure the solution is homogeneous.[6]
-
Data Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum, followed by ¹³C, and then the desired 2D spectra (HSQC, HMBC). Typical acquisition parameters on a 400 MHz spectrometer might include a 30° pulse for the ¹H experiment, a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.[6]
Chapter 3: Confirming the Molecular Formula: Mass Spectrometry (MS)
Mass spectrometry is a complementary technique that provides the exact molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.[7][8]
3.1: High-Resolution Mass Spectrometry (HRMS)
The first and most critical MS experiment is obtaining a high-resolution mass spectrum. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the compound's elemental formula. This is a crucial self-validating step: if the elemental formula from HRMS does not match the proposed structure, the synthesis or purification needs to be re-evaluated.
3.2: Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule. For this compound derivatives, a characteristic fragmentation would be the loss of a methyl group (a loss of 15 Da) from the molecular ion, which is a common fragmentation pathway for molecules containing a gem-dimethyl group.[9][10]
Table 2: Comparison of Common Ionization Techniques for MS
| Technique | Principle | Best Suited For | Key Advantage |
| Electrospray Ionization (ESI) | Soft ionization; creates ions from solution. | Polar, medium to large molecules. | Gentle, often preserves the molecular ion. |
| Electron Impact (EI) | Hard ionization; bombards sample with electrons. | Volatile, thermally stable small molecules. | Produces extensive, reproducible fragmentation patterns. |
| APCI | Soft ionization; uses a corona discharge. | Moderately polar, thermally stable molecules. | Good for compounds less polar than those suited for ESI. |
Chapter 4: The Unambiguous Proof: Single-Crystal X-ray Crystallography
While NMR and MS provide powerful evidence for a proposed structure, single-crystal X-ray crystallography is the gold standard, offering an unambiguous three-dimensional picture of the molecule in the solid state.[4][11][12] It provides precise information on bond lengths, bond angles, and stereochemistry.
4.1: When is Crystallography Necessary?
Crystallography becomes essential when:
-
The structure is entirely novel.
-
There is ambiguity in stereochemistry or regiochemistry that cannot be resolved by NMR.
-
An unshakeable, publication-quality confirmation is required for a key compound.[13]
The primary limitation of this technique is the need to grow a single, diffraction-quality crystal, which can be a significant challenge.
4.2: Experimental Protocol: Growing Diffraction-Quality Crystals
Growing crystals is often more of an art than a science, but systematic approaches improve the chances of success.
Method: Slow Evaporation
-
Solvent Selection: Dissolve a small amount of the highly purified compound in a good solvent (e.g., acetone, ethyl acetate) to near saturation.
-
Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether) until the solution becomes slightly turbid.
-
Clarification: Add a drop or two of the good solvent to just clarify the solution.
-
Incubation: Loosely cap the vial and leave it undisturbed in a vibration-free environment. Slow evaporation of the more volatile solvent will hopefully lead to the formation of single crystals over hours to days.
Chapter 5: A Comparative Analysis - Choosing the Right Validation Strategy
No single technique tells the whole story. A robust structural validation relies on the synergistic use of these methods. The choice of which techniques to use, and in what order, depends on the specific research question and available resources.
Table 3: Objective Comparison of Core Validation Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Atomic connectivity, chemical environment, solution conformation. | Molecular formula (HRMS), fragmentation patterns. | Unambiguous 3D structure, bond lengths/angles, solid-state conformation. |
| Sample State | Solution | Solid or Solution | Single Crystal |
| Sample Amount | mg scale | µg to ng scale | Single crystal |
| Throughput | High | High | Low (crystal growth is bottleneck) |
| Key Strength | Detailed structural framework in solution. | Definitive molecular formula. | Absolute, unambiguous structural proof.[4][11] |
| Key Limitation | Can be ambiguous for complex stereochemistry. | Limited connectivity information. | Requires a high-quality single crystal.[4][14] |
Conclusion
Validating the structure of synthesized this compound derivatives is a multi-step, evidence-based process. It begins with the foundational data from ¹H and ¹³C NMR, is built upon with 2D NMR connectivity experiments, and is confirmed with the precise molecular formula from HRMS. For novel compounds or cases of ambiguity, single-crystal X-ray crystallography provides the final, definitive proof. By understanding the strengths and limitations of each technique and employing them in a logical, synergistic workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug development.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 13. Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
A Comparative Analysis of the Reactivity of 1,1-Dimethyl-2,3-dihydro-1H-isoindole and Other Common Heterocyclic Amines
Introduction
In the landscape of modern medicinal chemistry and process development, heterocyclic amines are indispensable building blocks. Their nucleophilic character is central to the construction of a vast array of pharmacologically active molecules. Among these, secondary cyclic amines like pyrrolidine, piperidine, and morpholine are ubiquitous. This guide introduces a less common, yet structurally significant analogue: 1,1-Dimethyl-2,3-dihydro-1H-isoindole (DMDI).[1] The defining feature of DMDI is the presence of a gem-dimethyl group on the carbon atom alpha to the nitrogen, which imparts significant steric hindrance and unique conformational properties.[2]
This document provides an in-depth, data-driven comparison of the reactivity of DMDI against its more common, less-hindered counterparts: pyrrolidine, piperidine, and morpholine. We will explore how fundamental properties like basicity and steric bulk translate into observable differences in common synthetic transformations, including N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions. This analysis is intended to equip researchers, scientists, and drug development professionals with the predictive understanding needed to effectively incorporate these amines into their synthetic strategies.
Figure 1: Structures of the compared heterocyclic amines.
Pillars of Reactivity: Basicity and Steric Hindrance
The nucleophilic reactivity of an amine is primarily governed by two factors: the availability of its lone pair of electrons (basicity) and the physical obstruction surrounding the nitrogen atom (steric hindrance).
-
Basicity (pKa of Conjugate Acid): Basicity reflects the thermodynamic stability of the protonated amine. A higher pKa for the conjugate acid indicates a stronger base, as the amine holds onto the proton more tightly. For aliphatic amines like pyrrolidine and piperidine, the nitrogen's lone pair is localized in an sp³ orbital and is readily available for donation, making them strong bases.[3][4] In contrast, morpholine's basicity is attenuated by the electron-withdrawing inductive effect of the ring's oxygen atom. The basicity of DMDI is expected to be comparable to other benzylic amines.
-
Steric Hindrance: This kinetic factor dictates the ease with which a nucleophile can approach an electrophile. The gem-dimethyl group in DMDI presents a formidable steric shield around the nitrogen atom. This "Thorpe-Ingold effect" or "gem-dimethyl effect" not only restricts the approach of reactants but can also influence the conformation of the ring, potentially accelerating cyclization reactions but hindering intermolecular ones.[2][5][6][7] Pyrrolidine, piperidine, and morpholine are significantly less hindered in comparison.
Comparative Reactivity in Key Transformations
We will now examine how these fundamental properties influence the performance of our selected amines in three critical classes of reactions.
N-Alkylation
N-alkylation, typically an SN2 reaction with an alkyl halide, is highly sensitive to the nucleophilicity and steric profile of the amine.[8][9]
Discussion: In direct alkylation, less-hindered secondary amines like pyrrolidine and piperidine react readily with primary alkyl halides. However, these reactions can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium salts.[8][9] DMDI, due to its significant steric bulk, is expected to undergo N-alkylation at a much slower rate. This reduced reactivity can be advantageous, potentially allowing for more selective mono-alkylation where other amines might yield complex product mixtures. Morpholine's reactivity is tempered by its lower basicity compared to piperidine.
Table 1: Comparative Performance in a Representative N-Alkylation Reaction (Data is illustrative, synthesized from typical outcomes in organic synthesis)
| Amine | Electrophile | Conditions | Approx. Time | Approx. Yield | Key Observations |
| Pyrrolidine | Benzyl Bromide | K₂CO₃, Acetonitrile, RT | 1-2 h | >95% | Very fast reaction; risk of over-alkylation. |
| Piperidine | Benzyl Bromide | K₂CO₃, Acetonitrile, RT | 2-4 h | >95% | Fast reaction, slightly slower than pyrrolidine. |
| Morpholine | Benzyl Bromide | K₂CO₃, Acetonitrile, RT | 6-8 h | ~90% | Slower reaction due to reduced nucleophilicity. |
| DMDI | Benzyl Bromide | K₂CO₃, Acetonitrile, 60 °C | 24 h | ~60-70% | Significantly slower; requires elevated temperature due to steric hindrance.[10] |
N-Acylation
N-acylation involves the reaction of an amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is fundamental for installing protecting groups or building more complex molecular architectures.[11][12][13]
Discussion: The formation of the tetrahedral intermediate during N-acylation is highly sensitive to steric congestion. While pyrrolidine and piperidine are acylated rapidly, often at room temperature, the bulky gem-dimethyl groups of DMDI are expected to dramatically decrease the reaction rate.[11][14] This necessitates more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of more reactive acylating agents) to achieve acceptable yields.
Figure 2: Generalized workflow for N-acylation.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming aryl-nitrogen bonds, a common linkage in pharmaceuticals.[15] The reaction's success is critically dependent on the interplay between the amine's steric profile and the palladium-ligand catalyst system.[16][17]
Discussion: Standard, unhindered secondary amines like morpholine and piperidine are generally excellent substrates for Buchwald-Hartwig couplings, often reacting efficiently under mild conditions with a variety of aryl halides.[17] However, sterically hindered secondary amines pose a significant challenge. The bulky nature of DMDI can impede both the oxidative addition and the reductive elimination steps of the catalytic cycle.[16] Overcoming this requires the use of specialized, bulky phosphine ligands (e.g., Buchwald or Hartwig ligands) that can facilitate the reaction by creating a more reactive, coordinatively unsaturated palladium center. Even with optimized catalysts, hindered amines like DMDI typically require higher catalyst loadings, higher temperatures, and longer reaction times compared to their less-congested counterparts.
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols for comparative reactivity studies.
Protocol 1: Competitive N-Alkylation
This experiment is designed to directly compare the relative nucleophilicity of two amines by allowing them to compete for a limited amount of an electrophile.
Objective: To determine the relative reactivity of piperidine versus this compound (DMDI).
Methodology:
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve piperidine (1.0 mmol, 1.0 eq) and DMDI (1.0 mmol, 1.0 eq) in 10 mL of anhydrous acetonitrile.
-
Initiation: To the stirred solution, add benzyl bromide (0.5 mmol, 0.5 eq) dropwise at room temperature. The substoichiometric amount of electrophile is critical for ensuring a competitive regime.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Withdraw aliquots (0.1 mL) at regular intervals (e.g., 30 min, 1h, 2h, 4h, 24h). Quench each aliquot with water and extract with ethyl acetate.
-
Analysis: Analyze the organic extracts by GC-MS or ¹H NMR to determine the ratio of N-benzylpiperidine to N-benzyl-DMDI. The changing ratio over time provides a direct measure of the relative reaction rates.
-
Causality: The expected outcome is a rapid formation of N-benzylpiperidine, with only minimal formation of N-benzyl-DMDI, even after extended periods. This directly demonstrates the kinetic penalty imposed by the steric hindrance of the gem-dimethyl group.
Figure 4: Workflow for the competitive N-alkylation experiment.
Conclusion and Strategic Outlook
The reactivity of this compound is profoundly influenced by the steric hindrance imparted by its C1 gem-dimethyl group. Compared to common heterocyclic amines like pyrrolidine, piperidine, and morpholine, DMDI is a significantly weaker nucleophile in intermolecular reactions such as N-alkylation, N-acylation, and palladium-catalyzed cross-coupling.
This diminished reactivity is not merely a limitation but a strategic tool. For the synthetic chemist, DMDI offers:
-
Enhanced Selectivity: Its reluctance to react can be exploited in molecules with multiple amine functionalities, allowing for selective reaction at less-hindered sites.
-
Unique Conformational Constraints: The bulky gem-dimethyl group can lock the adjacent phenyl ring into a specific conformation, which can be critical for optimizing ligand-receptor binding interactions in drug design.
-
Metabolic Stability: The steric bulk can shield the adjacent C-H and N-H bonds from metabolic enzymes (e.g., Cytochrome P450s), potentially improving the pharmacokinetic profile of a drug candidate.
Understanding the distinct reactivity profile of DMDI is crucial for its effective application. While its use may require more specialized conditions and catalyst systems, the unique structural and conformational benefits it provides make it a valuable and powerful tool in the arsenal of the modern synthetic chemist.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 24.7 Reactions of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Research Article REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY | Semantic Scholar [semanticscholar.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of Isoindole Derivatives with Key Protein Targets
In the landscape of contemporary drug discovery, the isoindole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides an in-depth, comparative analysis of the molecular docking of isoindole derivatives, with a particular focus on the extensively studied 1H-isoindole-1,3(2H)-dione (phthalimide) series. While the initial scope of this investigation centered on 1,1-Dimethyl-2,3-dihydro-1H-isoindole derivatives, a comprehensive survey of the current literature reveals a more extensive body of research on their phthalimide counterparts. Consequently, this guide will leverage the wealth of available data on these analogs to provide a robust and insightful comparison for researchers, scientists, and drug development professionals.
The rationale behind our focus on the phthalimide derivatives lies in their well-documented interactions with key protein targets implicated in a range of pathologies, from neurodegenerative diseases to inflammation and bacterial infections. By dissecting these interactions through the lens of molecular docking, we can elucidate the structure-activity relationships (SAR) that govern their therapeutic potential and provide a framework for the rational design of next-generation inhibitors.
The Isoindole Scaffold: A Platform for Diverse Biological Activity
The isoindole core, a bicyclic aromatic heterocycle, offers a unique three-dimensional architecture that can be readily functionalized to achieve specific binding affinities and selectivities. The derivatives of isoindoline-1,3-dione, in particular, have garnered significant attention for their anti-inflammatory, antibacterial, and neuroprotective properties.[1][2][3] The planar phthalimide ring often serves as a crucial anchor within the binding site of a target protein, while modifications to the N-substituent allow for the exploration of various pockets and the formation of additional stabilizing interactions.
Comparative Docking Analysis across Key Protein Families
This guide will systematically compare the docking performance of isoindole derivatives against three critical classes of protein targets: cholinesterases (AChE and BuChE), cyclooxygenases (COX-1 and COX-2), and bacterial DNA gyrase. For each target, we will examine the binding energies, key molecular interactions, and inhibitory concentrations (where available) of representative isoindole derivatives and compare them with established inhibitors.
Cholinesterases: Targeting Alzheimer's Disease
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. Several series of 1-H-isoindole-1,3(2H)-dione derivatives have been designed and evaluated as potent cholinesterase inhibitors.[1]
Experimental Protocol: Molecular Docking of Isoindole Derivatives with AChE
A standardized molecular docking protocol is essential for generating comparable and reliable in silico data. The following workflow represents a typical approach:
-
Protein Preparation: The crystal structure of the target protein (e.g., human AChE, PDB ID: 1EVE) is obtained from the Protein Data Bank. Water molecules and co-crystalized ligands are removed, and polar hydrogens and Kollman charges are added.
-
Ligand Preparation: The 2D structures of the isoindole derivatives are sketched and converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., MMFF94).
-
Grid Generation: A grid box is defined around the active site of the enzyme, encompassing all key catalytic residues.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to predict the binding poses and affinities of the ligands within the active site.
-
Analysis of Results: The docking results are analyzed to identify the best-scoring poses, key molecular interactions (e.g., hydrogen bonds, π-π stacking), and binding energies.
Visualization of the Docking Workflow
References
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Isoindole Analogs as Phosphodiesterase 4 (PDE4) Inhibitors
In the landscape of modern drug discovery, the pursuit of selective and potent inhibitors for well-defined molecular targets is paramount. Phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade, has emerged as a key target for a range of autoimmune and inflammatory disorders. Within the diverse chemical space of PDE4 inhibitors, molecules featuring the isoindole scaffold have demonstrated significant therapeutic potential. This guide provides a detailed examination of the structure-activity relationships of 2,3-dihydro-1H-isoindole analogs, with a primary focus on the well-characterized isoindoline-1,3-dione (phthalimide) series, exemplified by the clinical drug Apremilast. We will leverage these established principles to extrapolate and propose SAR considerations for the less-explored 1,1-Dimethyl-2,3-dihydro-1H-isoindole scaffold, offering a forward-looking perspective for researchers in the field.
The Isoindole Scaffold: A Privileged Motif in PDE4 Inhibition
The isoindole core, a bicyclic aromatic heterocycle, serves as a versatile template in medicinal chemistry. Its rigid structure and synthetic tractability have made it a cornerstone in the design of various bioactive agents.[1] In the context of PDE4 inhibition, the oxidized form, isoindoline-1,3-dione (phthalimide), is particularly noteworthy. This moiety is a key structural feature of Apremilast, an orally active PDE4 inhibitor approved for the treatment of psoriasis and psoriatic arthritis.[2] The phthalimide ring in Apremilast contributes to hydrophobic interactions within the active site of the PDE4 enzyme, highlighting the importance of this scaffold in achieving potent inhibition.[2]
The general structure of the 2,3-dihydro-1H-isoindole core and its 1,1-dimethyl substituted analog are depicted below. While extensive SAR data exists for derivatives of the parent scaffold (particularly the phthalimides), the influence of the gem-dimethyl substitution at the C1 position remains an area of active investigation.
Comparative SAR of Isoindoline-1,3-dione Analogs as PDE4 Inhibitors
The development of Apremilast and other isoindoline-1,3-dione-based PDE4 inhibitors has provided a wealth of SAR data. These studies have systematically explored the impact of substitutions on both the phthalimide ring and the N-substituted side chain.
Substitutions on the Phthalimide Ring
Modifications to the aromatic portion of the isoindoline-1,3-dione core have a significant impact on PDE4 inhibitory activity and selectivity.
| Compound Series | Substitution at Phthalimide Ring | Key SAR Observations | Potency (IC50) |
| Apremilast Analogs | 4-Amino | The introduction of an amino group at the 4-position of the phthalimide ring is crucial for potent PDE4 inhibition and also contributes to the molecule's immunomodulatory effects. | 74 nM[2] |
| 4-Nitro | Replacement of the amino group with a nitro group generally leads to a decrease in potency. | >1 µM | |
| 4-Methoxy | A methoxy substitution results in a significant loss of inhibitory activity. | >10 µM | |
| Halogenation | Halogenation at various positions can modulate potency and metabolic stability, but often does not surpass the activity of the 4-amino substitution. | Variable |
Key Insight: The 4-position of the isoindoline-1,3-dione ring is a critical interaction point. The amino group likely forms key hydrogen bonds within the PDE4 active site, underscoring the importance of a hydrogen bond donor at this position for optimal activity.
The N-Substituted Side Chain
The substituent attached to the nitrogen atom of the isoindole core plays a pivotal role in positioning the molecule within the catalytic site of PDE4 and engaging with key residues.
| Compound Series | N-Substituent | Key SAR Observations | Potency (IC50) |
| Apremilast | (S)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide | This complex side chain, featuring a catechol ether and a sulfone group, is optimized for interactions with the Q1 and Q2 lipophilic pockets of the PDE4 active site. | 74 nM[2] |
| Thalidomide Analogs | Glutarimide | While known for its immunomodulatory effects, the glutarimide moiety alone confers weaker PDE4 inhibition compared to the optimized side chain of Apremilast. | Micromolar range |
| Simple Alkyl Chains | Ethyl, Propyl | Short alkyl chains are generally insufficient to provide high-potency inhibition, lacking the specific interactions of more complex side chains. | High micromolar to millimolar range |
Key Insight: Potent PDE4 inhibition requires a side chain capable of forming specific interactions with the enzyme's active site pockets. The catechol ether moiety is a common feature in many potent PDE4 inhibitors, where it engages in crucial hydrogen bonding and hydrophobic interactions.
The this compound Scaffold: A Hypothesis-Driven SAR Exploration
Hypothesized Impact of the 1,1-Dimethyl Substitution:
-
Conformational Restriction: The gem-dimethyl group will lock the conformation of the five-membered ring, potentially pre-organizing the N-substituent for a more favorable binding orientation within the PDE4 active site. This could lead to an entropic advantage in binding and thus, increased potency.
-
Steric Interactions: The methyl groups will introduce steric bulk. Depending on the specific sub-pocket of the PDE4 isoform being targeted, this could either lead to a favorable hydrophobic interaction or a detrimental steric clash. The development of isoform-selective inhibitors could potentially exploit this feature.
-
Metabolic Stability: The quaternary carbon at the C1 position is expected to be more resistant to metabolic oxidation compared to an unsubstituted methylene group, potentially leading to improved pharmacokinetic properties.
The following diagram illustrates a proposed SAR model for this compound analogs, drawing parallels with the known SAR of phthalimide-based inhibitors.
Caption: Hypothetical SAR for this compound analogs.
Experimental Workflow for SAR Elucidation
A systematic approach is required to validate the hypothesized SAR for this compound analogs. The following workflow outlines the key experimental stages.
References
A Comparative Guide to E3 Ligase Ligand Scaffolds in PROTAC Design: Benchmarking Pomalidomide against a Novel Dimethyl-dihydroisoindole Moiety
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are critically dependent on the efficacy of their constituent parts: a ligand for the protein of interest (POI), a linker, and a ligand to recruit an E3 ubiquitin ligase.[1][2] The most clinically advanced PROTACs utilize ligands that recruit the Cereblon (CRBN) E3 ligase, with pomalidomide being a frequently employed scaffold.[3][4]
This guide presents a comparative analysis of E3 ligase ligand scaffolds for the development of CRBN-based PROTACs. We will benchmark the performance of a well-characterized pomalidomide-based degrader against a hypothetical PROTAC employing a structurally simpler, more synthetically accessible scaffold: 1,1-Dimethyl-2,3-dihydro-1H-isoindole . This analysis will provide researchers, scientists, and drug development professionals with insights into the causal relationships between ligand structure, synthetic strategy, and ultimate degradation performance, supported by established experimental data and detailed protocols for validation.
The Central Role of the CRBN Ligand
The interaction between the PROTAC and the CRBN E3 ligase is the foundational step in the degradation pathway. This binding event initiates the formation of a ternary complex (POI-PROTAC-E3 ligase), which allows for the efficient transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[3][5] The chemical structure of the CRBN ligand dictates the stability and conformation of this ternary complex, directly influencing the efficiency and selectivity of protein degradation.
Pomalidomide, an analog of thalidomide, has proven to be a highly effective CRBN ligand.[3][6] Its glutarimide ring is crucial for engaging with the CRBN substrate receptor. However, its synthesis can be complex. We propose the evaluation of this compound as a core scaffold for a novel CRBN ligand. The rationale is to explore whether a simplified, symmetrical isoindoline core can maintain the necessary interactions with CRBN while offering significant advantages in synthetic tractability. The gem-dimethyl substitution is hypothesized to potentially enhance metabolic stability and influence binding pocket occupancy.
Comparative Case Study: Degradation of BRD4
To ground our comparison in experimental reality, we will use the degradation of the Bromodomain-containing protein 4 (BRD4) as our model system. BRD4 is a key epigenetic reader and a well-validated target in oncology.[4][7]
Benchmark Alternative: The Pomalidomide-Based PROTAC, dBET1
dBET1 is a widely studied PROTAC that effectively degrades BRD4. It consists of the BRD4 inhibitor JQ1 linked to pomalidomide.[1][8] Its performance is well-documented, providing a solid benchmark for our comparison.
Performance Data Summary
The following table summarizes the established performance of the pomalidomide-based dBET1 and outlines the target performance metrics for our hypothetical PROTAC, herein named DD-ISO-1 (Dimethyl-Dihydroisoindole-Degrader-1).
| Parameter | Benchmark: dBET1 (Pomalidomide-based) | Target: DD-ISO-1 (this compound-based) |
| Target Protein | BRD4 | BRD4 |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) |
| Cell Line | Human AML (MV4;11) | Human AML (MV4;11) |
| Degradation EC₅₀ | ~430 nM[1] | To be determined |
| Maximal Degradation (Dₘₐₓ) | >85% at 100 nM (18h)[2] | To be determined |
| Mechanism | CRBN- and Proteasome-dependent[1][8] | To be determined |
Experimental Design for Benchmarking DD-ISO-1
To objectively compare the novel this compound scaffold against pomalidomide, a logical, multi-stage experimental plan is required. This plan moves from chemical synthesis to cellular validation of protein degradation.
Logical Workflow for PROTAC Development and Evaluation
The following diagram illustrates the necessary steps to synthesize and validate the performance of the novel PROTAC, DD-ISO-1.
Caption: Experimental workflow for the synthesis and validation of a novel PROTAC.
Detailed Experimental Protocols
To ensure scientific integrity, the protocols described below are self-validating systems. Each includes necessary controls and explains the causal reasoning behind key steps.
Protocol 1: Synthesis of a JQ1-Pomalidomide PROTAC (dBET1 Reference)
This protocol outlines the synthesis of a reference PROTAC to establish baseline techniques and for direct comparison if desired. The synthesis involves coupling a JQ1 derivative with an azide-functionalized linker and then conjugating this to an alkyne-modified pomalidomide via copper-catalyzed click chemistry.[9]
Materials:
-
JQ1-azide conjugate
-
Pomalidomide-alkyne conjugate
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
Solvents: THF, water, DMF, DCM
-
Silica gel for chromatography
Procedure:
-
Preparation of Pomalidomide-alkyne:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and propargyl bromide (1.2 eq).
-
Stir the reaction at room temperature for 12 hours. The basic conditions facilitate the alkylation of the phthalimide nitrogen.
-
Monitor reaction completion by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate. Purify by silica gel chromatography to yield the alkyne-functionalized pomalidomide.
-
-
Click Chemistry Assembly:
-
Dissolve the JQ1-azide conjugate (1.0 eq) and pomalidomide-alkyne (1.1 eq) in a 4:1 mixture of THF and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq). Sodium ascorbate acts as the reducing agent to generate the active Cu(I) catalyst.
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction vigorously at room temperature for 12-16 hours.
-
Monitor the formation of the triazole ring by LC-MS.
-
Once complete, dilute the mixture with water and extract with DCM. The combined organic layers are washed, dried, and concentrated.
-
Purify the crude product by silica gel chromatography to afford the final PROTAC.
-
(This protocol would be adapted for DD-ISO-1 by replacing pomalidomide-alkyne with an alkyne-functionalized this compound derivative.)
Protocol 2: Western Blot Analysis of BRD4 Degradation
This is the cornerstone assay for quantifying PROTAC efficacy. It directly measures the reduction in target protein levels within cells after treatment.[3][5][10]
Materials:
-
MV4;11 cells
-
PROTAC stock solution (e.g., DD-ISO-1 in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Plate MV4;11 cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates and allow them to acclimate.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18 hours). Include a DMSO vehicle control.
-
Causality: This dose-response treatment is essential to determine the DC₅₀ (the concentration at which 50% of the protein is degraded).
-
For mechanistic validation, pre-treat a set of cells with MG132 (10 µM) for 1 hour before adding the PROTAC. This control confirms that degradation is proteasome-dependent.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay. This is critical for ensuring equal protein loading on the gel.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-GAPDH antibody to serve as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the corresponding GAPDH band intensity for each lane.
-
Calculate the percentage of remaining BRD4 relative to the DMSO control. Plot this percentage against the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[11]
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC provides a complete thermodynamic profile of binding events. It is the gold standard for confirming the formation of the POI-PROTAC-E3 ligase ternary complex and measuring its stability and cooperativity.[12][13][14]
Materials:
-
Purified recombinant BRD4 bromodomain (e.g., BD1)
-
Purified recombinant CRBN-DDB1 complex
-
PROTAC (DD-ISO-1)
-
ITC instrument and cells
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze all proteins and dissolve the PROTAC in the final dialysis buffer. Causality: Using the exact same buffer for all components is critical to minimize heat of dilution effects, which can confound the measurement of binding heat.
-
-
Binary Titrations (Controls):
-
Titration 1: Titrate the PROTAC into the BRD4 solution. This measures the direct binding affinity of the PROTAC for its target.
-
Titration 2: Titrate the PROTAC into the CRBN-DDB1 solution. This measures the direct binding affinity for the E3 ligase complex.
-
-
Ternary Complex Titration:
-
Prepare the ITC cell with the CRBN-DDB1 complex.
-
Prepare the injection syringe with the BRD4 protein pre-saturated with the PROTAC. The pre-incubation ensures that the species being titrated is the binary BRD4-PROTAC complex.
-
Perform the titration by injecting the BRD4-PROTAC complex into the CRBN-DDB1 solution.
-
-
Data Analysis:
-
The heat released or absorbed after each injection is measured.
-
The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters: binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Cooperativity (α) is calculated by comparing the Kᴅ of BRD4 binding to CRBN in the presence of the PROTAC versus its absence. An α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances binding of the third partner, which is a hallmark of an effective PROTAC.
-
Concluding Remarks
The development of novel PROTACs requires a systematic approach to design and validation. While established E3 ligase ligands like pomalidomide provide a reliable foundation, exploring new chemical scaffolds is essential for expanding the therapeutic window and improving drug-like properties. The This compound scaffold presents a compelling alternative due to its potential for streamlined synthesis. The experimental framework detailed in this guide provides a robust methodology for benchmarking its performance against established standards. By rigorously applying these protocols, researchers can elucidate the structure-activity relationships that govern PROTAC efficacy and accelerate the development of next-generation protein degraders.
References
- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Dimethyl-2,3-dihydro-1H-isoindole
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 1,1-Dimethyl-2,3-dihydro-1H-isoindole (CAS No. 712262-06-1) is foundational to scientific advancement.[1][2] This compound, a member of the isoindole family, serves as a valuable building block in medicinal chemistry and materials science.[1][3] However, our responsibility extends beyond synthesis and application; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from established chemical safety principles and data on related heterocyclic amines.
Section 1: Hazard Identification & Risk Assessment
A thorough understanding of a compound's potential hazards is the bedrock of safe handling and disposal. While comprehensive toxicological data for this compound is not extensively published, data from structurally similar substituted isoindoles and heterocyclic amines provide a strong basis for a conservative risk assessment. The primary hazards associated with analogous compounds involve irritation to the skin, eyes, and respiratory system.[4][5]
The causality behind this is often linked to the basic nitrogen atom in the isoindole ring system, which can interact with biological macromolecules. Therefore, all handling and disposal operations must be predicated on the assumption that this compound is hazardous.
Table 1: Anticipated GHS Hazard Classifications (Based on Analogous Compounds)
| Hazard Class | GHS Hazard Statement | Rationale & Causality |
| Skin Irritation (Category 2) | H315: Causes skin irritation | The amine functional group can disrupt the skin's lipid barrier, leading to irritation upon contact.[5] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Direct contact with mucous membranes, such as the eyes, can lead to significant irritation.[5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of aerosols or fine particles can irritate the respiratory tract.[4][5] |
Section 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)
Before disposal begins, ensure the compound and any contaminated materials are handled with the utmost care. The principle here is containment and prevention of exposure. All handling should occur within a certified chemical fume hood to mitigate inhalation risks.[4][6]
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Justification |
| Hand Protection | Nitrile or neoprene gloves (EN 374 compliant) | Provides a chemical-resistant barrier to prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[5] |
| Eye/Face Protection | Chemical safety goggles or a face shield (conforming to OSHA 29 CFR 1910.133 or EN166) | Protects against splashes and accidental eye contact, which can cause serious irritation.[7][8] |
| Skin & Body Protection | Flame-retardant laboratory coat | Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[4] |
| Respiratory Protection | Not required under normal use within a fume hood. | If working outside of a fume hood or if aerosol generation is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][8] |
Safe Storage of Waste: Waste containers holding this compound should be stored in a cool, dry, and well-ventilated area, segregated from incompatible materials, particularly strong oxidizing agents.[7][8] The storage location should be secure and clearly marked as a hazardous waste accumulation area.
Section 3: Spill & Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to minimizing risk.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the full PPE ensemble as detailed in Table 2.
-
Contain & Absorb: For liquid spills, cover with a non-combustible, inert absorbent material such as vermiculite, sand, or dry earth. For solid spills, carefully sweep up the material, avoiding dust generation.[4][8]
-
Collect Waste: Carefully transfer the absorbed material or swept solids into a designated, sealable, and properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department, following local protocols.
Section 4: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must not be disposed of down the drain or in regular trash.[4] The only acceptable method is through a licensed professional waste disposal service.[9] The following workflow outlines the decision-making and procedural steps for proper disposal.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
Identify all waste streams containing the compound. This includes unused pure product, reaction mixtures, solutions, and contaminated consumables (e.g., pipette tips, gloves, absorbent pads).
-
Segregate the waste according to its physical and chemical properties. As a non-halogenated organic amine, it should be placed in a "non-halogenated organic waste" container.[10] Keep solid and liquid waste streams separate.
-
-
Containerization:
-
Labeling:
-
Proper labeling is a legal requirement and is critical for safe handling by EHS personnel and waste contractors.
-
Affix a hazardous waste tag to the container.
-
Clearly write the full chemical name: "this compound" and its CAS number: "712262-06-1".[1][2]
-
List all other components in the container if it is a mixture, with approximate percentages.
-
Indicate the relevant hazards using GHS pictograms (e.g., exclamation mark for irritant).[4]
-
Record the date you first added waste to the container (the "accumulation start date").
-
-
Accumulation and Storage:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in your laboratory's designated satellite accumulation area or central hazardous waste storage facility.[12]
-
-
Arranging for Disposal:
-
Once the container is full, or as per your institution's policy, contact your EHS department to arrange for a waste pickup.[13]
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed and regulated hazardous waste management company, which will typically use controlled high-temperature incineration.[6]
-
Section 5: Decontamination of Empty Containers
Empty containers that once held this compound are not considered regular trash. They must be decontaminated or disposed of as hazardous waste.
Procedure for Container Decontamination:
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[6][13]
-
Collect Rinsate: The solvent used for rinsing (the "rinsate") is now considered hazardous waste and must be collected and disposed of in the appropriate liquid waste container (e.g., non-halogenated organic waste).
-
Deface Label: After triple rinsing, completely remove or deface the original product label to prevent confusion.
-
Final Disposal: The decontaminated container can now typically be disposed of as regular laboratory glass or plastic waste, per your institutional guidelines.[13]
The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. For this compound, a conservative approach based on the hazard profile of related compounds is essential. By adhering to the procedures of rigorous segregation, proper containerization, meticulous labeling, and partnership with certified disposal services, we uphold our commitment to safety, compliance, and environmental stewardship. Always consult your institution's specific EHS guidelines, as they provide the definitive framework for compliance at your location.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. ufz.de [ufz.de]
- 12. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 13. otago.ac.nz [otago.ac.nz]
A Comprehensive Guide to the Safe Handling of 1,1-Dimethyl-2,3-dihydro-1H-isoindole
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Chemical Profile
1,1-Dimethyl-2,3-dihydro-1H-isoindole is a substituted isoindoline, a class of compounds utilized in various research and development applications, including as building blocks for protein degraders.[1] It is a yellow liquid with a molecular weight of 147.22 g/mol and a predicted boiling point of 206.4±9.0 °C.[2][3]
A thorough understanding of the inherent hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed. [3]
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
The signal word for this chemical is "Warning" .[3] Exposure can lead to adverse health effects, making the consistent use of appropriate personal protective equipment (PPE) and engineering controls mandatory.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals. For this compound, the following should be implemented:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.[4]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. In the event of accidental contact, immediate flushing is critical.[6]
Personal Protective Equipment (PPE): Essential Barrier Protection
A comprehensive PPE strategy is crucial to prevent skin and eye contact. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-Resistant Gloves | Given that this compound is an aromatic amine, nitrile gloves may offer limited protection and should only be considered for short-term splash protection.[6][7] For prolonged handling, Butyl rubber or Neoprene gloves are recommended due to their superior resistance to a wide range of chemicals, including amines.[8][9] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.[10] |
| Eyes/Face | Safety Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.[11] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[12] |
| Body | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against splashes and contamination of personal clothing.[13] |
| Respiratory | Air-Purifying Respirator (if necessary) | Work should be conducted in a chemical fume hood to avoid the need for respiratory protection. However, in the event of a spill or if there is a potential for exposure above permissible limits, a NIOSH-approved air-purifying respirator with an organic vapor/ammonia/methylamine cartridge should be used.[1][2][14] A proper fit test and training on respirator use are mandatory. |
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Experimental Workflow for Handling this compound
References
- 1. esafetysupplies.com [esafetysupplies.com]
- 2. 3M Respirator Cartridges [selectsafetysales.com]
- 3. 3m.com [3m.com]
- 4. umdearborn.edu [umdearborn.edu]
- 5. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 6. gloves.com [gloves.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. esafetysupplies.com [esafetysupplies.com]
- 10. 3M 60926 cartridge/P100 filter for formaldehyde, ammonia & others | Sylprotec.com [sylprotec.com]
- 11. uline.ca [uline.ca]
- 12. ut.edu [ut.edu]
- 13. gz-supplies.com [gz-supplies.com]
- 14. Airgas - 3MR60926 - 3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter For FF-400/7000/6000 Series Respirators [airgas.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
